Febrifugine dihydrochloride
Description
Properties
IUPAC Name |
3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.2ClH/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22;;/h1-2,4-5,10,14-15,17,21H,3,6-9H2;2*1H/t14-,15+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHYEILHQUTIR-AMTWEWDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32434-42-7 | |
| Record name | Febrifugine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032434427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32434-42-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEBRIFUGINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K922TFG9SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin and Molecular Action of Febrifugine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid with potent antimalarial properties, has a rich history rooted in traditional Chinese medicine. Its journey from a herbal remedy to a subject of intense scientific scrutiny has unveiled a unique mechanism of action, targeting a fundamental cellular process. This technical guide provides an in-depth exploration of the origin of Febrifugine and its dihydrochloride salt, its synthesis, and its molecular mechanism of action. We present a compilation of its physicochemical and biological properties, detailed experimental protocols for its evaluation, and a visual representation of its signaling pathway. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics based on this remarkable natural product.
Introduction
For over two millennia, the roots of the Chinese herb Chang Shan (Dichroa febrifuga Lour.) have been utilized in traditional Chinese medicine to treat fevers, particularly those associated with malaria.[1] The active principle responsible for this therapeutic effect was isolated in the mid-20th century and identified as Febrifugine.[1] Despite its potent antimalarial activity, the clinical development of Febrifugine was hampered by its adverse side effects, including nausea and vomiting.[1]
Subsequent research focused on synthesizing derivatives with an improved therapeutic index, leading to the creation of compounds like Halofuginone.[1] Febrifugine is often prepared as a dihydrochloride salt to enhance its solubility and facilitate its use in research and pharmaceutical formulations. This guide delves into the scientific journey of Febrifugine dihydrochloride, from its natural origins to its intricate interactions at the molecular level.
Physicochemical and Biological Properties
This compound is the salt form of the naturally occurring alkaloid. The addition of two hydrochloride moieties increases its polarity and, consequently, its solubility in aqueous solutions, a desirable characteristic for a drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₁Cl₂N₃O₃ | [2] |
| Molecular Weight | 374.26 g/mol | [2] |
| CAS Number | 32434-42-7 | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [2] |
Table 2: In Vitro Biological Activity of Febrifugine and its Analogs
| Compound | Target Organism/Cell Line | IC₅₀ / EC₅₀ | Reference |
| Febrifugine | Plasmodium falciparum (3D7) | 4.0 nM (EC₅₀) | [4] |
| Febrifugine | Plasmodium falciparum (Dd2) | - (eIF2α phosphorylation) | [4] |
| This compound | Bladder Cancer Cells (T24) | 0.02 µM | [4] |
| This compound | Bladder Cancer Cells (SW780) | 0.018 µM | [4] |
| Halofuginone | Plasmodium berghei | 10x more efficacious than Febrifugine (in vivo) | [5] |
| Febrifugine Analog (WR222048) | P. falciparum (W2 and D6) | <5 ng/ml | [5] |
| Febrifugine Analog (WR139672) | P. falciparum (W2 and D6) | <5 ng/ml | [5] |
Synthesis of this compound
The total synthesis of Febrifugine has been a subject of interest for organic chemists, with several routes being developed since its structure was elucidated. The preparation of this compound is a subsequent acid-base reaction.
Experimental Protocol: Synthesis of Febrifugine and its Dihydrochloride Salt
This protocol is a generalized representation based on synthetic strategies reported in the literature.[6][7][8][9]
Part 1: Synthesis of the Febrifugine Core Structure
The synthesis of the Febrifugine backbone typically involves the coupling of a quinazolinone moiety with a protected 3-hydroxy-2-piperidine fragment. A common strategy is outlined below:
-
Preparation of the Quinazolinone Moiety: Starting from an appropriate anthranilic acid derivative, the quinazolinone ring is constructed through cyclization reactions.
-
Synthesis of the Piperidine Fragment: The chiral 3-hydroxy-2-piperidine component is often synthesized from a suitable starting material like a protected amino acid or through asymmetric synthesis.
-
Coupling Reaction: The quinazolinone and piperidine fragments are coupled, often via an N-alkylation reaction, to form the core structure of Febrifugine.
-
Deprotection: Any protecting groups used during the synthesis are removed to yield the final Febrifugine molecule.
Part 2: Formation of the Dihydrochloride Salt
-
Dissolution: The synthesized Febrifugine free base is dissolved in a suitable organic solvent, such as methanol or ethanol.
-
Acidification: A solution of hydrochloric acid (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the Febrifugine solution with stirring. Typically, at least two molar equivalents of HCl are used to ensure the formation of the dihydrochloride salt, as Febrifugine has two basic nitrogen atoms.
-
Precipitation and Isolation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried under vacuum to yield the final product.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[5]
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response Pathway
The molecular mechanism underlying the diverse biological activities of Febrifugine and its derivatives remained elusive for many years. Recent studies have revealed that its primary target is the enzyme prolyl-tRNA synthetase (PRS).[10][11][12]
Signaling Pathway of Febrifugine Action
Febrifugine acts as a competitive inhibitor of proline, binding to the active site of PRS.[10] This inhibition prevents the charging of tRNA with proline, leading to an accumulation of uncharged prolyl-tRNA. The accumulation of uncharged tRNA is a cellular stress signal that activates the Amino Acid Response (AAR) pathway.[10][13]
The key mediator of the AAR pathway is the protein kinase GCN2 (General Control Nonderepressible 2).[14][15][16][17] Under normal conditions, GCN2 is in an inactive state. However, the binding of uncharged tRNA to its regulatory domain induces a conformational change, leading to its activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits global protein synthesis but selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and stress response.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Parasite | TargetMol [targetmol.com]
- 3. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [scholarworks.indianapolis.iu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The tRNA-binding moiety in GCN2 contains a dimerization domain that interacts with the kinase domain and is required for tRNA binding and kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Chemical structure of Febrifugine dihydrochloride
An In-depth Technical Guide to the Chemical Structure of Febrifugine Dihydrochloride
Introduction
Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.), which has a long history in traditional Chinese medicine for treating malaria-induced fevers.[1][2] The dihydrochloride salt of febrifugine is a common form used in research. While febrifugine exhibits potent antimalarial activity, its clinical development has been hampered by side effects, notably liver toxicity.[1] This has spurred the development of numerous analogues, such as halofuginone, in an effort to separate the therapeutic effects from the toxicity.[3][4][5]
This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and biological mechanism of action, with a focus on the underlying signaling pathways. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are also presented for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The chemical identity and key physical properties of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride[6] |
| Molecular Formula | C₁₆H₁₉N₃O₃ · 2HCl[7] or C₁₆H₂₁Cl₂N₃O₃[6][8] |
| Molecular Weight | 374.26 g/mol [8][9][10] |
| CAS Number | 32434-42-7[6][7][8][9] |
| SMILES | O=C1N(CC(C[C@H]2NCCC[C@@H]2O)=O)C=NC3=C1C=CC=C3.Cl.Cl[9] |
| InChI Key | RDUHYEILHQUTIR-AMTWEWDESA-N[7][8] |
| Appearance | White to off-white solid[9] |
| Solubility | Soluble in DMSO and water (15 mg/mL).[7][11] |
Spectroscopic Data
Detailed spectroscopic data for febrifugine and its analogues are crucial for structural elucidation and confirmation. Below are representative data from the literature.
| Spectroscopic Data for Febrifugine Analogue (Hydrochloride Salt)[1] | |
| ¹H NMR (CD₃OD) | 9.54 (s, 1H), 9.19 (d, J = 7.5 Hz, 1H), 8.71 (s, 1H), 8.13 (d, J = 7.5 Hz, 1H), 5.07 (d, J = 17.4 Hz, 1H), 4.90 (d, J = 17.4 Hz, 1H), 4.39 (m, 1H), 4.18 (m, 1H), 3.46-3.41 (m, 2H), 2.94 (m, 1H), 2.85 (dd, J = 15.1 and 6.1 Hz, 1H), 2.23 (m, 1H), 1.87 (m, 1H) |
| ¹³C NMR (CD₃OD) | 202.6, 166.6, 163.6, 159.1, 154.5, 149.0, 147.1, 135.2, 80.3, 56.9, 55.3, 50.9, 44.3, 35.6 |
| HRESIMS m/z | 311.1128 [M+Na]⁺ (calcd for C₁₄H₁₆N₄NaO₃⁺, 311.1120) |
Biological Activity and Mechanism of Action
Febrifugine and its derivatives exhibit a range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory effects.[3][10] Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis.[11][12]
Signaling Pathway
The inhibition of ProRS by febrifugine leads to the accumulation of uncharged prolyl-tRNA, which in turn activates the Amino Acid Response (AAR) pathway, a cellular stress response.[12] This activation mimics a state of proline starvation. A key event in the AAR pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[9][12] This leads to a general attenuation of protein synthesis but allows for the preferential translation of specific mRNAs, such as that for the transcription factor ATF4, which helps the cell adapt to the stress. Unlike other amino acid sensing pathways, the AAR pathway activated by febrifugine does not appear to directly inhibit mTORC1 signaling.[12]
A related analogue, halofuginone, has also been shown to inhibit the TGF-β signaling pathway by preventing the phosphorylation of Smad3, which is implicated in its antifibrotic effects.[3][13]
Caption: Febrifugine's mechanism via the Amino Acid Response pathway.
Experimental Protocols
Isolation of Febrifugine from Dichroa febrifuga
A modified method for the extraction of febrifugine from the dried roots of D. febrifuga has been reported.[2]
-
Maceration : Grind 5 kg of the dried roots and macerate in 14 liters of methanol at room temperature for one week.
-
Extraction : Filter the mixture and evaporate the solvent to yield a crude methanol extract.
-
Acidification : Suspend the crude extract in 130 ml of 0.1 M HCl.
-
Purification : Further purification steps, such as liquid-liquid extraction and chromatography, are required to isolate pure febrifugine.
In Vitro Antimalarial Susceptibility Assay
The efficacy of febrifugine and its analogues against Plasmodium falciparum can be determined using a semiautomated microdilution technique that measures the incorporation of [³H]hypoxanthine.[2]
-
Parasite Culture : Cultivate chloroquine-sensitive (e.g., D6 strain) and chloroquine-resistant (e.g., W2 strain) P. falciparum in RPMI 1640 medium with 6% human erythrocytes supplemented with 10% human serum.
-
Drug Dilution : Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Incubation : Add the parasite culture to the wells and incubate.
-
Radiolabeling : Add [³H]hypoxanthine to each well and incubate further to allow for incorporation into parasitic DNA.
-
Measurement : Harvest the parasites and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for in vitro antimalarial susceptibility testing.
In Vivo Efficacy Study in a Mouse Model
The in vivo antimalarial activity can be assessed in mice infected with Plasmodium berghei.[7][9]
-
Animal Model : Use male ICR mice (6 weeks of age).
-
Infection : Infect the mice with the erythrocytic stage of Plasmodium berghei NK65.
-
Drug Administration : Administer this compound orally (e.g., 1 mg/kg/day) for a specified period (e.g., 3 consecutive days) before or after parasite infection.
-
Monitoring : Monitor parasitemia levels by examining Giemsa-stained blood smears and record mortality.
-
Evaluation : Compare the parasitemia levels and survival rates between the treated and control groups to evaluate the drug's efficacy.
Conclusion
This compound remains a compound of significant interest due to its potent biological activities, particularly its antimalarial effects. Understanding its chemical structure, physicochemical properties, and mechanism of action is crucial for the rational design of new analogues with improved therapeutic indices. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of febrifugine and its derivatives in drug discovery and development. The elucidation of its interaction with prolyl-tRNA synthetase and the subsequent activation of the Amino Acid Response pathway provides a clear molecular basis for its activity and a target for future therapeutic interventions.
References
- 1. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H21Cl2N3O3 | CID 25112190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Parasite | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Febrifugine Dihydrochloride: A Quinazolinone Alkaloid with Diverse Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, and its dihydrochloride salt, have garnered significant scientific interest due to their potent biological activities.[1] Initially recognized for its traditional use in treating malaria, recent research has unveiled a broader therapeutic potential for febrifugine dihydrochloride, encompassing anticancer, anti-inflammatory, and antifibrotic properties.[2][3] This technical guide provides a comprehensive overview of this compound, with a focus on its chemical characteristics, mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Chemical Properties and Structure
Febrifugine is a quinazolinone alkaloid characterized by a quinazolinone ring linked to a piperidine moiety.[1] The dihydrochloride salt is a more stable and soluble form used in research.
-
Chemical Name: 3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one dihydrochloride[4]
-
Molecular Formula: C₁₆H₂₁Cl₂N₃O₃[5]
-
Molecular Weight: 374.26 g/mol
-
CAS Number: 32434-42-7[4]
Mechanism of Action: The Amino Acid Response Pathway
The primary mechanism of action of febrifugine and its derivatives is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.[6] This inhibition leads to an accumulation of uncharged tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response pathway.
Activation of the AAR pathway is mediated by the protein kinase General Control Nonderepressible 2 (GCN2). GCN2, upon sensing the accumulation of uncharged tRNA, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[7] This phosphorylation event leads to a global reduction in protein synthesis, thereby conserving cellular resources. However, it also selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid metabolism and stress adaptation.
Quantitative Biological Data
The following tables summarize the in vitro efficacy and cytotoxicity, as well as the in vivo pharmacokinetic parameters of febrifugine and its dihydrochloride salt.
Table 1: In Vitro Efficacy of Febrifugine and this compound
| Target Organism/Cell Line | Assay | Compound | IC₅₀ / EC₅₀ | Reference |
| Plasmodium falciparum (3D7 strain) | Antimalarial Activity | Febrifugine | EC₅₀: 4.0 nM | [8] |
| Plasmodium falciparum | [³H]hypoxanthine uptake | Febrifugine | IC₅₀: 0.141 - 290 ng/mL | [3] |
| T24 (Bladder Cancer) | Proliferation | Febrifugine | IC₅₀: 0.02 µM | [9] |
| SW780 (Bladder Cancer) | Proliferation | Febrifugine | IC₅₀: 0.018 µM | [9] |
| Leishmania donovani (promastigotes) | Antileishmanial Activity | This compound | IC₅₀: 7.16 ± 1.39 nM | [10] |
Table 2: In Vitro Cytotoxicity of Febrifugine and this compound
| Cell Line | Assay | Compound | CC₅₀ | Reference |
| Mammalian Neuronal (NG108) | Cytotoxicity | Febrifugine | Selectivity Index: >1,000 | [3] |
| Mammalian Macrophage (J744) | Cytotoxicity | Febrifugine | Selectivity Index: 50-100x less sensitive than parasites | [3] |
| Mammalian Cells | Cytotoxicity | This compound | CC₅₀: 451 ± 12.73 nM | [10] |
| WPMY-1 (Healthy Prostate) | Resazurin Assay | Febrifugine | Active, but not selectively toxic | [11] |
| PC-3 (Prostate Cancer) | Resazurin Assay | Febrifugine | Active, but not selectively toxic | [11] |
Table 3: Pharmacokinetic Parameters of Febrifugine in Rats
| Administration Route | Dose | T₁/₂ (h) | AUC₀-t (ng·h/mL) | CL (L/kg·h) | Reference |
| Intravenous | 1 mg/kg | 3.2 ± 1.6 | 1607.5 ± 334.1 | 1.2 ± 0.2 | [9] |
| Oral | 5 mg/kg | 2.6 ± 0.5 | 2208.6 ± 253.1 | 2.6 ± 0.3 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound.
In Vitro Antimalarial Susceptibility Assay ([³H]hypoxanthine Incorporation)
This assay measures the inhibition of Plasmodium falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.
Protocol:
-
Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in hypoxanthine-free complete medium to a parasitemia of 0.5% and a hematocrit of 2%.[5]
-
Drug Dilution: this compound is serially diluted in hypoxanthine-free complete medium.
-
Plating: 200 µL of the parasite culture is added to each well of a 96-well microtiter plate containing the drug dilutions.
-
Initial Incubation: The plates are incubated for 24 hours at 37°C in a standard gas environment (5% CO₂, 5% O₂, 90% N₂).[5]
-
Radiolabeling: 1 µCi of [³H]hypoxanthine is added to each well.[5]
-
Final Incubation: The plates are incubated for an additional 48 hours under the same conditions.[5]
-
Harvesting: The plates are frozen at -80°C and then thawed to lyse the cells. The cell lysates are harvested onto glass fiber filters.[5]
-
Measurement: The radioactivity on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.
In Vitro Cytotoxicity Assay (Resazurin-Based)
This assay assesses the cytotoxicity of a compound by measuring the metabolic activity of cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired exposure period (e.g., 48 or 72 hours).[9]
-
Resazurin Addition: Add resazurin solution (final concentration typically 0.15 mg/mL) to each well.[9]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viable cells against the compound concentration.
In Vivo Antimalarial Efficacy Study in Mice
This protocol describes the evaluation of the in vivo antimalarial activity of this compound in a mouse model of malaria.
Protocol:
-
Infection: Infect the mice with Plasmodium berghei or another suitable rodent malaria parasite.
-
Drug Administration: Administer this compound orally or via another desired route at various dosages. For oral administration, the compound can be dissolved in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] A typical oral dose for antimalarial efficacy in mice is 1 mg/kg/day.[12]
-
Monitoring: Monitor parasitemia daily by preparing thin blood smears from the tail vein and staining with Giemsa.
-
Endpoint: The primary endpoints are the reduction in parasitemia and the survival of the mice.
Conclusion
This compound is a quinazolinone alkaloid with a well-defined mechanism of action involving the inhibition of prolyl-tRNA synthetase and the subsequent activation of the Amino Acid Response pathway. Its potent in vitro and in vivo activities against various pathogens and cancer cell lines, coupled with a growing understanding of its pharmacology, position it as a promising lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of this multifaceted molecule.
References
- 1. Cytokine and antibody production during the course of resolution in Plasmodium yoelii 17XL-infected BALB/c mice treated with febrifugine and isofebrifugine mixture from leaves of Hydrangea macrophylla var. Otaksa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Gcn2 eIF2α kinase mediates combinatorial translational regulation through nucleotide motifs and uORFs in target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. researchgate.net [researchgate.net]
The Biological Activity of Febrifugine: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Alkaloid from Dichroa febrifuga
Febrifugine, a quinazolinone alkaloid isolated from the roots of the traditional Chinese herb Dichroa febrifuga (Chang Shan), has garnered significant scientific interest for its potent and diverse biological activities. Historically used for its antimalarial properties, recent research has unveiled its potential as an anti-inflammatory, anticancer, and anti-fibrotic agent. This technical guide provides a comprehensive overview of the biological activities of febrifugine, with a focus on its mechanisms of action, quantitative data, and detailed experimental protocols to aid researchers and drug development professionals.
Core Mechanism of Action: Targeting Protein Synthesis and Signaling Pathways
Febrifugine exerts its pleiotropic effects primarily through two distinct molecular mechanisms: the inhibition of prolyl-tRNA synthetase (ProRS) and the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.
The primary molecular target of febrifugine and its halogenated analog, halofuginone, is prolyl-tRNA synthetase (ProRS) , a crucial enzyme responsible for attaching proline to its corresponding tRNA molecule during protein synthesis.[1] By competitively inhibiting ProRS, febrifugine leads to an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation.[1] This triggers the Amino Acid Response (AAR) pathway , a cellular stress response pathway.[1] A key event in the AAR pathway is the activation of the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while selectively upregulating the translation of specific stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[2][3] This mechanism is central to febrifugine's antimalarial, anti-inflammatory, and anticancer effects.
A second key mechanism of action for febrifugine and its derivatives is the inhibition of the TGF-β signaling pathway .[4] Specifically, it has been shown to inhibit the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[5] The TGF-β pathway plays a critical role in fibrosis, the excessive formation of scar tissue.[6] By inhibiting Smad3 phosphorylation, febrifugine can block the downstream signaling cascade that leads to the expression of fibrotic genes, such as those encoding collagens.[1][6] This activity underlies its potential as an anti-fibrotic agent.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro potencies of febrifugine and its analog halofuginone across various biological assays.
Table 1: Antimalarial Activity of Febrifugine and Halofuginone against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Febrifugine | 3D7 (Chloroquine-sensitive) | ~1-10 | [7] |
| Febrifugine | Dd2 (Chloroquine-resistant) | Increased IC50 with proline addition | [1] |
| Febrifugine Analogue (DF-1, 3'-keto derivative) | Not Specified | 20 | [8] |
| Febrifugine Analogue (DF-2, reduction product) | Not Specified | 20 | [8] |
| Febrifugine Analogue (Cyclic derivative 9) | Not Specified | 3.7 | [8] |
| Febrifugine Analogue (Cyclic derivative 10) | Not Specified | 8.6 | [8] |
| Halofuginone | D6 (Chloroquine-sensitive) | 0.141 ng/mL | [5] |
| Halofuginone | W2 (Chloroquine-resistant) | 0.290 ng/mL | [5] |
| Halofuginone | Not Specified | 11 | |
| Halofuginone | Dd2 | Increased IC50 with proline addition | [1] |
Table 2: Anticancer Activity of Febrifugine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 0.02 | |
| SW780 | Bladder Cancer | 0.018 | |
| A549 | Lung Carcinoma | Not specified for febrifugine, but analogues showed activity | |
| PC3 | Prostate Cancer | Not specified for febrifugine, but analogues showed activity | [4] |
| K562 | Leukemia | Not specified for febrifugine, but analogues showed activity | [4] |
| MCF7 | Breast Cancer | Not specified for febrifugine, but analogues showed activity | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by febrifugine and a general workflow for its biological activity assessment.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments based on methodologies reported in the literature. These should be adapted and optimized for specific experimental conditions.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
Objective: To determine the inhibitory effect of febrifugine on the enzymatic activity of ProRS.
Principle: This assay measures the incorporation of a radiolabeled amino acid ([³H]proline) into tRNA by ProRS. A decrease in radioactivity in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
Purified recombinant ProRS enzyme
-
[³H]proline
-
Yeast or human total tRNA
-
ATP, MgCl₂, Tris-HCl buffer
-
Febrifugine or test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and tRNA.
-
Add varying concentrations of febrifugine or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified ProRS enzyme and [³H]proline.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA to precipitate the tRNA.
-
Collect the precipitated tRNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold 5% TCA and then ethanol to remove unincorporated [³H]proline.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each febrifugine concentration relative to the vehicle control and determine the IC50 value.
In Vitro Antimalarial Activity Assay ([³H]Hypoxanthine Incorporation)
Objective: To assess the inhibitory effect of febrifugine on the growth of Plasmodium falciparum in vitro.
Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. This assay measures the incorporation of radiolabeled hypoxanthine ([³H]hypoxanthine) into the parasite's DNA, which is proportional to its growth.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Complete RPMI 1640 medium with human serum and erythrocytes
-
[³H]hypoxanthine
-
Febrifugine or test compounds
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of febrifugine in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate in a candle jar or a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24-48 hours.
-
Add [³H]hypoxanthine to each well and incubate for another 18-24 hours.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the log of the febrifugine concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of febrifugine on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., T24, SW780)
-
Complete cell culture medium
-
Febrifugine or test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of febrifugine. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
Objective: To detect the phosphorylation status of key signaling proteins (e.g., eIF2α, Smad3) in response to febrifugine treatment.
Principle: Western blotting uses specific antibodies to detect proteins that have been separated by size using gel electrophoresis. Phospho-specific antibodies allow for the detection of the phosphorylated, active forms of signaling proteins.
Materials:
-
Cells of interest (e.g., cancer cells, fibroblasts)
-
Febrifugine
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for eIF2α and Smad3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with febrifugine at various concentrations and time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α or anti-phospho-Smad3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total eIF2α or total Smad3) or a housekeeping protein (e.g., β-actin or GAPDH).
Conclusion
Febrifugine, a natural product with a long history in traditional medicine, continues to be a valuable lead compound for drug discovery. Its well-defined mechanisms of action, targeting fundamental cellular processes such as protein synthesis and key signaling pathways, provide a solid foundation for its development as an antimalarial, anticancer, anti-inflammatory, and anti-fibrotic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this remarkable molecule. As with any potent bioactive compound, further studies are warranted to optimize its efficacy and minimize its toxicity for clinical applications.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine Dihydrochloride: A Technical Whitepaper on its Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has long been recognized for its potent antimalarial activity. This technical guide provides an in-depth analysis of the antimalarial properties of its dihydrochloride salt, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation. Febrifugine and its derivatives have demonstrated significant activity against Plasmodium falciparum, including chloroquine-resistant strains.[1][2] Its clinical development, however, has been hampered by adverse side effects, notably liver toxicity.[1][2] This has spurred research into synthetic analogues with improved therapeutic indices.[3][4][5] This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery.
Mechanism of Action
Febrifugine dihydrochloride exerts its antimalarial effects through a dual mechanism, primarily targeting the parasite's protein synthesis machinery and also impacting its detoxification process.
Inhibition of Prolyl-tRNA Synthetase (PRS)
The primary molecular target of febrifugine and its analogues is the cytoplasmic prolyl-tRNA synthetase (PRS) of Plasmodium falciparum (PfcPRS).[6][7] By competitively inhibiting PRS, febrifugine prevents the charging of tRNA with proline, leading to an accumulation of uncharged tRNAPro.[3] This mimics a state of proline starvation within the parasite, activating the amino acid response (AAR) pathway.[3][8] The subsequent disruption of protein synthesis is a key factor in the parasite's growth inhibition and death.[6] This mechanism is also responsible for the activity of febrifugine derivatives against the liver stages of the parasite, making it a target for dual-stage antimalarials.[7][9]
Impairment of Hemozoin Formation
An earlier proposed mechanism of action for febrifugine is the impairment of hemozoin formation.[1][10][11] During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin, releasing toxic free heme.[12] The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin.[12][13] Febrifugine is thought to interfere with this process, leading to an accumulation of toxic heme and subsequent parasite death.[10][11]
Quantitative Data
The antimalarial activity of febrifugine has been quantified through various in vitro and in vivo studies. The following tables summarize key efficacy and toxicity data.
Table 1: In Vitro Antimalarial Activity of Febrifugine against P. falciparum
| P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) | Reference |
| 3D7 | Sensitive | 1.9 ± 0.4 | [1] |
| 3D7 | Sensitive | 4.0 | [14] |
| D6 | Sensitive | < 5 ng/mL | [4] |
| DD2 | Resistant | 2.1 ± 0.4 | [1] |
| K1 | Resistant | 2.0 ± 0.3 | [1] |
| TM6 | Resistant | 3.1 ± 0.6 | [1] |
| V1S | Resistant | 4.2 ± 0.7 | [1] |
| W2 | Resistant | < 5 ng/mL | [4] |
Note: ng/mL values are presented as reported in the source; conversion to nM requires the molecular weight of the specific febrifugine salt used, which was not always provided.
Table 2: In Vivo Antimalarial Activity and Toxicity of Febrifugine and Analogues
| Compound | Animal Model | P. falciparum Strain | Efficacy Metric | Dose | Result | Reference |
| Febrifugine | Duck | P. lophurae | Activity Comparison | - | ~100x more active than quinine | [15] |
| Febrifugine | Rhesus Monkey | P. cynomolgi | Activity Comparison | - | ~50x more active than quinine | [4] |
| Analogue 7 | Aotus Monkey | FVO (CQ-Resistant) | 50% Curative Dose | 2 mg/kg/day | - | [10] |
| Analogue 7 | Aotus Monkey | FVO (CQ-Resistant) | 100% Curative Dose | 8 mg/kg/day | - | [10] |
Experimental Protocols
The evaluation of the antimalarial properties of this compound relies on standardized in vitro and in vivo assays.
In Vitro Drug Susceptibility Assay
A common method to determine the in vitro antimalarial activity is the [3H]-hypoxanthine incorporation assay.[4][16]
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2) are maintained in human erythrocytes at a defined hematocrit in RPMI 1640 medium supplemented with human serum or Albumax I, under a low oxygen atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[1][2]
-
Drug Dilution: this compound is serially diluted in culture medium and added to a 96-well microtiter plate.
-
Incubation: Parasitized erythrocytes are added to the wells to achieve a starting parasitemia of approximately 0.5-1%. The plates are incubated for 48-72 hours.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours. The parasite incorporates the radiolabel into its nucleic acids.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the logarithm of the drug concentration.
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)
The Peters' 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.[1][17][18]
Objective: To assess the ability of a compound to suppress parasitemia in Plasmodium berghei-infected mice.
Methodology:
-
Infection: Mice (e.g., Swiss Webster or BALB/c) are inoculated intraperitoneally or intravenously with a standardized number of P. berghei-infected erythrocytes.[1][18][19]
-
Drug Administration: Treatment with this compound (or vehicle control) commences 2-4 hours post-infection and continues daily for four consecutive days (Day 0 to Day 3).[1] The drug can be administered orally or via subcutaneous/intraperitoneal injection.[17]
-
Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average parasitemia of the treated group is compared to that of the vehicle-treated control group, and the percentage of parasite growth inhibition is calculated.
Conclusion
This compound remains a compound of significant interest in the field of antimalarial research due to its high potency and distinct mechanism of action. While its clinical utility has been limited by toxicity, it serves as a crucial lead compound for the development of new antimalarials. The inhibition of P. falciparum prolyl-tRNA synthetase is a validated and promising target for drug development. Further research focused on synthesizing analogues of febrifugine with an improved safety profile, while retaining the essential pharmacophore, is a viable strategy for advancing the fight against malaria. This guide provides a foundational understanding of the technical aspects of this compound's antimalarial properties to aid in these future research and development endeavors.
References
- 1. mmv.org [mmv.org]
- 2. iddo.org [iddo.org]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [scholarworks.indianapolis.iu.edu]
- 10. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemozoin: a Complex Molecule with Complex Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro effects of febrifugine on Schistosoma mansoni adult worms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.nyu.edu [med.nyu.edu]
Febrifugine Dihydrochloride's Effect on Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has a long history in traditional Chinese medicine for treating malaria-like fevers.[1][2] Its potent antimalarial activity against Plasmodium falciparum, the deadliest species of malaria parasite, has been well-documented.[1][2][3][4] However, its clinical development has been hampered by significant side effects, including gastrointestinal distress and liver toxicity.[1][3][5][6][7] This has spurred research into synthetic analogues of febrifugine with improved therapeutic indices. This technical guide provides an in-depth overview of the mechanism of action of febrifugine and its derivatives against P. falciparum, summarizes key quantitative data on their efficacy, details common experimental protocols for their evaluation, and presents visual workflows and pathways to aid in understanding.
Mechanism of Action
Recent research has definitively identified the molecular target of febrifugine and its synthetic analogues, such as halofuginone, in Plasmodium falciparum.[8][9]
2.1 Inhibition of Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)
Febrifugine and its derivatives function by inhibiting the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the malaria parasite.[8][9][10][11] This enzyme is crucial for protein synthesis, as it is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA). By binding to the PfcPRS, febrifugine competitively inhibits proline, leading to an accumulation of uncharged tRNAPro.[12]
2.2 Induction of Amino Acid Starvation Response (AAR)
The inhibition of PfcPRS mimics a state of proline starvation within the parasite, which in turn activates the amino acid starvation response (AAR) pathway.[8][9] This cellular stress response pathway is a key factor in the antimalarial effect of febrifugine. The AAR pathway has also been observed to be activated in mammalian cells upon treatment with febrifugine derivatives.[8]
2.3 Dual-Stage Activity
Importantly, febrifugine and its analogues have demonstrated activity against both the asexual blood stages and the liver stages of the malaria parasite, making them potential dual-stage antimalarials.[8][9] A newer analogue, halofuginol, has shown high efficacy against both stages in a mouse model of malaria with better tolerability than febrifugine and halofuginone.[8][9]
Quantitative Data: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of febrifugine and its analogues against various strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 / EC50 | Reference |
| Febrifugine | Dd2 | ~5-fold increase in IC50 with added proline | [12] |
| Halofuginone | Dd2 | ~7-fold increase in IC50 with added proline | [12] |
| Febrifugine Analogues (10 total) | Not specified | 0.141 to 290 ng/ml (IC50) | [1][13] |
| 3''-keto derivative of febrifugine (7) | Not specified | 2.0 x 10-8 M (EC50) | [2] |
| Reduction product of febrifugine (8) | Not specified | 2.0 x 10-8 M (EC50) | [2] |
| Cyclic derivative of febrifugine (9) | Not specified | 3.7 x 10-9 M (EC50) | [2] |
| Cyclic derivative of febrifugine (10) | Not specified | 8.6 x 10-9 M (EC50) | [2] |
| Febrifugine Analogues (compounds 1-5) | 3D7, TM6, K1, V1S | Comparable to febrifugine | [5] |
| Febrifugine Analogues | D6 (chloroquine-sensitive) | Superior to febrifugine | [3] |
| Febrifugine Analogues | W2 (chloroquine-resistant) | Superior to febrifugine | [3] |
| Febrifugine Analogues | T96 (chloroquine-sensitive) | Strong inhibition | [14] |
| Febrifugine Analogues | K1 (chloroquine-resistant) | Strong inhibition | [14] |
Experimental Protocols
Several standardized assays are employed to determine the in vitro efficacy of antimalarial compounds against P. falciparum.
4.1 Parasite Culture
P. falciparum strains are maintained in continuous culture in human erythrocytes.[15] The culture medium is typically RPMI 1640 supplemented with L-glutamine, hypoxanthine, HEPES, gentamicin, sodium bicarbonate, and either human serum or a serum substitute like Albumax.[15] Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2). Parasite synchronization at the ring stage is often performed using methods like sorbitol treatment.[16]
4.2 In Vitro Drug Susceptibility Assays
4.2.1 SYBR Green I-Based Fluorescence Assay
This high-throughput assay measures parasite DNA content as an indicator of parasite growth.[17][18][19][20][21]
-
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA.[19]
-
Procedure:
-
Synchronized ring-stage parasites are cultured in 96-well plates with serial dilutions of the test compound for 72 hours.[22]
-
A lysis buffer containing SYBR Green I is added to each well.
-
After incubation in the dark, fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.[20]
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
-
4.2.2 Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase.[23][24][25]
-
Principle: The pLDH enzyme can utilize the substrate 3-acetyl pyridine NAD (APAD), while human LDH does so at a much slower rate. The production of APADH is measured spectrophotometrically.[25]
-
Procedure:
-
Parasites are cultured with the test compound as described above.
-
Following incubation, red blood cells are lysed (e.g., by freeze-thaw cycles).[26]
-
A reaction mixture containing a Malstat reagent and NBT/PES is added.
-
The activity of pLDH is determined by measuring the absorbance at a specific wavelength (e.g., 650 nm).
-
IC50 values are then determined.
-
4.2.3 [3H]Hypoxanthine Incorporation Assay
This traditional radioisotopic method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[1][27]
-
Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. The amount of incorporated [3H]hypoxanthine is a direct measure of parasite proliferation.[27]
-
Procedure:
-
Parasites are cultured with the test compound in 96-well plates.
-
[3H]hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.
-
The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
The IC50 is calculated based on the reduction in radioactivity compared to untreated controls.
-
Visualizations
5.1 Signaling Pathway of Febrifugine in P. falciparum
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. | Broad Institute [broadinstitute.org]
- 11. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [scholarworks.indianapolis.iu.edu]
- 12. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mmv.org [mmv.org]
- 16. Frontiers | Sensitive Immunoassay Detection of Plasmodium Lactate Dehydrogenase by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 20. iddo.org [iddo.org]
- 21. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Parasite lactate dehydrogenase assay to determine inhibition against the early and late stage P. falciparum gametocytes [bio-protocol.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Parasite growth quantification by lactate dehydrogenase assay [bio-protocol.org]
- 27. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Febrifugine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Blue Evergreen Hydrangea (Dichroa febrifuga), has a long history in traditional Chinese medicine as an antimalarial agent.[1][2][3] Its halogenated derivative, Halofuginone, has been investigated for various therapeutic applications, including in cancer and fibrotic diseases.[1][4] Recent research has shed light on the direct anticancer properties of Febrifugine and its derivatives, revealing specific molecular mechanisms that position it as a promising candidate for novel oncology therapeutics. This technical guide provides an in-depth overview of the current understanding of Febrifugine dihydrochloride's anticancer potential, focusing on its mechanisms of action, experimental data, and key signaling pathways.
Core Mechanism of Action: Targeting Protein Synthesis and Stress Response
The primary molecular target of Febrifugine and its derivatives in eukaryotic cells is the glutamyl-prolyl-tRNA synthetase (EPRS).[1][2] By competitively inhibiting the prolyl-tRNA synthetase (PRS) activity of this enzyme, Febrifugine mimics a state of proline starvation.[1] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the Amino Acid Response (AAR) pathway, a critical cellular stress response mechanism.[1][2][4]
Activation of the AAR pathway is a central event in Febrifugine's anticancer activity. This pathway is mediated by the kinase General Control Nonderepressible 2 (GCN2), which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5] This phosphorylation leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key regulator of genes involved in amino acid synthesis, transport, and stress responses.[6][7] The GCN2-eIF2α-ATF4 pathway is crucial for tumor cell survival under conditions of nutrient deprivation, making it an attractive target for cancer therapy.[6][7]
Anticancer Activity: In Vitro and In Vivo Evidence
This compound has demonstrated significant anticancer activity against various cancer cell lines, most notably bladder and prostate cancer. Its effects are multifaceted, encompassing inhibition of cell proliferation, induction of apoptosis, and suppression of critical metabolic pathways.
Data Presentation: Quantitative Analysis
| Model System | Compound | Metric | Value | Conditions | Reference |
| Bladder Cancer (T24 cells) | Febrifugine | IC50 | 0.02 µM | 48 h treatment | [5][8][9] |
| Bladder Cancer (SW780 cells) | Febrifugine | IC50 | 0.018 µM | 48 h treatment | [5][8][9] |
| Prostate Cancer (PC-3 cells) | Febrifugine | Cytotoxicity | Strong activity | - | [10] |
| Healthy Prostate (WPMY-1 cells) | Febrifugine | Cytotoxicity | Active (non-selective) | - | [10] |
| Bladder Cancer Xenograft | Febrifugine | Tumor Inhibition | Effective inhibition | 0.1 mg/kg; p.o.; every 3 days; 10 doses | [5] |
Key Anticancer Effects in Bladder Cancer
In bladder cancer cells, Febrifugine's anticancer activity is attributed to three primary effects:
-
Inhibition of Cell Proliferation and DNA Synthesis : Febrifugine effectively halts the growth of bladder cancer cells.[8] Studies show that treatment increases the number of cells in the G1 phase while decreasing the number in the G2 phase, indicating cell cycle arrest.[5] This is coupled with a direct suppression of DNA synthesis.[5][8]
-
Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.[5][8]
-
Suppression of Steroidogenesis : Transcriptome analysis has revealed that Febrifugine downregulates key factors involved in steroid production.[8] These include the low-density lipoprotein receptor-associated protein, lanosterol synthase, and 7-dehydrocholesterol reductase.[5][8] By inhibiting intracellular steroid synthesis, Febrifugine disrupts metabolic pathways that bladder cancer cells may depend on for growth.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the research.
Cell Proliferation and Cytotoxicity Assay (Resazurin-based)
This assay measures cell viability to determine the cytotoxic effects of a compound.
-
Cell Seeding : Plate cancer cell lines (e.g., T24, SW780, PC-3) and non-cancer control cells (e.g., WPMY-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0-0.225 µM) for a specified duration (e.g., 48 hours).[5] Include vehicle-only controls.
-
Resazurin Addition : Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Measurement : Measure the fluorescence intensity using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[10]
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Culture cells (e.g., T24) and treat with various concentrations of Febrifugine (e.g., 0.05-0.2 µM) for 24 hours.[5]
-
Cell Harvesting : Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G1 population and a decrease in the G2 population would be indicative of G1 arrest.[5]
In Vivo Bladder Cancer Xenograft Study
This animal model assesses the in vivo efficacy of the compound against tumor growth.
-
Animal Model : Utilize immunodeficient mice, such as BALB/c nude mice.[5]
-
Tumor Cell Implantation : Subcutaneously inject a suspension of human bladder cancer cells (e.g., T24) into the flank of each mouse.
-
Tumor Growth and Grouping : Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration : Administer this compound orally (p.o.) to the treatment group at a specified dose and schedule (e.g., 0.1 mg/kg, once every 3 days for 10 doses).[5] The control group receives the vehicle.
-
Monitoring : Regularly measure tumor volume and body weight throughout the study.
-
Endpoint and Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the difference in tumor growth between the treated and control groups to determine the compound's efficacy. The results from animal experiments have confirmed that Febrifugine can inhibit tumor growth.[8]
Conclusion and Future Directions
This compound has emerged as a compelling anticancer agent with a well-defined molecular target and multiple downstream effects. Its ability to induce the amino acid starvation response, inhibit cell proliferation, trigger apoptosis, and disrupt steroid metabolism highlights its potential, particularly in malignancies like bladder cancer. The low nanomolar to micromolar efficacy observed in vitro and the positive results from in vivo models provide a strong foundation for further development.[5][8]
Future research should focus on several key areas:
-
Selectivity and Toxicity : While potent, some studies note a lack of selective toxicity between cancer and healthy cell lines, which is a common challenge.[10] Further investigation into its therapeutic window and potential side effects is essential.
-
Broadening the Scope : The efficacy of Febrifugine should be evaluated across a wider range of cancer types to identify other malignancies that may be sensitive to its unique mechanism of action.
-
Combination Therapies : Investigating Febrifugine in combination with other chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide strategies to overcome potential drug resistance.
-
Derivative Optimization : The development of analogues, such as Halofuginone, has shown that the core structure of Febrifugine can be modified to improve its therapeutic index.[11] Continued medicinal chemistry efforts could yield next-generation compounds with enhanced efficacy and safety profiles.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. | Broad Institute [broadinstitute.org]
Febrifugine Dihydrochloride: A Technical Guide for Researchers in Visceral Leishmaniasis Drug Development
An In-depth Review of Preclinical Data, Mechanism of Action, and Experimental Protocols
Introduction
Visceral leishmaniasis (VL), a severe systemic disease caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, necessitate the urgent development of novel, safe, and effective oral antileishmanial agents. Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its salt form, febrifugine dihydrochloride, have emerged as promising candidates. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental protocols related to the investigation of this compound for the treatment of visceral leishmaniasis, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exhibits a dual mechanism of action against Leishmania donovani, targeting both protein synthesis and the parasite's antioxidant defense system. This multi-pronged attack contributes to its potent antileishmanial activity.
1. Inhibition of Prolyl-tRNA Synthetase (ProRS): The primary molecular target of febrifugine and its derivatives is prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein biosynthesis.[1][2] ProRS is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a process known as aminoacylation or tRNA charging. Febrifugine acts as a competitive inhibitor, binding to the active site of ProRS and preventing the formation of prolyl-tRNA.[2] This inhibition leads to an accumulation of uncharged tRNAPro, triggering an amino acid starvation response within the parasite, which ultimately halts protein synthesis and leads to cell death.[1][2]
2. Targeting the Antioxidant System and Induction of Oxidative Stress: A secondary mechanism involves the disruption of the parasite's unique antioxidant defense system, which is centered around the trypanothione pathway. Febrifugine has been shown to have a high binding affinity for trypanothione reductase (TR), a key enzyme in this pathway.[3][4] Inhibition of TR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress.[3][5] This surge in ROS can damage cellular components, including DNA, proteins, and lipids, and trigger apoptosis-like cell death in L. donovani promastigotes.[3][5]
Preclinical Data
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of visceral leishmaniasis. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound against Leishmania donovani
| Parameter | Value | Cell Type | Reference |
| IC50 | 7.16 ± 1.39 nM | L. donovani promastigotes | [3] |
| CC50 | 451 ± 12.73 nM | Mammalian cells | [3] |
| Selectivity Index (SI) | ~63 | (CC50 / IC50) | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis
| Treatment Group | Parasite Load Reduction (%) | Organ | Animal Model | Reference |
| This compound | 62% | Spleen | BALB/c mice | [3] |
| Miltefosine (Control) | 55% | Spleen | BALB/c mice | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound against Leishmania donovani.
In Vitro Promastigote Viability Assay (MTT Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against L. donovani promastigotes.
Materials:
-
Leishmania donovani promastigotes (logarithmic phase)
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Culture L. donovani promastigotes in M199 medium until they reach the logarithmic growth phase.
-
Harvest the promastigotes and adjust the concentration to 2 x 105 cells/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium and add 100 µL of each dilution to the respective wells. Include wells with untreated parasites as a negative control and a known antileishmanial drug (e.g., miltefosine) as a positive control.
-
Incubate the plate at 25°C for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 25°C.
-
Add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.
In Vitro Intracellular Amastigote Susceptibility Assay
This protocol assesses the efficacy of a compound against the clinically relevant intracellular amastigote stage of L. donovani.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Leishmania donovani stationary phase promastigotes
-
This compound
-
Giemsa stain or a fluorescent DNA stain (e.g., DAPI)
-
Microscope
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours.[3][6]
-
Wash the differentiated macrophages and infect them with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10.[3][7]
-
Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Wash the cells to remove any remaining extracellular promastigotes.
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Incubate the plate for 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa or a fluorescent DNA stain.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of inhibition and the IC50 value.
In Vivo Efficacy in a BALB/c Mouse Model of Visceral Leishmaniasis
This protocol evaluates the in vivo antileishmanial activity of a compound in a well-established animal model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani amastigotes (e.g., isolated from the spleen of an infected hamster)
-
This compound
-
Vehicle for drug administration (e.g., water or a suitable buffer)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect BALB/c mice intravenously with approximately 2 x 107L. donovani amastigotes.[8]
-
Allow the infection to establish for a period of time (e.g., 7 days).
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound to the treatment group (e.g., by oral gavage) for a specified duration (e.g., 5 consecutive days). The control group should receive the vehicle alone.
-
At a predetermined time point after the last treatment (e.g., 1-2 days), euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue imprints (smears) from the liver and spleen on glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.
-
Calculate the Leishman-Donovan Units (LDU) using the formula: LDU = (number of amastigotes / number of host nuclei) x organ weight (in mg).[5]
-
Calculate the percentage of parasite load reduction in the treated group compared to the control group.
Trypanothione Reductase (TR) Activity Assay
This colorimetric assay measures the activity of trypanothione reductase in Leishmania lysates.
Materials:
-
Leishmania donovani promastigotes
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
NADPH
-
Trypanothione disulfide (T[S]2)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
96-well plate
-
Microplate reader
Procedure:
-
Harvest L. donovani promastigotes and wash them with PBS.
-
Lyse the parasites using a suitable lysis buffer and centrifugation to obtain a cell-free lysate.
-
In a 96-well plate, add the parasite lysate.
-
Sequentially add NADPH, T[S]2, and DTNB to the wells to initiate the reaction. Final concentrations should be optimized, but representative concentrations are 200 µM NADPH, 75 µM T[S]2, and 100 µM DTNB.[1]
-
The TR-catalyzed reduction of T[S]2 by NADPH is coupled to the reduction of DTNB, which results in a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
To test the inhibitory effect of this compound, pre-incubate the lysate with different concentrations of the compound before adding the substrates.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Leishmania donovani promastigotes
-
This compound
-
H2DCFDA dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Treat L. donovani promastigotes with this compound at the desired concentrations for a specified time.
-
Harvest the parasites and wash them with PBS.
-
Resuspend the parasites in PBS and incubate them with H2DCFDA (e.g., 20 µM) for 20-30 minutes at 37°C in the dark.[6][9]
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer (excitation ~488 nm, emission ~530 nm) or a fluorescence microplate reader.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Clinical Development
To date, there is a lack of published clinical trial data specifically for this compound in the treatment of visceral leishmaniasis. While its derivative, halofuginone, has undergone clinical trials for other conditions such as fibrosis and cancer, its development for parasitic diseases in humans has been limited, partly due to its narrow therapeutic window and potential side effects.[4][10] The promising preclinical data for this compound against Leishmania donovani warrant further investigation into its safety and efficacy in human clinical trials.
Conclusion
This compound presents a compelling profile as a potential oral therapeutic for visceral leishmaniasis. Its dual mechanism of action, targeting both essential protein synthesis and the parasite's antioxidant defense, offers a potential advantage in overcoming drug resistance. The potent in vitro and in vivo preclinical activity demonstrated thus far underscores the need for continued research and development, including detailed pharmacokinetic and toxicological studies, to pave the way for future clinical evaluation. This technical guide provides a foundational resource for researchers dedicated to advancing novel treatments for this neglected tropical disease.
References
- 1. Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro Treatment with a Natural Product Compound [bio-protocol.org]
- 3. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Febrifugine Dihydrochloride: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga, and its halogenated derivative, halofuginone, have a long history of medicinal use, particularly as antimalarial agents.[1][2] Beyond their antiparasitic activity, these compounds have demonstrated potent anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1][3] Despite their therapeutic potential, the clinical development of febrifugine and its analogues has been hampered by a narrow therapeutic window and associated toxicities.[4] A comprehensive understanding of the molecular targets and mechanisms of action of febrifugine dihydrochloride is therefore crucial for the rational design of safer and more efficacious derivatives.
This in-depth technical guide provides a comprehensive overview of the target identification of this compound, with a focus on its primary molecular target and the downstream signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks.
Primary Target: Prolyl-tRNA Synthetase (PRS)
The primary molecular target of febrifugine and its derivatives has been identified as glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme that catalyzes the charging of proline and glutamic acid to their cognate tRNAs.[1][3] Specifically, febrifugine acts as a potent and competitive inhibitor of the prolyl-tRNA synthetase (PRS) domain of EPRS.[1]
Mechanism of Action
Febrifugine competes with proline for binding to the active site of PRS.[1] This inhibition leads to an accumulation of uncharged prolyl-tRNA (tRNAPro), which mimics a state of proline starvation within the cell.[1] This triggers the activation of the Amino Acid Response (AAR) pathway, a key cellular stress response pathway.[1][3][5] The binding of halofuginone, a close analogue of febrifugine, to the PRS active site is ATP-dependent.[1]
Quantitative Data: Inhibition of Prolyl-tRNA Synthetase and Cellular Activity
The following tables summarize the key quantitative data related to the inhibitory activity of febrifugine and its derivatives against PRS and their effects on various cell types.
| Compound | Target | Assay Type | Value | Organism/Cell Line | Reference |
| Halofuginone | Prolyl-tRNA Synthetase (PRS) | Enzyme Inhibition | Ki = 18.3 ± 0.5 nM | Human | [1] |
| Halofuginone | Prolyl-tRNA Synthetase (PRS) | Aminoacylation Assay | IC50 = 11 nM | Plasmodium falciparum | [6] |
| Compound | Activity | IC50/EC50 | Cell Line/Organism | Reference |
| This compound | Antiproliferative | IC50 = 0.02 µM | T24 (Bladder Cancer) | [7] |
| This compound | Antiproliferative | IC50 = 0.018 µM | SW780 (Bladder Cancer) | [7] |
| This compound | Antimalarial | EC50 = 4.0 nM | P. falciparum 3D7 | [7] |
| Febrifugine | Antimalarial | IC50 = 0.081 µM | P. falciparum K1 | [8] |
| Halofuginone | Antimalarial | IC50 < 5 ng/mL | P. falciparum W2 & D6 | [9] |
Downstream Signaling: The Amino Acid Response (AAR) Pathway
The inhibition of PRS by febrifugine leads to the accumulation of uncharged tRNAPro, which is a primary trigger for the AAR pathway. This signaling cascade is a crucial cellular mechanism for adapting to amino acid insufficiency. A key event in this pathway is the activation of the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[10] Phosphorylated eIF2α leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4), which in turn regulates the expression of genes involved in amino acid synthesis and transport, and stress response.[10][11]
Secondary Targets and Pathways
While EPRS is the well-established primary target, evidence suggests that febrifugine and its derivatives may exert their pleiotropic effects through the modulation of other cellular targets and signaling pathways.
Transforming Growth Factor-β (TGF-β) Signaling
Halofuginone has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling pathway.[12][13] The TGF-β pathway is critically involved in fibrosis, and its inhibition by halofuginone is thought to underlie the compound's anti-fibrotic effects. The precise mechanism of how febrifugine or halofuginone inhibits Smad3 phosphorylation is still under investigation but may be an indirect consequence of the cellular stress response initiated by PRS inhibition.
Matrix Metalloproteinases (MMPs)
Febrifugine analogues have been investigated as potential inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2, which are enzymes involved in the degradation of the extracellular matrix and play a role in cancer metastasis and fibrosis.[14][15] The inhibitory effect on MMP-2 by halofuginone has been linked to the upregulation of the early growth response 1 (Egr-1) transcription factor, which in turn suppresses the MMP-2 promoter.[14]
Experimental Protocols for Target Identification
Several key experimental methodologies have been instrumental in identifying and validating the molecular targets of this compound.
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to a ligand, in this case, a derivative of febrifugine.
Workflow:
Detailed Methodology:
-
Ligand Immobilization: A febrifugine analogue containing a reactive functional group (e.g., an amine or carboxylic acid) is covalently coupled to a solid support, such as NHS-activated sepharose beads.
-
Cell Lysate Preparation: Cells of interest are lysed in a non-denaturing buffer containing protease inhibitors to maintain protein integrity. The lysate is clarified by centrifugation to remove cellular debris.[16]
-
Binding: The clarified cell lysate is incubated with the febrifugine-coupled resin to allow for the specific binding of target proteins.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the resin. This can be achieved by competing with a high concentration of free febrifugine, changing the pH, or using a denaturing agent.
-
Analysis: The eluted proteins are separated by SDS-PAGE and visualized by staining. Protein bands of interest are excised and identified using mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target in a cellular environment. The principle is that a protein, when bound to a ligand, becomes more stable and thus more resistant to thermal denaturation.[17][18]
Workflow:
Detailed Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis: The cells are lysed by freeze-thaw cycles or with a lysis buffer.
-
Separation: The lysate is centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Detection: The amount of soluble target protein (EPRS) remaining at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of febrifugine indicates target engagement.
In Vitro Translation Assay
This assay directly measures the effect of a compound on protein synthesis using a cell-free system, such as rabbit reticulocyte lysate (RRL).[1]
Workflow:
Detailed Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing RRL, a reporter mRNA (e.g., luciferase), a mix of amino acids, and a radiolabeled amino acid such as [35S]-methionine.
-
Compound Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for translation to occur.
-
Detection: The extent of protein synthesis is measured by quantifying the luciferase activity or by measuring the incorporation of [35S]-methionine into newly synthesized proteins. A decrease in the signal in the presence of febrifugine indicates inhibition of translation. To confirm the specific inhibition of proline utilization, rescue experiments can be performed by adding excess proline to the reaction mixture.[1]
Conclusion
The identification of prolyl-tRNA synthetase as the primary molecular target of this compound has been a significant advancement in understanding the multifaceted biological activities of this natural product. The competitive inhibition of PRS and the subsequent activation of the Amino Acid Response pathway provide a unifying mechanism for its antiparasitic, anti-inflammatory, and anti-cancer effects. Furthermore, the exploration of secondary targets such as those in the TGF-β signaling pathway and matrix metalloproteinases opens new avenues for therapeutic applications. The experimental methodologies detailed in this guide provide a robust framework for the further investigation of febrifugine analogues and the development of novel therapeutics with improved target specificity and reduced toxicity. A continued in-depth understanding of the molecular interactions of febrifugine will be paramount to unlocking its full therapeutic potential.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. | Broad Institute [broadinstitute.org]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Phosphorylation status at Smad3 linker region modulates transforming growth factor‐β‐induced epithelial‐mesenchymal transition and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation status at Smad3 linker region modulates transforming growth factor-β-induced epithelial-mesenchymal transition and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules [sigmaaldrich.com]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Febrifugine Dihydrochloride and its Inhibition of Prolyl-tRNA Synthetase: A Technical Guide
Introduction
Febrifugine is a quinazolinone alkaloid first isolated from the roots of the Chinese hydrangea, Dichroa febrifuga (Chang Shan), an herb used in traditional Chinese medicine for over two millennia to treat fevers associated with malaria.[1][2][3] Initial studies in the mid-20th century confirmed its potent antimalarial properties, demonstrating activity significantly higher than that of quinine against various Plasmodium species.[4][5] However, the clinical development of febrifugine was impeded by its significant toxicity, including gastrointestinal distress and liver toxicity.[6][7][8] This led to the synthesis of numerous analogues, with the goal of separating the therapeutic efficacy from the adverse side effects.[9][10] Among these, halofuginone, a halogenated derivative, has been extensively studied for its broad biological activities, including antiprotozoal, anticancer, and anti-fibrotic effects.[1][11][12][13]
The molecular mechanism underlying the diverse effects of febrifugine and its derivatives remained elusive for many years. Groundbreaking research has now unequivocally identified prolyl-tRNA synthetase (PRS) as the direct molecular target.[1][14] Febrifugine and its analogues act as potent inhibitors of this essential enzyme, leading to a cascade of cellular events that underpin their therapeutic activities. This technical guide provides an in-depth exploration of the mechanism of PRS inhibition by febrifugine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.
Core Mechanism: Competitive Inhibition of Prolyl-tRNA Synthetase
Prolyl-tRNA synthetase (PRS) is a crucial enzyme in protein biosynthesis. It belongs to the family of aminoacyl-tRNA synthetases (aaRS), which are responsible for the first step of protein synthesis: the charging of transfer RNA (tRNA) molecules with their cognate amino acids. Specifically, PRS catalyzes the attachment of proline to its corresponding tRNA (tRNAPro).
Febrifugine and its derivatives, such as halofuginone, function as potent and specific inhibitors of PRS.[1][13] The mechanism of inhibition is competitive with the substrate proline.[1] These compounds bind to the active site of PRS, specifically occupying the pockets for both L-proline and the terminal adenosine of tRNA, in an ATP-dependent manner.[1][13][15][16] This binding event physically blocks proline from accessing the catalytic site, thereby preventing the synthesis of prolyl-tRNAPro.
The inhibition of PRS activity leads to an intracellular accumulation of uncharged tRNAPro.[1] This accumulation serves as a starvation signal, mimicking a state of proline deficiency, which in turn activates the Amino Acid Response (AAR) pathway.[1][11][13] The AAR is a highly conserved signaling cascade that helps cells cope with nutrient stress. A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-response genes.[14] The activation of the AAR pathway is believed to be the primary mechanism responsible for many of the observed biological effects of febrifugine and halofuginone, including the selective inhibition of pro-inflammatory Th17 cell differentiation.[11][13][17]
Quantitative Data on Inhibition and Efficacy
The inhibitory potency of febrifugine and its analogues has been quantified through various in vitro and in vivo studies. The following tables summarize key data on their activity against Plasmodium falciparum PRS, parasite growth, and their cytotoxicity against mammalian cells.
Table 1: In Vitro Enzymatic Inhibition of Prolyl-tRNA Synthetase (PRS)
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| Halofuginone | P. falciparum ProRS (PfProRS) | 11 | [15] |
| Halofuginone | Human ProRS | 10.65 | [16] |
| Febrifugine | Human ProRS | ~10 | [16] |
| Halofuginone | T. gondii ProRS | 5.41 | [16] |
Table 2: In Vitro Antimalarial Activity and Cytotoxicity
| Compound | P. falciparum Strain | Antimalarial IC50 (ng/mL) | Mammalian Cell Line | Cytotoxicity IC50 (ng/mL) | Selectivity Index | Reference(s) |
| Febrifugine | D6 (CQ-sensitive) | 1.1 ± 0.2 | Rat Hepatocytes | 28 ± 4 | 25.5 | [18] |
| Febrifugine | W2 (CQ-resistant) | 0.9 ± 0.1 | Rat Hepatocytes | 28 ± 4 | 31.1 | [18] |
| Halofuginone | D6 (CQ-sensitive) | 0.29 ± 0.04 | J774 (Macrophage) | 14.8 ± 1.6 | ~51 | [4][19] |
| Halofuginone | W2 (CQ-resistant) | 0.141 | J774 (Macrophage) | 14.8 ± 1.6 | ~105 | [4][19][20] |
| Halofuginone | - | - | NG108 (Neuronal) | >290 | >1000 | [3][4][20] |
| Analog WR092103 | - | 0.29 | J774 (Macrophage) | 14.8 | ~51 | [4] |
| Analog WR140085 | - | 0.31 | NG108 (Neuronal) | >290 | >935 | [4] |
Note: Selectivity Index is calculated as Cytotoxicity IC50 / Antimalarial IC50. A higher index indicates greater selectivity for the parasite.
Table 3: In Vivo Antimalarial Efficacy in Mouse Models (P. berghei)
| Compound | Dose (mg/kg) | Administration Route | Outcome | Reference(s) |
| Febrifugine | 5 | Subcutaneous | Toxic to mice | [5] |
| Halofuginone | 0.2 - 1.0 | Oral | Curative effect | [5] |
| Halofuginone | 0.2 | Subcutaneous | Extended survival, but not curative | [5] |
| Halofuginol | - | - | Well-tolerated at efficacious doses, active against liver and blood stages | [14][21][22][23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the inhibition of PRS by this compound.
Prolyl-tRNA Synthetase (PRS) Inhibition Assay (Aminoacylation Assay)
This assay directly measures the enzymatic activity of PRS and its inhibition by test compounds.
Objective: To determine the IC50 value of a compound against PRS.
Materials:
-
Recombinant purified Prolyl-tRNA Synthetase (e.g., PfProRS).
-
[3H]-Proline (radiolabeled substrate).
-
Total tRNA isolated from a relevant source (e.g., bovine liver).
-
ATP solution.
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA), 5% solution.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and total tRNA.
-
Add varying concentrations of the test compound (febrifugine) to the reaction mixture. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding the PRS enzyme to the mixture.
-
Immediately following, add [3H]-Proline to start the charging reaction.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction.
-
Stop the reaction by spotting aliquots of the reaction mixture onto glass fiber filters.
-
Precipitate the charged tRNA by immersing the filters in ice-cold 5% TCA. Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [3H]-Proline.
-
Dry the filters completely.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of [3H]-Proline incorporated into tRNA.
-
Calculate the percent inhibition for each drug concentration relative to the no-drug control.
-
Plot the percent inhibition against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
In Vitro Antimalarial Drug Susceptibility Assay
This cell-based assay determines the efficacy of a compound against the growth of Plasmodium falciparum in red blood cells.[4]
Objective: To determine the IC50 value of a compound against P. falciparum intraerythrocytic stages.
Materials:
-
Synchronized culture of P. falciparum (e.g., W2 or D6 strains).
-
Human red blood cells (RBCs).
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements).
-
[3H]-Hypoxanthine (for measuring parasite nucleic acid synthesis).
-
96-well microtiter plates.
-
Test compound stock solution.
Procedure:
-
Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.
-
Prepare a parasite culture with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
Add the parasite culture to each well of the 96-well plate containing the drug dilutions. Include parasite-only (no drug) and uninfected RBC controls.
-
Incubate the plate in a controlled environment (37°C, 5% CO2, 5% O2) for 24 hours.
-
Add [3H]-Hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells using a cell harvester onto a filter mat.
-
Dry the filter mat and measure the incorporated radioactivity for each well using a scintillation counter.
-
Calculate the IC50 value by comparing the radioactivity in drug-treated wells to the no-drug control wells.[4][18]
In Vivo Efficacy Test in a Mouse Model
This protocol assesses the therapeutic effect of a compound in a living organism infected with a malaria parasite.[7]
Objective: To evaluate the in vivo antimalarial activity and toxicity of a compound.
Materials:
-
Laboratory mice (e.g., ICR strain).
-
Plasmodium berghei parasitized red blood cells from a donor mouse.
-
Test compound formulated for the desired administration route (e.g., oral gavage, subcutaneous injection).
-
Giemsa stain and microscope for blood smear analysis.
Procedure:
-
On day 0, infect naive mice intraperitoneally with a defined number of P. berghei-infected red blood cells (e.g., 1x106).
-
Group the mice into treatment and control (vehicle only) groups.
-
Begin drug administration 24-48 hours post-infection. Administer the test compound daily for a set period (e.g., 3-4 days) at various doses.
-
Monitor the health of the mice daily, noting any signs of toxicity.
-
Starting on day 3 or 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells (parasitemia) by microscopic examination.
-
Continue monitoring parasitemia and survival for up to 30 days.
-
Efficacy is determined by the reduction in parasitemia and the extension of survival time compared to the control group. A curative effect is noted if parasites are cleared and do not reappear (recrudescence).[5][7]
Visualizations: Pathways and Workflows
Diagrams created using the DOT language provide clear visual summaries of complex processes.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of a new type of antimalarial compounds based on febrifugine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. | Broad Institute [broadinstitute.org]
- 22. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [scholarworks.indianapolis.iu.edu]
- 23. Scholars@Duke publication: The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. [scholars.duke.edu]
The Impact of Febrifugine Dihydrochloride on Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which febrifugine dihydrochloride, and its derivative halofuginone, selectively inhibit the differentiation of T helper 17 (Th17) cells. Th17 cells are crucial mediators of autoimmunity, making them a key target for therapeutic intervention in diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.[1][2] This document outlines the core molecular pathways affected by febrifugine, presents quantitative data from key studies, and provides detailed experimental protocols for researchers investigating this compound and its effects on T cell biology.
Core Mechanism of Action: Activation of the Amino Acid Starvation Response
Febrifugine and its halogenated derivative, halofuginone, exert their selective inhibitory effect on Th17 cell differentiation by activating the Amino Acid Starvation Response (AAR) pathway.[3][4] This is initiated through the specific inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for charging tRNA with the amino acid proline.[1] The accumulation of uncharged tRNA mimics a state of amino acid deficiency, triggering a cellular stress response.
This AAR pathway activation leads to several downstream events that converge to suppress the Th17 lineage. A key event is the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[3] The subsequent signaling cascade ultimately impacts the expression and function of critical Th17-polarizing transcription factors and cytokines.
Signaling Pathway Diagram
Caption: Signaling pathway of febrifugine's inhibition of Th17 differentiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of halofuginone on Th17 cell differentiation and related molecular markers.
Table 1: Inhibitory Concentrations (IC50) of Halofuginone
| Parameter | Cell Type | IC50 Value | Reference |
| Th17 Cell Differentiation | Murine CD4+ T cells | 3.6 ± 0.4 nM | [3] |
| T Cell Proliferation (naïve) | Murine Splenocytes | 2-2.5 nM | [5] |
| T Cell Proliferation (activated) | Murine Splenocytes | 16 nM | [5] |
Table 2: Effect of Halofuginone on Th17-Related Gene and Protein Expression
| Target | Treatment Condition | Fold Change/Effect | Reference |
| IL-17A mRNA | Halofuginone-treated murine Th17 polarizing cultures | Decreased | [3] |
| IL-17F mRNA | Halofuginone-treated murine Th17 polarizing cultures | Decreased | [3] |
| RORγt mRNA | Halofuginone-treated murine Th17 polarizing cultures | No significant change | [3] |
| RORα mRNA | Halofuginone-treated murine Th17 polarizing cultures | No significant change | [3] |
| Phosphorylated STAT3 (p-STAT3) | Halofuginone-treated murine Th17 polarizing cultures | Decreased | [6] |
| Total STAT3 Protein | Halofuginone-treated murine Th17 polarizing cultures | Decreased (post-transcriptional) | [6] |
| IL-22 mRNA | Halofuginone-treated CCR6+ memory T cells stimulated with IL-23 | Decreased | [6] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to study the effects of this compound on Th17 cell differentiation.
In Vitro Th17 Differentiation of Murine Naïve CD4+ T Cells
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells, a foundational assay for studying the effects of compounds like febrifugine.
Materials:
-
Naïve CD4+ T cell isolation kit (mouse)
-
24-well tissue culture plates
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound or Halofuginone
Protocol:
-
Plate Coating:
-
Dilute anti-CD3ε and anti-CD28 antibodies to a final concentration of 2 µg/mL each in sterile PBS.
-
Add 500 µL of the antibody solution to each well of a 24-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Naïve CD4+ T Cell Isolation:
-
Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.
-
-
Cell Culture and Differentiation:
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Add the Th17 polarizing cytokines and antibodies: IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
Add this compound or halofuginone at the desired concentrations (e.g., a dose-response from 0.1 nM to 100 nM). Include a vehicle control (e.g., DMSO).
-
Plate the cells at a density of 1 x 10^6 cells/mL in the antibody-coated 24-well plate.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Intracellular Staining for IL-17A by Flow Cytometry
This protocol allows for the quantification of IL-17A-producing cells within a population.
Materials:
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated anti-mouse CD4 antibody
-
Fluorochrome-conjugated anti-mouse IL-17A antibody
Protocol:
-
Cell Restimulation:
-
Four to five hours before harvesting, restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor like Brefeldin A (10 µg/mL) or Monensin (2 µM).
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain for surface markers, such as CD4, by incubating the cells with the fluorescently labeled antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-IL-17A antibody.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the percentage of IL-17A+ cells.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to detect the phosphorylation status of STAT3, a key transcription factor in the Th17 signaling pathway.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Harvest the T cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for investigating the effects of this compound and the logical relationship between the key molecular events.
Caption: A typical experimental workflow for studying febrifugine's effects.
Caption: The logical cascade of molecular events initiated by febrifugine.
Conclusion
This compound and its derivative halofuginone represent a potent class of small molecules that selectively inhibit Th17 cell differentiation. Their unique mechanism of action, centered on the activation of the Amino Acid Starvation Response pathway, offers a promising therapeutic strategy for a range of autoimmune diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the immunomodulatory properties of these compounds and their potential clinical applications.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Product Synthesis of Febrifugine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga, has garnered significant attention for its potent antimalarial activity. Its complex structure, featuring a stereochemically rich piperidine moiety linked to a quinazolinone core, has made it a challenging and attractive target for total synthesis. This technical guide provides a comprehensive overview of the key enantioselective synthetic strategies developed to access febrifugine and its analogs. Detailed experimental protocols for pivotal reactions, a comparative analysis of quantitative data from various synthetic routes, and an exploration of its mechanism of action are presented to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
Introduction
Febrifugine and its isomer, isofebrifugine, have a long history in traditional Chinese medicine for treating malaria-like fevers.[1] The potent biological activity of febrifugine, coupled with its limited natural abundance, has spurred the development of numerous synthetic approaches.[2] Early synthetic efforts were crucial in confirming the absolute stereochemistry of the natural product.[3] This guide will delve into the core strategies of several prominent research groups, highlighting the key chemical transformations and stereochemical control methods employed.
Key Synthetic Strategies and Methodologies
The total synthesis of febrifugine has been approached through various convergent strategies, primarily focusing on the stereoselective construction of the 3-hydroxypiperidine ring and its subsequent coupling with the quinazolinone moiety.
Hatakeyama's Enantioselective Synthesis via 1,3-Dipolar Cycloaddition
One of the notable enantioselective syntheses of (+)-febrifugine was developed by Hatakeyama and coworkers.[2] The key step in their approach is an intramolecular 1,3-dipolar cycloaddition of a chiral nitrone with an alkene.
Experimental Protocol: 1,3-Dipolar Cycloaddition
-
Reaction: (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal with hydroxylamine in allyl alcohol.
-
Procedure: To a solution of (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal in allyl alcohol, hydroxylamine hydrochloride and triethylamine are added at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The resulting mixture of diastereomeric cycloadducts is then purified by column chromatography.[2]
This reaction proceeds via the in situ formation of a nitrone from the aldehyde and hydroxylamine, which then undergoes a [3+2] cycloaddition with allyl alcohol to furnish the key isoxazolidine intermediate.
Kobayashi's Asymmetric Synthesis Featuring a Mannich-type Reaction
Kobayashi and his team developed a catalytic asymmetric synthesis of febrifugine and isofebrifugine.[3] A key feature of their strategy is a novel aqueous Mannich-type three-component reaction.
Experimental Protocol: Aqueous Mannich-type Reaction
-
Reactants: An aldehyde, an amine, and a vinyl ether.
-
Catalyst: A Lewis acid-surfactant combined catalyst (LASC).
-
Procedure: The aldehyde, amine, and vinyl ether are reacted in water in the presence of the LASC. This reaction proceeds to give the key piperidine intermediates in high yields.[3]
This methodology offers an efficient and environmentally friendly approach to constructing the substituted piperidine core.
Evans' Strategy Employing an Asymmetric Mannich Reaction
The Evans group has also contributed significantly to the synthesis of febrifugine analogs, utilizing an organocatalyzed asymmetric Mannich reaction as a key step to establish the stereochemistry of the piperidine ring.[4]
Experimental Protocol: Asymmetric Mannich Reaction
-
Reactants: Piperideine and acetone.
-
Catalyst: L-proline.
-
Procedure: Piperideine and acetone are reacted in the presence of a catalytic amount of L-proline to afford the optically active N-protected S-pelletierine, a key intermediate for the synthesis of febrifugine analogs.[4]
Comparative Analysis of Synthetic Routes
The efficiency of different synthetic routes to febrifugine can be compared based on quantitative data such as overall yield and stereoselectivity.
| Synthetic Approach | Key Reaction | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Hatakeyama (2001) | 1,3-Dipolar Cycloaddition | 21% for (+)-febrifugine | >98% | [2] |
| Kobayashi (1999) | Catalytic Asymmetric Aldol and Mannich-type Reactions | Not explicitly stated for overall yield, but key steps have high yields and selectivities. | High diastereo- and enantioselectivities reported for key steps. | [3] |
| Evans (2015) | Asymmetric Mannich Reaction | 29-42% for deoxyfebrifugine analogs | 74-80% | [4] |
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
Febrifugine exerts its biological effects, including its antimalarial activity, through a specific molecular mechanism. It has been demonstrated that febrifugine and its derivatives are potent inhibitors of prolyl-tRNA synthetase (EPRS).[5] This enzyme is crucial for protein synthesis as it catalyzes the attachment of proline to its corresponding transfer RNA (tRNA).
The inhibition of EPRS by febrifugine leads to an accumulation of uncharged prolyl-tRNA. This accumulation is sensed by the kinase General Control Nonderepressible 2 (GCN2), which becomes activated. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that orchestrates the cellular response to amino acid starvation, known as the Amino Acid Response (AAR) pathway.[6][7][8]
References
- 1. embopress.org [embopress.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine Dihydrochloride: A Technical Guide on its Role in the Inhibition of DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga, and its derivative, febrifugine dihydrochloride, have demonstrated significant biological activities, including antimalarial, anti-inflammatory, and anticancer properties. A key aspect of its mechanism of action in cancer therapeutics is the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its inhibitory effects on DNA synthesis, with a focus on its role in bladder cancer. This document details the underlying signaling pathways, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for the key assays cited.
Core Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Induction of the Amino Acid Starvation Response
The primary molecular target of febrifugine and its analogs, including this compound, is prolyl-tRNA synthetase (EPRS) . By binding to EPRS, febrifugine competitively inhibits the charging of proline to its cognate tRNA. This leads to an intracellular accumulation of uncharged prolyl-tRNA, which mimics a state of amino acid starvation.
This perceived starvation triggers the Amino Acid Starvation Response (AAR) , a crucial cellular signaling pathway that helps cells adapt to nutrient deprivation. A key event in the AAR is the activation of the kinase General Control Nonderepressible 2 (GCN2) . Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis, which is a critical prerequisite for initiating DNA replication. This general inhibition of protein synthesis contributes significantly to the subsequent G1 cell cycle arrest and the suppression of DNA synthesis.
Induction of G1 Cell Cycle Arrest
The AAR triggered by this compound plays a pivotal role in inducing a G1 phase cell cycle arrest , thereby preventing cells from entering the S phase, where DNA replication occurs. This arrest is mediated by the modulation of key cell cycle regulatory proteins.
The AAR is known to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs), such as p21Cip1 and p27Kip1 . These proteins act as crucial brakes on the cell cycle machinery. Specifically, p21 and p27 bind to and inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4/6 (CDK4/6) . The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and DNA synthesis.
Studies on bladder cancer cells have shown that treatment with this compound leads to an increase in the population of cells in the G1 phase and a corresponding decrease in the G2 phase population.
Quantitative Data on the Inhibition of Cell Proliferation and DNA Synthesis
This compound has been shown to be a potent inhibitor of bladder cancer cell proliferation. The inhibitory effects are dose-dependent, with low micromolar concentrations being effective.
| Cell Line | Compound | Parameter | Value | Reference |
| T24 (Bladder Cancer) | Febrifugine | IC50 (Cell Proliferation) | 0.02 µM | [1][2] |
| SW780 (Bladder Cancer) | Febrifugine | IC50 (Cell Proliferation) | 0.018 µM | [1][2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: T24 and SW780 human bladder cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or sterile water) and diluted to the desired final concentrations in the culture medium. Control cells are treated with an equivalent volume of the vehicle.
Measurement of DNA Synthesis Inhibition by Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 to 48 hours.
-
BrdU Labeling: Add BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing solution (e.g., 4% paraformaldehyde in PBS) for 30 minutes at room temperature. After washing, denature the DNA by adding 1N HCl for 30 minutes at room temperature to expose the incorporated BrdU. Neutralize with a sodium borate buffer.
-
Immunodetection: Wash the cells and incubate with an anti-BrdU antibody for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour. Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader. The decrease in absorbance in treated cells compared to control cells indicates the inhibition of DNA synthesis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Plate cells in 6-well plates and treat with this compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An increase in the percentage of cells in the G1 phase in treated samples compared to controls indicates a G1 arrest.
Conclusion
This compound effectively inhibits DNA synthesis primarily through its targeted inhibition of prolyl-tRNA synthetase. This action triggers the amino acid starvation response, leading to a G1 cell cycle arrest mediated by the upregulation of CDK inhibitors. The potent anti-proliferative effects observed in bladder cancer cells, coupled with the detailed understanding of its mechanism of action, position this compound as a promising candidate for further investigation and development in cancer therapy. The experimental protocols provided herein offer a robust framework for researchers to further explore and quantify the effects of this compound on DNA synthesis and cell cycle progression.
References
Methodological & Application
Febrifugine Dihydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Dichroa febrifuga, and its derivative, Febrifugine dihydrochloride, have demonstrated potent biological activities, including antimalarial, anticancer, and anti-inflammatory effects. This document provides a comprehensive overview of the experimental protocols and applications of this compound in a research setting. It is intended to serve as a practical guide for scientists engaged in the study and development of this compound. The provided methodologies cover in vitro and in vivo assays to assess its efficacy and mechanism of action.
In Vitro Efficacy Data
This compound has been evaluated against a range of cell lines and parasites. The following tables summarize the quantitative data from various studies.
Table 1: Anti-parasitic Activity of this compound
| Parasite Species | Strain | Assay Type | Potency Metric | Value | Reference |
| Plasmodium falciparum | 3D7 | Asexual Blood Stage Inhibition | EC50 | 4.0 nM | [1] |
| Plasmodium falciparum | - | [³H]hypoxanthine incorporation | IC50 | 0.141 - 290 ng/ml | |
| Leishmania donovani | Promastigotes | Inhibition Assay | IC50 | 7.16 ± 1.39 nM | [2] |
| Schistosoma mansoni | Adult Worms | Survival Assay | Effective Concentration | 0.02–0.5 µg/ml | [3] |
Table 2: Anti-cancer Activity of this compound
| Cell Line | Cancer Type | Assay Type | Potency Metric | Value | Reference |
| T24 | Bladder Cancer | Proliferation Growth Inhibition | IC50 | 0.02 µM | [1] |
| SW780 | Bladder Cancer | Proliferation Growth Inhibition | IC50 | 0.018 µM | [1] |
Table 3: Cytotoxicity Data of this compound
| Cell Line | Cell Type | Assay Type | Potency Metric | Value | Reference |
| Mammalian Neuronal Cells | NG108 | Cytotoxicity Assay | - | Low sensitivity | |
| Mammalian Macrophage Cells | J774 | Cytotoxicity Assay | - | More sensitive than neuronal cells | |
| J744 cells | Macrophages | Cytotoxicity Assay | CC50 | 451 ± 12.73 nM | [2] |
Mechanism of Action: Amino Acid Starvation Response
Febrifugine and its derivatives, including the dihydrochloride salt, exert their effects by inhibiting prolyl-tRNA synthetase (ProRS).[4][5] This inhibition leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation. This triggers the Amino Acid Response (AAR) pathway, a key cellular stress response mechanism.[4][6]
The central cascade of the AAR pathway initiated by this compound is as follows:
-
Inhibition of Prolyl-tRNA Synthetase: this compound competitively binds to the active site of ProRS, preventing the attachment of proline to its corresponding tRNA.[7]
-
Accumulation of Uncharged tRNA: The inhibition of ProRS leads to a buildup of tRNA molecules that are not charged with proline.
-
Activation of GCN2 Kinase: The accumulation of uncharged tRNA is sensed by the General Control Nonderepressible 2 (GCN2) kinase, which becomes activated through autophosphorylation.[8][9]
-
Phosphorylation of eIF2α: Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][8][9]
-
Global Translation Repression and ATF4 Induction: Phosphorylation of eIF2α leads to a general suppression of protein synthesis, while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[8][9] ATF4, in turn, regulates the expression of genes involved in amino acid synthesis, transport, and stress responses.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.
In Vitro Anti-malarial Activity ([³H]-Hypoxanthine Incorporation Assay)
This protocol is adapted from standard methods for assessing the in vitro susceptibility of P. falciparum.[10]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 0.5% Albumax II, and hypoxanthine)
-
This compound stock solution (in DMSO or water)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.
-
Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plate at 37°C in a humidified incubator with the specified gas mixture for 24 hours.
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Continue incubation for another 24-48 hours.
-
Freeze the plate to lyse the cells.
-
Thaw the plate and harvest the contents onto a glass fiber filter mat using a cell harvester.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
In Vivo Anti-malarial Efficacy (Mouse Model)
This protocol is a modified version of the Thompson test for in vivo efficacy determination.[10]
Objective: To evaluate the in vivo anti-malarial activity of this compound in a Plasmodium berghei-infected mouse model.
Materials:
-
ICR mice (4-5 weeks old)
-
P. berghei infected erythrocytes
-
This compound solution/suspension
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in saline)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized erythrocytes on Day 0.
-
Randomly assign mice to control and treatment groups.
-
On Day 3 post-infection, begin oral or subcutaneous administration of this compound once daily for 4-8 consecutive days. The control group receives the vehicle.
-
Monitor parasitemia daily by preparing thin blood smears from the tail vein, staining with Giemsa, and counting parasitized red blood cells under a microscope.
-
Record daily survival.
-
Evaluate the efficacy based on the reduction in parasitemia and the increase in mean survival time compared to the control group.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., T24, SW780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cells treated with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for Phosphorylated eIF2α
Objective: To detect the phosphorylation of eIF2α in response to this compound treatment.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-eIF2α and anti-total-eIF2α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF2α as a loading control.
Safety Precautions
Febrifugine and its derivatives have been associated with side effects such as nausea and vomiting.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All experiments should be conducted in a well-ventilated area. Dispose of waste according to institutional guidelines.
Conclusion
This compound is a promising compound with significant therapeutic potential. The protocols and data presented in this document provide a foundation for researchers to further investigate its biological activities and mechanism of action. Careful and standardized experimental design is crucial for obtaining reliable and reproducible results in the evaluation of this and other novel therapeutic agents.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid response - Wikipedia [en.wikipedia.org]
- 9. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Febrifugine Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Febrifugine dihydrochloride, a quinazolinone alkaloid, in a variety of cell culture applications. This document outlines its mechanism of action, provides detailed protocols for its use, and summarizes key quantitative data for effective experimental design.
Febrifugine, originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), has demonstrated potent biological activities, including antimalarial, anticancer, and anti-leishmanial effects.[1][2][3][4][5][6] Its synthetic analog, halofuginone, is also a subject of extensive research.[7]
Mechanism of Action
This compound exerts its effects through multiple mechanisms:
-
Antimalarial Activity: It is highly effective against Plasmodium falciparum, the parasite responsible for malaria.[3][8][9][10] The compound is 100 times more active than quinine against P. lophurae in duck models and 50 times more active against P. cynomolgi in rhesus monkeys.[1]
-
Anticancer Activity: Febrifugine has been shown to inhibit the proliferation of cancer cells, such as bladder and prostate cancer cell lines.[8][11][12] This is achieved by suppressing DNA synthesis, inducing apoptosis (programmed cell death), and reducing steroidogenesis.[8][11] In bladder cancer cells, it can increase the number of cells in the G1 phase and decrease those in the G2 phase of the cell cycle.[8][13]
-
Anti-leishmanial Activity: It is a potent agent against Leishmania donovani, the parasite causing visceral leishmaniasis.[14][15] The mechanism involves targeting the parasite's antioxidant system, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis-like cell death.[14][15]
-
Signaling Pathway Modulation: this compound has been observed to increase the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) in a dose-dependent manner.[8] Its analog, halofuginone, is known to inhibit Smad3 phosphorylation in the TGF-β signaling pathway.[16]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cell lines and organisms.
Table 1: Antiparasitic Activity
| Organism | Strain | Assay | Metric | Value | Reference |
| Plasmodium falciparum | 3D7 | Asexual Blood Stage Inhibition | EC50 | 4.0 nM | [8] |
| Leishmania donovani | Promastigotes | Promastigote Inhibition | IC50 | 7.16 ± 1.39 nM | [14] |
Table 2: Anticancer Activity
| Cell Line | Cancer Type | Assay Duration | Metric | Value | Reference |
| T24 | Bladder Cancer | 48 h | IC50 | 0.02 µM | [8][11] |
| SW780 | Bladder Cancer | 48 h | IC50 | 0.018 µM | [8][11] |
Table 3: Cytotoxicity
| Cell Line | Cell Type | Metric | Value | Reference |
| Mammalian Neuronal Cells | NG108 | CC50 | - (Selectivity Index: 120-2,346) | [1] |
| Macrophage Cells | J774 | CC50 | - (Selectivity Index: 21-1,232) | [1] |
| Leishmania donovani Infected Macrophages | - | CC50 | 451 ± 12.73 nM | [14] |
Experimental Protocols
Protocol 1: In Vitro Antiparasitic Susceptibility Assay
This protocol is adapted from methods used to assess the sensitivity of parasites like Plasmodium falciparum and Leishmania donovani.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the parasite and/or host cells
-
Parasite culture (e.g., P. falciparum infected erythrocytes or L. donovani promastigotes)
-
96-well microplates
-
[³H]hypoxanthine (for P. falciparum) or a viability dye like Resazurin (for L. donovani)
-
Scintillation counter or microplate reader
Procedure:
-
Serial Dilution: Prepare a series of dilutions of this compound in the complete culture medium in a 96-well plate. A typical starting concentration range for parasites is 0.1 nM to 100 nM. Include a drug-free control.
-
Cell Seeding: Add the parasite culture to each well. For P. falciparum, this would be synchronized infected red blood cells. For L. donovani, this would be promastigotes in the logarithmic growth phase.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for the required duration (e.g., 48-72 hours).
-
Quantification of Growth Inhibition:
-
For P. falciparum: Add [³H]hypoxanthine to each well and incubate for another 18-24 hours. Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a scintillation counter.
-
For L. donovani: Add Resazurin solution to each well and incubate for 4-6 hours. Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) or effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cancer Cell Proliferation and Cytotoxicity Assay
This protocol outlines a method to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium for the chosen cancer cell line (e.g., T24, SW780)
-
Cancer cell line of interest
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. A typical concentration range for cancer cells is 0.01 µM to 1 µM.[8] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.
-
Resazurin Assay: Add Resazurin solution and incubate for 1-4 hours. Measure the fluorescence as described in the previous protocol.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Visualizations
Signaling Pathway Diagram
Caption: Febrifugine's impact on cellular signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays.
Safety and Handling
This compound is a potent compound and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare stock solutions in a chemical fume hood. For storage, it is recommended to keep the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[17] Always refer to the manufacturer's safety data sheet (SDS) for detailed safety information. While it has therapeutic potential, it has also been associated with side effects like nausea, vomiting, and liver toxicity at high doses, which should be considered in the design of in vivo studies.[2][5]
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Parasite | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Studies with Febrifugine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of febrifugine dihydrochloride, a quinazolinone alkaloid with potent antimalarial and other therapeutic activities. The information compiled herein, including dosage recommendations, experimental protocols, and mechanistic insights, is intended to guide researchers in designing and executing their in vivo studies.
Data Presentation: In Vivo Dosage and Efficacy
The following tables summarize quantitative data on the dosage, administration routes, and observed effects of febrifugine and its analogue, halofuginone, in various in vivo models.
Table 1: Antimalarial Efficacy of Febrifugine in Plasmodium berghei-Infected Mice
| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| ICR Mice | Oral (p.o.) | 1 mg/kg/day for 3 consecutive days before infection | Significantly reduced mortality and parasitemia levels.[1] | [1] |
| ICR Mice | Oral (p.o.) | 5 mg/kg for 3 days | Controlled parasitemia to below 20%. Partially cured infected mice, with some surviving for 60 days.[2] | [2] |
| ICR Mice | Subcutaneous (s.c.) | 1 mg/kg | Extended survival up to 20 days post-infection, but did not cure the mice.[2] | [2] |
| ICR Mice | Subcutaneous (s.c.) | 5 mg/kg | Toxic to the mice.[2] | [2] |
Table 2: Efficacy of this compound (FFG) in Leishmania donovani-Infected Mice
| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| BALB/c Mice | Oral (p.o.) | Not specified | 62% decrease in spleen parasite load. Increased proinflammatory cytokine response. Safe on liver toxicity parameters.[3][4] | [3][4] |
Table 3: Antimalarial Efficacy of Halofuginone (a Febrifugine Analogue) in P. berghei-Infected Mice
| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| ICR Mice | Oral (p.o.) | 1 mg/kg for 3 days | Cleared blood-stage parasites.[2] | [2] |
| ICR Mice | Subcutaneous (s.c.) | 0.2 mg/kg for 3 days | Inhibited parasite growth, with parasitemia controlled to 0.2%.[2] | [2] |
| ICR Mice | Oral or Subcutaneous | ≥ 5 mg/kg | Lethal to mice.[2] | [2] |
Table 4: Efficacy of a Febrifugine Analogue in a Primate Model of Malaria
| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| Aotus monkeys (P. falciparum FVO strain) | Oral (p.o.) | 2 mg/kg/day | 50% curative dose.[5] | [5] |
| Aotus monkeys (P. falciparum FVO strain) | Oral (p.o.) | 8 mg/kg/day | 100% curative dose.[5] | [5] |
Experimental Protocols
Protocol 1: In Vivo Antimalarial Efficacy Assessment in a P. berghei-Infected Mouse Model (4-Day Suppressive Test)
This protocol is adapted from standard methods for evaluating the in vivo efficacy of antimalarial compounds.[6][7][8][9]
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile water, saline, or a suitable solvent system)
-
Plasmodium berghei (e.g., ANKA or NK65 strain) infected red blood cells (iRBCs)
-
CD-1 or ICR mice (female, 6-8 weeks old)
-
Syringes and gavage needles (for oral administration) or needles for subcutaneous injection
-
Microscope slides and Giemsa stain
-
Flow cytometer (optional, for high-throughput parasitemia determination)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On each day of treatment, dilute the stock solution with the appropriate vehicle to the desired final concentration for dosing. It is recommended to prepare fresh working solutions daily.[1]
-
-
Animal Infection:
-
On Day 0, infect mice intravenously or intraperitoneally with 1 x 10^7 P. berghei-iRBCs suspended in 0.2 mL of saline or an appropriate buffer.
-
-
Treatment Administration:
-
Randomly divide the infected mice into experimental groups (n=5 per group), including a vehicle-treated control group and groups for different doses of this compound.
-
Begin treatment 2-4 hours post-infection (Day 0).
-
Administer the compound or vehicle once daily for four consecutive days (Day 0 to Day 3).
-
For oral administration, use a gavage needle to deliver the solution directly into the stomach.
-
For subcutaneous administration, inject the solution under the skin, typically in the scruff of the neck.
-
-
Parasitemia Monitoring:
-
On Day 4, 24 hours after the last treatment, collect a thin blood smear from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total RBCs under a microscope.
-
Alternatively, parasitemia can be determined using a flow cytometer.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group.
-
Determine the percent inhibition of parasite growth for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100
-
Calculate the ED50 and ED90 values (the doses that cause 50% and 90% inhibition of parasite growth, respectively).
-
Protocol 2: Oral Gavage in Mice
This protocol provides a standardized procedure for the oral administration of this compound solution to mice.[10][11][12][13][14]
Materials:
-
This compound solution
-
Appropriately sized gavage needle (typically 18-20 gauge for adult mice)
-
Syringe
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct volume of the solution to be administered (typically up to 10 mL/kg body weight).
-
Fill the syringe with the calculated volume of the febrifugine solution and attach the gavage needle.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth. Mark the needle to avoid over-insertion.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.
-
-
Insertion of the Gavage Needle:
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will reflexively swallow, allowing the needle to pass into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Administration:
-
Once the needle is properly positioned in the esophagus (at the pre-measured depth), slowly depress the syringe plunger to administer the solution.
-
-
Withdrawal and Monitoring:
-
After administration, gently withdraw the gavage needle in the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Signaling Pathways and Mechanisms of Action
Febrifugine and its derivatives exert their biological effects through the inhibition of specific cellular pathways.
Amino Acid Response (AAR) Pathway
Febrifugine and its analogue halofuginone are known to inhibit prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[15][16] This inhibition leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation and activates the Amino Acid Response (AAR) pathway.[15][17]
Caption: Febrifugine inhibits Prolyl-tRNA Synthetase, activating the AAR pathway.
Inhibition of TGF-β Signaling Pathway
Halofuginone, a derivative of febrifugine, has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[1][18][19][20][21] This inhibition is mediated, at least in part, by preventing the phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.[1][19]
Caption: Halofuginone inhibits TGF-β signaling by blocking Smad3 phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo efficacy testing of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.iec.gov.br [scielo.iec.gov.br]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Application Notes and Protocols for Febrifugine Dihydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its salt form, febrifugine dihydrochloride, have demonstrated significant therapeutic potential across a range of diseases.[1] Preclinical studies in mouse models have highlighted its efficacy as an antimalarial, anticancer, anti-inflammatory, and anti-fibrotic agent.[1][2] These application notes provide a comprehensive overview of the administration of this compound in mouse models for various research applications, including detailed experimental protocols and a summary of quantitative data from published studies.
Data Presentation: Quantitative Administration Data
The following tables summarize the dosages, administration routes, and observed effects of this compound in various mouse models.
Table 1: Antimalarial Applications
| Mouse Strain | Parasite | Dosage | Administration Route | Treatment Schedule | Key Findings |
| ICR | Plasmodium berghei NK65 | 1 mg/kg/day | Oral (p.o.) | Once a day for 3 consecutive days before infection | Significantly reduced mortality and parasitemia levels.[3][4] |
| ICR | P. berghei | 5 mg/kg | Oral (p.o.) | Once a day for 3 days | Partially cured infected mice.[5] |
| ICR | P. berghei | 1 mg/kg | Subcutaneous (s.c.) | Not specified | Extended survival up to 20 days.[5] |
| BALB/c | Plasmodium yoelii 17XL | Not specified | Oral (p.o.) | Not specified | Resulted in low parasitemia levels.[6] |
Table 2: Anticancer Applications
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Key Findings |
| BALB/c nude mice | Bladder cancer xenograft | 0.1 mg/kg | Not specified | Once every 3 days for 10 doses | Effectively inhibited tumor proliferation.[3][7] |
Table 3: Anti-inflammatory and Anti-fibrotic Applications
| Mouse Model | Condition | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Edema mouse model | Carrageenan-induced paw edema | 50 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour before carrageenan injection | Effectively inhibited paw swelling.[8][9] |
| Bleomycin-induced pulmonary fibrosis | Pulmonary fibrosis | Not specified | Not specified | Not specified | Studies suggest anti-fibrotic effects of related pathways.[2][10][11] |
Table 4: Visceral Leishmaniasis Application
| Mouse Strain | Parasite | Dosage | Administration Route | Treatment Schedule | Key Findings |
| BALB/c | Leishmania donovani | Not specified | Not specified | Not specified | Decreased parasite load by 62%.[12][13] |
Experimental Protocols
Detailed methodologies for common administration routes are provided below. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
This compound solution
-
Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip).[14]
-
Syringe
-
Animal scale
-
70% alcohol
-
Gauze
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosage volume. The maximum recommended volume is 10 ml/kg.[14][15]
-
Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[16]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14][15] The animal should swallow as the tube is passed.[16] If resistance is met, withdraw and reinsert.[14]
-
Administration: Once the needle is correctly positioned in the esophagus (pre-measured to the stomach), slowly administer the this compound solution.[15]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[14][17]
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration.
Materials:
-
This compound solution
-
Sterile syringe and needle (25-27 gauge for mice).[18]
-
70% alcohol
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the required dose volume. The maximum recommended volume is 10 ml/kg.[18][19] Ensure the substance to be injected is sterile.[18][20]
-
Restraint: Securely restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downward.[20]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[20][21] Disinfect the area with 70% alcohol.[20]
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[18][21] Aspirate to ensure the needle has not entered a blood vessel or organ (you should see negative pressure).[20]
-
Administration: Slowly inject the solution into the peritoneal cavity.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.[18]
Signaling Pathways and Experimental Workflows
Diagram 1: Febrifugine's Anticancer Mechanism of Action
Febrifugine has been shown to inhibit bladder cancer cell proliferation by suppressing DNA synthesis, inducing apoptosis, and reducing steroidogenesis.[3][7]
References
- 1. This compound | Parasite | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potentiation by febrifugine of host defense in mice against Plasmodium berghei NK65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine and antibody production during the course of resolution in Plasmodium yoelii 17XL-infected BALB/c mice treated with febrifugine and isofebrifugine mixture from leaves of Hydrangea macrophylla var. Otaksa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. FGF21 Signaling Exerts Antifibrotic Properties during Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. instechlabs.com [instechlabs.com]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ltk.uzh.ch [ltk.uzh.ch]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. uac.arizona.edu [uac.arizona.edu]
Application Notes: Cell Viability Assessment with Febrifugine Dihydrochloride
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga Lour (Chang Shan), has a long history in traditional medicine as an antimalarial agent.[1][2] Its potent biological activities have led to further investigation of its therapeutic potential. Febrifugine dihydrochloride, a salt form of the compound, demonstrates significant effects against various cancer cell lines and pathogens.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for assessing cell viability upon treatment with this compound, intended for researchers in drug discovery and cell biology.
Mechanism of Action
This compound exerts its cytotoxic and cytostatic effects through multiple mechanisms. In bladder cancer cells, it has been shown to inhibit cell proliferation by suppressing DNA synthesis and to induce cell death through the promotion of apoptosis and the reduction of steroidogenesis.[3][4] The compound can downregulate key enzymes involved in cholesterol biosynthesis.[3][4] In the parasite Leishmania donovani, Febrifugine increases reactive oxygen species (ROS), which leads to apoptosis-like cell death.[1][6] Furthermore, it can cause cell cycle arrest, typically increasing the number of cells in the G1 phase while decreasing those in the G2 phase.[3]
Data Presentation: In Vitro Efficacy
The potency of this compound varies across different cell lines and organisms. The following table summarizes the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), and 50% cytotoxic concentration (CC₅₀) values reported in the literature.
| Cell Line / Organism | Assay Type | Value (Concentration) | Reference |
| T24 (Bladder Cancer) | IC₅₀ | 0.02 µM | [3][4] |
| SW780 (Bladder Cancer) | IC₅₀ | 0.018 µM | [3][4] |
| PC-3 (Prostate Cancer) | Cytotoxicity | Active (Dose-response similar to Doxorubicin) | [7] |
| Plasmodium falciparum (3D7) | EC₅₀ | 4.0 nM | [3] |
| Leishmania donovani | IC₅₀ | 7.16 ± 1.39 nM | [1][6] |
| Mammalian Cells | CC₅₀ | 451 ± 12.73 nM | [1][6] |
Experimental Protocols
A common method to assess the effect of this compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]
Materials and Reagents
-
This compound
-
Target cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9][10]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol: MTT Cell Viability Assay
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar, based on known IC₅₀ values).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound. Also include a vehicle control (medium with the solvent at the same concentration used for the drug).
-
Incubate the treated plates for a specified period (e.g., 48 hours).[3]
-
-
MTT Assay Execution:
-
Following the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Allow the plate to stand at room temperature in the dark for 2-4 hours or overnight.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the medium-only blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell viability.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febrifugine Dihydrochloride in Bladder Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its derivative, febrifugine dihydrochloride, have demonstrated notable anti-cancer properties.[1] Recent studies have highlighted its potential as a therapeutic agent against bladder cancer.[2] this compound exerts its effects through multiple mechanisms, including the inhibition of DNA synthesis, induction of apoptosis (programmed cell death), and the suppression of steroidogenesis, a pathway implicated in cancer cell proliferation.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical bladder cancer xenograft models, including detailed protocols and summaries of key data.
Mechanism of Action
This compound's anti-tumor activity in bladder cancer stems from a multi-pronged approach:
-
Inhibition of Cell Proliferation: It effectively halts the growth of bladder cancer cells by suppressing DNA synthesis.[1][2]
-
Induction of Apoptosis: The compound promotes cancer cell death through the induction of apoptosis.[1][2]
-
Suppression of Steroidogenesis: this compound downregulates key enzymes and proteins involved in intracellular steroid production, a pathway that can contribute to tumor growth.[2] Transcriptome analysis of bladder cancer T24 cells treated with febrifugine revealed the downregulation of several critical factors in this pathway.[2]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound against bladder cancer cell lines.
In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| T24 | Bladder Cancer | 0.02 | 48 |
| SW780 | Bladder Cancer | 0.018 | 48 |
Data sourced from multiple studies confirming these values.[1][2]
In Vivo Efficacy: Bladder Cancer Xenograft Model
While published research indicates that this compound "effectively inhibits bladder cancer xenograft proliferation" and "could inhibit tumor growth," specific quantitative data on tumor volume reduction and tumor weight from these studies are not detailed in the available literature.[2] The table below summarizes the experimental parameters from a reported in vivo study.
| Animal Model | Cell Line(s) | Treatment Protocol | Results |
| BALB/c Nude Mice | T24, SW780 | 0.1 mg/kg this compound administered once every 3 days for 10 doses. | Effective inhibition of bladder cancer xenograft proliferation (qualitative).[2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound's inhibitory effect on steroidogenesis in bladder cancer cells.
Experimental Protocols
The following are detailed protocols for conducting in vitro and in vivo studies with this compound for bladder cancer research.
In Vitro Cell Viability Assay
-
Cell Culture: Culture T24 and SW780 human bladder cancer cell lines in appropriate media (e.g., McCoy's 5A for T24, Leibovitz's L-15 for SW780) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.001 to 1 µM). Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the plates for 48 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Bladder Cancer Xenograft Model Protocol
-
Animal Husbandry: Use 6- to 8-week-old male BALB/c nude mice. House the animals in a specific pathogen-free environment with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture T24 or SW780 cells as described in the in vitro protocol. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Begin measuring tumor volume once the tumors become palpable. Use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a dose of 0.1 mg/kg via an appropriate route (e.g., intraperitoneal or oral gavage) once every three days for a total of 10 doses.
-
Control Group: Administer the vehicle solution using the same volume and route of administration.
-
-
Endpoint and Data Collection: Continue to monitor tumor volume and body weight throughout the study. The study endpoint may be a predetermined tumor volume, a specific time point after the start of treatment, or when the control tumors reach a certain size. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Tissue Analysis: Tumor tissues can be fixed in formalin for immunohistochemical analysis (e.g., for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3) or snap-frozen for molecular analysis (e.g., Western blot or RNA sequencing).
Conclusion
This compound presents a promising therapeutic candidate for bladder cancer. Its ability to inhibit cell proliferation, induce apoptosis, and suppress steroidogenesis provides a multi-faceted approach to targeting this malignancy. The protocols and data presented here offer a foundation for further preclinical investigation into the efficacy and mechanisms of this compound in bladder cancer xenograft models. Further studies are warranted to obtain detailed quantitative in vivo data and to fully elucidate the signaling pathways involved.
References
Application Notes: Oral Administration of Febrifugine Dihydrochloride in Leishmaniasis
These application notes provide a comprehensive overview of the use of Febrifugine dihydrochloride (FFG), a promising oral therapeutic agent for visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals, summarizing the compound's mechanism of action, efficacy data, and detailed experimental protocols based on recent studies.
Introduction
Visceral leishmaniasis, the most severe form of leishmaniasis, presents a significant global health challenge, with current treatments hampered by toxicity, emerging resistance, and parenteral administration routes.[1][2][3] Febrifugine, an alkaloid originally isolated from the Chinese herb Dichroa febrifuga Lour, has a long history of use in traditional medicine as an antimalarial.[4][5] Recent drug repurposing efforts have identified its derivative, this compound (FFG), as a potent oral agent against Leishmania donovani, the causative parasite of VL.[1][4]
Mechanism of Action
This compound's primary mechanism of action against Leishmania donovani involves the inhibition of the parasite's antioxidant defense system.[1][4] Virtual screening and subsequent experimental validation have shown that FFG exhibits a high binding affinity for Trypanothione Reductase (TR), a critical enzyme in the parasite's trypanothione-based system for detoxifying reactive oxygen species (ROS).[1][2] By inhibiting TR, FFG leads to a significant increase in intracellular ROS levels within the parasite.[1][4] This oxidative stress culminates in apoptosis-like cell death of L. donovani promastigotes.[1][4] Furthermore, treatment with FFG has been shown to stimulate a proinflammatory cytokine response in the host, which is indicative of a protective Th1-type immune response.[1][4]
Caption: Proposed mechanism of action of this compound.
Summary of Efficacy and Safety
In Vitro Efficacy: FFG demonstrates potent activity against the promastigote stage of L. donovani, with a half-maximal inhibitory concentration (IC50) in the nanomolar range, significantly lower than the current oral standard, miltefosine.[1]
In Vivo Efficacy: In a murine model of visceral leishmaniasis (BALB/c mice), oral administration of FFG resulted in a substantial reduction in parasite burden in the spleen.[1][4] The efficacy was found to be superior to that of an equivalent treatment regimen with miltefosine.[1][4]
Safety and Toxicity: FFG exhibits a favorable selectivity index, indicating it is significantly more toxic to the parasite than to mammalian cells.[1][4] In vivo studies have suggested that FFG is safe regarding liver toxicity in treated mice.[1][4] While the parent compound febrifugine is known for side effects, FFG appears to have a more promising safety profile.[5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Activity of this compound (FFG) against L. donovani
| Compound | IC₅₀ (Promastigotes) | CC₅₀ (Mammalian Cells) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | 7.16 ± 1.39 nM[1] | 451 ± 12.73 nM[1] | 63 |
| Miltefosine (Control) | 11.41 ± 0.29 µM[1] | 135.9 ± 5.94 µM[1] | 11.9 |
Table 2: In Vivo Efficacy of Oral this compound (FFG) in L. donovani-Infected BALB/c Mice
| Treatment Group | Parasite Load Reduction (Spleen) |
| This compound | 62%[1][4] |
| Miltefosine (Control) | 55%[1][4] |
Experimental Protocols
The following are detailed protocols for key experiments based on published studies.
Protocol 1: In Vitro Promastigote Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of FFG against L. donovani promastigotes.
Materials:
-
Leishmania donovani (e.g., AG83 strain) promastigotes
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
This compound (FFG) stock solution
-
Miltefosine (positive control)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Incubator (25°C)
-
Microplate reader
Methodology:
-
Culture L. donovani promastigotes in M199 medium at 25°C until they reach the logarithmic growth phase.
-
Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh medium.
-
Prepare serial dilutions of FFG and miltefosine in the culture medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (blank).
-
Incubate the plate at 25°C for 72 hours.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of FFG on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., J774 or RAW 264.7 macrophages)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (FFG) stock solution
-
96-well microtiter plates
-
MTT solution
-
DMSO
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of FFG in the appropriate culture medium.
-
Remove the old medium from the wells and add 200 µL of the drug dilutions. Include wells with cells and medium only (negative control).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
-
Perform the MTT assay as described in Protocol 1 (Steps 7-9).
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value.
Protocol 3: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Objective: To evaluate the efficacy of orally administered FFG in reducing parasite burden in L. donovani-infected BALB/c mice.
Materials:
-
6-8 week old BALB/c mice
-
Leishmania donovani promastigotes
-
This compound
-
Vehicle for oral gavage (e.g., water or 0.5% carboxymethyl cellulose)
-
Miltefosine (positive control)
-
Giemsa stain
-
Microscope slides
-
Light microscope
Caption: Experimental workflow for in vivo efficacy testing.
Methodology:
-
Infection: Infect BALB/c mice intravenously or via cardiac puncture with approximately 1 x 10⁷ stationary-phase L. donovani promastigotes.
-
Drug Treatment: After a period to allow the infection to establish (e.g., 15 days post-infection), divide the mice into groups: Vehicle control, FFG-treated, and Miltefosine-treated.[4]
-
Administer FFG and miltefosine orally via gavage daily for a specified duration (e.g., 5-10 consecutive days).
-
Assessment of Parasite Burden: One day after the final dose, euthanize the mice.
-
Aseptically remove the spleens and weigh them.
-
Prepare spleen impression smears (touch biopsies) by gently pressing a clean, cut surface of the spleen onto a microscope slide.
-
Fix the smears with methanol and stain with Giemsa.
-
Examine the slides under a light microscope (1000x magnification) and count the number of amastigotes per 1000 host cell nuclei.
-
Calculate the parasite burden as Leishman-Donovan Units (LDU) using the formula: LDU = (Number of amastigotes / Number of host nuclei) x Spleen weight (in mg).[4]
-
Data Analysis: Compare the LDU values between the treated and control groups to determine the percentage reduction in parasite load.
References
- 1. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Febrifugine analogues as Leishmania donovani trypanothione reductase inhibitors: binding energy analysis assisted by molecular docking, ADMET and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Febrifugine Dihydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of febrifugine dihydrochloride analogues. Febrifugine, a natural product isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.), has potent antimalarial activity but is limited by its side effects.[1][2][3] The development of analogues aims to improve the therapeutic index by reducing toxicity while maintaining or enhancing efficacy.
Rationale for Analogue Synthesis
Febrifugine demonstrates potent activity against Plasmodium falciparum, the parasite responsible for malaria.[2][3][4] However, its clinical use has been hampered by significant side effects, including nausea, vomiting, and liver toxicity.[1][2] Analogue synthesis primarily focuses on modifying the quinazolinone and piperidine rings of the febrifugine scaffold to dissociate efficacy from toxicity.[1][2] Key strategies include:
-
Modification of the Quinazolinone Ring: Introduction of substituents on the aromatic ring to modulate electronic properties and metabolic stability.[2]
-
Modification of the Piperidine Ring: Alterations to the stereochemistry and substituents on the piperidine moiety to influence binding affinity and pharmacokinetic properties.[5]
-
Replacement of the Piperidine Ring: Investigating the necessity of the piperidine ring for activity by replacing it with other heterocyclic systems.[5]
Structure-Activity Relationship (SAR) Summary
Structure-activity relationship studies have revealed several key features essential for the antimalarial activity of febrifugine analogues[1]:
-
The quinazolinone moiety is crucial for activity.
-
The nitrogen atom and the hydroxyl group of the piperidine ring are necessary for antimalarial effects.[1]
-
Modification of the acetonyl group connecting the two rings often leads to a loss of activity.[1]
-
Halogenation of the quinazolinone ring, as seen in halofuginone , can significantly increase potency.[1]
Quantitative Data on Febrifugine Analogues
The following tables summarize the in vitro activity and cytotoxicity of selected febrifugine analogues against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, as well as their toxicity against mammalian cell lines.
Table 1: In Vitro Antimalarial Activity of Febrifugine Analogues [1]
| Compound | IC₅₀ (ng/mL) vs. D6 Strain | IC₅₀ (ng/mL) vs. W2 Strain |
| Febrifugine | 0.2 - 0.5 | 0.3 - 0.6 |
| Halofuginone | < 1 | < 1 |
| WR222048 | < 5 | < 5 |
| WR139672 | < 5 | < 5 |
| WR092103 | < 5 | < 5 |
| WR221232 | 10 - 30 | 10 - 30 |
| WR140085 | 10 - 30 | 10 - 30 |
| WR090212 | 10 - 30 | 10 - 30 |
| WR146115 | 10 - 30 | 10 - 30 |
| WR059421 | 10 - 30 | 10 - 30 |
| WR088442 | ~200 | ~200 |
Table 2: Cytotoxicity and Selectivity of Febrifugine Analogues [1]
| Compound | Cytotoxicity (IC₅₀, ng/mL) vs. J774 Macrophages | Selectivity Index (J774) | Cytotoxicity (IC₅₀, ng/mL) vs. NG108 Neuronal Cells | Selectivity Index (NG108) |
| Febrifugine | > 100 | > 200 | > 1000 | > 2000 |
| Halofuginone | > 100 | > 100 | > 1000 | > 1000 |
| WR222048 | > 200 | > 40 | > 2000 | > 400 |
| WR139672 | > 500 | > 100 | > 5000 | > 1000 |
| WR092103 | > 500 | > 100 | > 5000 | > 1000 |
Experimental Protocols
General Synthesis of Febrifugine Analogues
A common synthetic approach involves the condensation of a substituted 2-amino-benzaldehyde with a piperidine-containing fragment. The following is a generalized protocol; specific reaction conditions may vary depending on the target analogue.
Experimental Workflow for Analogue Synthesis
Caption: Generalized workflow for the synthesis of febrifugine analogues.
In Vitro Antimalarial Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of the synthesized analogues against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., D6 and W2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[1] The culture medium is RPMI 1640 supplemented with 10% human serum.
-
Drug Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of the diluted drug solution to each well.
-
Parasite Addition: Add 100 µL of the parasite culture (2% hematocrit, 1% parasitemia) to each well.
-
Incubation: Incubate the plates for 48 hours under the same conditions as the parasite culture.
-
Parasite Growth Inhibition Measurement: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH).
-
Lyse the red blood cells by freeze-thawing the plate.
-
Add a reaction mixture containing lactate, NBT, and diaphorase.
-
Measure the absorbance at 650 nm.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression analysis.
In Vitro Cytotoxicity Assay
This assay determines the toxicity of the compounds against mammalian cell lines.
-
Cell Culture: Maintain mammalian cell lines (e.g., J774 macrophages, NG108 neuronal cells) in appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Efficacy Test in a Mouse Model
This protocol evaluates the in vivo antimalarial activity of the analogues in P. berghei-infected mice.
-
Animal Infection: Inoculate ICR mice with P. berghei intraperitoneally.
-
Drug Administration: Once parasitemia reaches approximately 1-5%, administer the test compounds orally or subcutaneously once daily for 3-4 consecutive days. A control group receives the vehicle only.
-
Parasitemia Monitoring: Monitor parasitemia daily by examining Giemsa-stained thin blood smears.
-
Data Analysis: Evaluate the efficacy of the compounds by comparing the parasitemia levels and survival rates of the treated groups with the control group. The 50% effective dose (ED₅₀) can be determined.
Mechanism of Action and Signaling Pathway
Febrifugine and its analogues, including halofuginone, exert their biological effects by inhibiting glutamyl-prolyl-tRNA synthetase (EPRS).[6] Specifically, they competitively inhibit the prolyl-tRNA synthetase (PRS) activity of EPRS, leading to an accumulation of uncharged prolyl-tRNA.[6] This mimics a state of proline starvation and activates the Amino Acid Response (AAR) pathway.[6]
Signaling Pathway of Febrifugine Analogues
Caption: Mechanism of action of febrifugine analogues via inhibition of EPRS.
The activation of the AAR pathway is responsible for the diverse biological activities of these compounds, including their antimalarial, anti-inflammatory, and antifibrotic effects.[6] For instance, halofuginone has been shown to inhibit the development of Th17-driven autoimmunity by activating the AAR pathway.[6]
Conclusion
The synthesis of this compound analogues represents a promising strategy in the development of novel antimalarial agents with improved safety profiles. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new compounds in this class. Further optimization of the febrifugine scaffold, guided by a deeper understanding of its mechanism of action, may lead to the discovery of clinically viable drug candidates.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine Dihydrochloride: Application Notes and Protocols for In Vitro Drug Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Chang Shan (Dichroa febrifuga), has demonstrated potent antimalarial activity against various Plasmodium falciparum strains.[1][2][3] Its mechanism of action is multifaceted, involving the impairment of hemozoin formation and the induction of a stress response pathway that inhibits protein synthesis.[4] However, the clinical utility of febrifugine has been hampered by its adverse side effects, notably liver toxicity.[5] This has spurred the development of numerous febrifugine analogs with improved therapeutic indices.[2][5]
These application notes provide detailed protocols for assessing the in vitro drug susceptibility of P. falciparum to febrifugine dihydrochloride and its analogs. The methodologies described herein are standard in the field of antimalarial drug discovery and are intended to guide researchers in the accurate determination of drug efficacy.
Mechanism of Action: Targeting Protein Synthesis
Febrifugine and its analogs exert their antimalarial effect in part by activating a key stress response pathway in the parasite. Treatment with these compounds leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[6] In Plasmodium, this phosphorylation is mediated by the kinase PK4.[7] Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global repression of protein synthesis. This translational arrest can induce a state of latency or dormancy in the parasite, a phenomenon that has been linked to recrudescence following treatment with artemisinin-based therapies.[7]
Febrifugine-induced signaling pathway in Plasmodium.
Quantitative Data Summary
The following tables summarize the in vitro activity of febrifugine and selected analogs against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, as well as their cytotoxicity against mammalian cell lines.
Table 1: In Vitro Antimalarial Activity of Febrifugine and Analogs
| Compound | Strain 3D7 (CS) IC₅₀ (nM) | Strain TM6 (CR) IC₅₀ (nM) | Strain K1 (CR) IC₅₀ (nM) | Strain V1S (CR) IC₅₀ (nM) |
| Febrifugine | 1.9 ± 0.4 | 3.1 ± 0.6 | 2.0 ± 0.3 | 4.2 ± 0.7 |
| Analog 1 | 2.8 ± 0.4 | 3.1 ± 0.5 | 3.9 ± 0.4 | 5.6 ± 1.0 |
| Analog 2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.3 | 3.8 ± 0.6 |
| CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data extracted from a study on febrifugine analogs.[4] |
Table 2: Cytotoxicity of Febrifugine Analogs against Mammalian Cell Lines
| Compound | J774 (Macrophage) IC₅₀ (ng/mL) | NG108 (Neuronal) IC₅₀ (ng/mL) | Selectivity Index (J774) | Selectivity Index (NG108) |
| Febrifugine | 150 | 330 | 21-1232 | 120-2346 |
| Halofuginone | 120 | 280 | - | - |
| Data represents the concentration at which 50% of the mammalian cells are inhibited. The selectivity index is the ratio of the IC₅₀ for mammalian cells to the IC₅₀ for the parasite.[2] |
Experimental Protocols
Two standard protocols for determining the in vitro drug susceptibility of P. falciparum are provided below: the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL hypoxanthine, 10 µg/mL gentamicin, and 10% human serum or 0.5% Albumax II)
-
This compound stock solution (in DMSO or water)
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium. Add 100 µL of each dilution to the respective wells of a 96-well plate. Include drug-free wells as a negative control.
-
Parasite Suspension: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Incubation: Add 100 µL of the parasite suspension to each well of the drug-dosed plate. Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.[8]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
SYBR Green I Assay Workflow.
Protocol 2: [³H]-Hypoxanthine Incorporation Assay
This method is considered a gold standard and measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.[1]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Hypoxanthine-free complete parasite culture medium
-
This compound stock solution
-
96-well microtiter plates
-
[³H]-hypoxanthine (1 µCi/well)
-
Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound in hypoxanthine-free complete medium and add 25 µL to each well of a 96-well plate.
-
Parasite Suspension: Prepare a parasite suspension with 0.5% parasitemia and 1.5% hematocrit in hypoxanthine-free complete medium.
-
Initial Incubation: Add 200 µL of the parasite suspension to each well and incubate for 24 hours at 37°C in a gassed incubator.[9]
-
Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Second Incubation: Incubate the plate for an additional 18-24 hours.
-
Harvesting: Freeze the plate at -20°C to lyse the cells. Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Determine the IC₅₀ value as described in the SYBR Green I protocol.
Conclusion
The protocols and data presented provide a comprehensive guide for the in vitro evaluation of this compound and its analogs against P. falciparum. The SYBR Green I assay offers a simpler, non-radioactive alternative to the traditional [³H]-hypoxanthine incorporation assay, making it suitable for high-throughput screening.[11][12] Careful consideration of the compound's mechanism of action and potential for inducing parasite latency is crucial for the interpretation of susceptibility data and the advancement of febrifugine-based antimalarial drug discovery.
References
- 1. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibiting the Plasmodium eIF2α kinase PK4 prevents artemisinin-induced latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-Cancer Activity of Febrifugine Dihydrochloride: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its salt form, febrifugine dihydrochloride, have demonstrated potent anti-malarial properties.[1][2] Emerging research has revealed its potential as an anti-cancer agent, exhibiting inhibitory effects on the proliferation of various cancer cell lines.[1] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells, a critical parameter for evaluating its potency and advancing its development as a potential cancer therapeutic.
This compound exerts its anti-cancer effects through a multi-faceted mechanism. Studies in bladder cancer have shown that it inhibits DNA synthesis, leading to cell cycle arrest, and induces programmed cell death (apoptosis).[1] Furthermore, it has been found to suppress steroidogenesis by downregulating key enzymes in the cholesterol biosynthesis pathway.[1] Understanding these mechanisms is crucial for identifying sensitive cancer types and potential combination therapies.
Data Presentation: IC50 of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data provides a comparative overview of its potency across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Assay Method | Reference |
| Bladder Cancer | T24 | 0.02 | 48 hours | Not Specified | [1] |
| Bladder Cancer | SW780 | 0.018 | 48 hours | Not Specified | [1] |
| Prostate Cancer | PC-3 | Active | Not Specified | Resazurin Assay | [2] |
| Prostate (Normal) | WPMY-1 | Active | Not Specified | Resazurin Assay | [2] |
Mandatory Visualization
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in adherent cancer cell lines using a cell viability assay such as MTT or SRB.
Caption: Workflow for IC50 determination of this compound.
Signaling Pathways Affected by this compound
This diagram illustrates the known and putative signaling pathways affected by this compound in cancer cells, leading to decreased cell proliferation and survival.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for determining the IC50 of this compound in adherent cancer cells. Two common and reliable methods, the MTT and Sulforhodamine B (SRB) assays, are described.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000 cells/well). Adjust seeding density based on the cell line's growth rate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 hours (or the desired treatment duration).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of total biomass.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 510 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-hour drug treatment, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with deionized water.
-
After the final wash, remove any excess water by inverting the plate and blotting it on a paper towel.
-
Allow the plate to air dry completely at room temperature.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance of each well at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 4 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reproducible methods for determining the IC50 of this compound in cancer cell lines. Accurate and consistent IC50 data is fundamental for the preclinical evaluation of this promising anti-cancer compound. The elucidation of its mechanism of action, including the inhibition of steroidogenesis and induction of apoptosis, provides a strong rationale for its further investigation in relevant cancer models. As more research becomes available, a broader understanding of its efficacy across a wider range of cancer types will emerge, paving the way for potential clinical applications.
References
Febrifugine Dihydrochloride: A Powerful Tool for Investigating the Amino-Acid Response Pathway
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone, have garnered significant interest for their potent biological activities, including antimalarial, anticancer, and antifibrotic properties. At the molecular level, febrifugine and its analogs function as potent inhibitors of glutamyl-prolyl-tRNA synthetase (EPRS). This inhibition mimics a state of proline starvation, leading to the activation of the amino acid response (AAR) pathway, a critical cellular stress response mechanism. Febrifugine dihydrochloride, a salt form of febrifugine, serves as a valuable chemical tool to induce and study the AAR pathway in a controlled manner. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the AAR pathway.
Mechanism of Action: Induction of the Amino Acid Response Pathway
This compound competitively inhibits the prolyl-tRNA synthetase activity of EPRS. This leads to an accumulation of uncharged tRNAPro, which is recognized by the serine/threonine-protein kinase GCN2 (General Control Nonderepressible 2). GCN2 is a key sensor of amino acid deprivation. Upon binding to uncharged tRNA, GCN2 undergoes autophosphorylation and becomes activated.
Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. Phosphorylation of eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis. However, this phosphorylation paradoxically promotes the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as the activating transcription factor 4 (ATF4).
ATF4 is a master transcriptional regulator of the integrated stress response. It induces the expression of a battery of genes involved in amino acid synthesis and transport, protein folding, and apoptosis, including C/EBP homologous protein (CHOP) and asparagine synthetase (ASNS). These downstream effectors work to restore amino acid homeostasis or, if the stress is too severe or prolonged, trigger programmed cell death.
Data Presentation
The following tables summarize quantitative data regarding the activity of this compound and its analogs in various experimental systems.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line/Organism | Assay Type | Parameter | Value | Reference |
| Leishmania donovani (promastigotes) | Antileishmanial Activity | IC50 | 7.16 ± 1.39 nM | [1] |
| Mammalian Cells | Cytotoxicity | CC50 | 451 ± 12.73 nM | [1] |
| T24 Bladder Cancer Cells | Cell Proliferation | IC50 | 0.02 µM (48 h) | [2] |
| SW780 Bladder Cancer Cells | Cell Proliferation | IC50 | 0.018 µM (48 h) | [2] |
| Plasmodium falciparum (3D7 strain) | Antimalarial Activity | EC50 | 4.0 nM | [2] |
Table 2: Dose-Dependent Induction of eIF2α Phosphorylation by this compound
| Organism | Treatment Conditions | Effect | Reference |
| Plasmodium falciparum (Dd2 cultures) | 7-70 nM for 90 minutes | Dose-dependent increase in eIF2α phosphorylation | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on the amino acid response pathway.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound and its half-maximal inhibitory concentration (IC50) on adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest (e.g., T24, SW780)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.
-
Protocol 2: Western Blot Analysis of AAR Pathway Proteins
This protocol describes the detection of total and phosphorylated GCN2 and eIF2α, as well as the induction of ATF4, by western blotting.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GCN2 (Thr899)
-
Rabbit anti-GCN2
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1-6 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to the loading control (β-actin or GAPDH). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Protocol 3: Quantitative PCR (qPCR) Analysis of ATF4 Target Genes
This protocol is for measuring the mRNA expression levels of ATF4 target genes, such as CHOP and ASNS, in response to this compound treatment.
Materials:
-
This compound
-
Mammalian cell line of interest
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Validated qPCR primers for:
-
Human CHOP (DDIT3)
-
Human ASNS
-
Human ATF4
-
Human GAPDH or ACTB (housekeeping gene)
-
Validated Primer Sequences (Example for Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CHOP | GGAAACAGAGTGGTCATTCCC | CTGCTTGAGCCGTTCATTCTC |
| ASNS | ATGGAGACCAGCTGGAAAACT | GGTCCAGGGAGGTGTTCTTC |
| ATF4 | CCTTCGACAGTCAGGGGTCA | TCTCCAACATCCAATCTGTCCG |
| GAPDH | GAGTCAACGGATTTGGTCGT | TTGATTTTGGAGGGATCTCG |
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells and treat with this compound as described in the western blot protocol. A time course of 6-24 hours is recommended for gene expression studies.
-
After treatment, harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Set up the qPCR plate with reactions for each target gene and the housekeeping gene for all samples, including a no-template control.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the treated samples relative to the vehicle control (ΔΔCt).
-
The fold change is typically calculated as 2-ΔΔCt.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway and experimental workflows described in this application note.
Caption: this compound Induced Amino Acid Response Pathway.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Preparation of Febrifugine Dihydrochloride Stock Solution
Introduction
Febrifugine is a quinazolinone alkaloid first isolated from the Chinese herb Dichroa febrifuga Lour, a plant used in traditional medicine to treat fevers associated with malaria.[1][2] Febrifugine dihydrochloride is the salt form of this compound, exhibiting a range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory properties.[3] Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS), which mimics amino acid starvation and triggers a cellular stress response.[4] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for research purposes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| Water | 15 mg/mL | - |
| DMSO | ≥ 25 mg/mL (82.96 mM) | Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be needed.[5] |
| In Vivo Formulation 1 | ≥ 0.62 mg/mL (1.66 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
| In Vivo Formulation 2 | ≥ 0.62 mg/mL (1.66 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[6] |
| In Vivo Formulation 3 | ≥ 0.62 mg/mL (1.66 mM) | 10% DMSO, 90% Corn Oil.[6] |
Table 2: Recommended Storage and Stability of Stock Solutions
| Storage Temperature | Shelf Life | Conditions |
|---|---|---|
| -20°C | 1 month | Store in sealed vials, protected from moisture and light.[6] |
| -80°C | 6 months | Store in sealed vials, protected from moisture and light.[6] |
| Powder Form (-20°C) | 3 years | Store at low temperature, keep away from direct sunlight.[3] |
Table 3: Example Concentrations for Biological Assays
| Application | Cell Line / Model | Effective Concentration (IC₅₀ / EC₅₀) |
|---|---|---|
| Bladder Cancer Proliferation | T24 Cells | IC₅₀: 0.02 µM[6] |
| Bladder Cancer Proliferation | SW780 Cells | IC₅₀: 0.018 µM[6] |
| Antimalarial Activity | P. falciparum 3D7 | EC₅₀: 4.0 nM[6] |
| Visceral Leishmaniasis | L. donovani Promastigotes | IC₅₀: 7.16 ± 1.39 nM[7] |
| In Vivo Bladder Cancer | BALB/c Nude Mice Xenograft | 0.1 mg/kg (once every 3 days)[6] |
| In Vivo Antimalarial | P. berghei Infected ICR Mice | 1 mg/kg/day (for 3 consecutive days)[6] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution (e.g., 10 mM)
This protocol is suitable for preparing a concentrated stock solution for long-term storage, which can be later diluted for various in vitro assays.
Materials:
-
This compound (MW: 374.26 g/mol )[3]
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 374.26 g/mol * (1000 mg / 1 g) = 3.74 mg
-
-
Weighing: Carefully weigh 3.74 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-quality DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial in an ultrasonic bath for 5-10 minutes or gently warm to 37°C to aid dissolution.[8] Visually inspect for a clear solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: Preparation of In Vitro Working Solutions
This protocol describes the dilution of the DMSO stock solution into an appropriate cell culture medium for cell-based assays.
Materials:
-
10 mM this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile pipette tips and tubes
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Step A (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This creates a 10 µM solution.
-
Step B (Final Dilution): Further dilute this intermediate solution into the final culture volume to achieve the desired nanomolar or low micromolar concentrations for your experiment.
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as used in the highest concentration of the drug treatment. This is critical as DMSO can have effects on cells.
-
Application: Add the final working solutions to your cell cultures immediately after preparation.
Protocol 3: Preparation of In Vivo Formulation (Example using PEG300/Tween-80)
This protocol provides a method for preparing this compound for oral administration in animal models, based on a common formulation.[6]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile tubes
Methodology:
-
Prepare Drug-DMSO Solution: First, prepare a concentrated solution of this compound in DMSO. For example, dissolve 6.2 mg of the compound in 1 mL of DMSO to get a 6.2 mg/mL solution.
-
Formulation Steps: To prepare 1 mL of a final working solution at 0.62 mg/mL:
-
Take 100 µL of the 6.2 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.
-
-
Administration: The resulting formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is ready for administration. Always prepare this formulation fresh before use.
Visualizations
Below are diagrams illustrating the experimental workflow and the compound's mechanism of action.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of Febrifugine's mechanism of action.[4][5][6]
References
- 1. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Parasite | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Application Notes: Febrifugine Dihydrochloride as a Positive Control
Introduction
Febrifugine dihydrochloride is the salt form of febrifugine, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga. It is a potent inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[1][2] This specific mechanism of action makes it an invaluable tool in cell biology and drug discovery as a positive control for inducing the amino acid starvation response (AAR) and inhibiting protein synthesis.[1][3] Its efficacy has been demonstrated in various models, including cancer cell lines, and against parasites like Plasmodium falciparum and Leishmania donovani.[2][4][5]
Mechanism of Action
Febrifugine and its analogs, like halofuginone, act as competitive inhibitors at the proline-binding site of ProRS.[1] This inhibition prevents the attachment of proline to its cognate tRNA (tRNA-Pro), leading to an accumulation of uncharged tRNA-Pro. This accumulation mimics a state of proline starvation and activates the GCN2 (General Control Nonderepressible 2) kinase.[1][3] Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1][4] Phosphorylation of eIF2α leads to a global attenuation of protein synthesis while selectively promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates the transcriptional response to amino acid deprivation.[6][7]
Applications as a Positive Control
Due to its well-characterized mechanism, this compound is ideal for use as a positive control in a variety of assays:
-
Protein Synthesis Inhibition Assays: To validate experimental systems designed to screen for new inhibitors of protein translation.
-
Amino Acid Starvation Response (AAR) Studies: To reliably induce the GCN2-eIF2α-ATF4 signaling pathway.[1][6]
-
Anti-proliferative and Cytotoxicity Assays: As a benchmark compound to compare the potency of novel anti-cancer or anti-parasitic agents.[4][8]
-
Target Engagement Assays: To confirm the activity of assays targeting ProRS.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various biological systems, providing a reference for experimental design.
| Target Organism/Cell Line | Assay Type | Metric | Concentration | Reference |
| Plasmodium falciparum (3D7) | Anti-parasitic | EC50 | 4.0 nM | [4] |
| Plasmodium falciparum (Dd2) | eIF2α Phosphorylation | Effective Conc. | 7-70 nM | [4] |
| Leishmania donovani | Anti-parasitic (promastigote) | IC50 | 7.16 ± 1.39 nM | [5][9] |
| Human Bladder Cancer (T24) | Anti-proliferative (48h) | IC50 | 0.02 µM (20 nM) | [4][8] |
| Human Bladder Cancer (SW780) | Anti-proliferative (48h) | IC50 | 0.018 µM (18 nM) | [4][8] |
| Human Bladder Cancer (T24) | G1 Phase Cell Cycle Arrest | Effective Conc. | 0.05-0.2 µM | [4] |
Visualized Signaling Pathway and Workflow
Caption: Mechanism of Febrifugine-induced Amino Acid Response pathway.
Caption: General experimental workflow using Febrifugine as a positive control.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol details the use of this compound as a positive control in a standard MTT or similar colorimetric assay to measure cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate mammalian cell line (e.g., T24, SW780)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for an IC50 curve is 1 nM to 1 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.
-
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).[4]
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of Febrifugine concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Protein Synthesis Inhibition Assay (Puromycin Labeling)
This protocol uses puromycin, an analog of aminoacyl-tRNA, to measure the rate of global protein synthesis.[10][11] Febrifugine is used as a positive control to inhibit translation. The incorporated puromycin is then detected by Western blot.
Materials:
-
This compound
-
Puromycin (stock solution, e.g., 10 mg/mL in water)
-
Cell line cultured in 6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Anti-puromycin primary antibody
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at an effective concentration (e.g., 100 nM) for a desired time (e.g., 2-6 hours). Include a vehicle (DMSO) control.
-
-
Puromycin Labeling:
-
30 minutes before harvesting, add puromycin to the culture medium of all wells to a final concentration of 1-10 µg/mL.
-
Optional Negative Control: Include a well co-treated with a general translation inhibitor like cycloheximide (50 µg/mL, added 5 min before puromycin) to confirm the signal is from active translation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling for 5 minutes.
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature (e.g., in 5% non-fat milk or BSA in TBST).
-
Incubate with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescence substrate and image the blot.
-
Probe for a loading control to ensure equal protein loading.
-
-
Analysis: Compare the intensity of the puromycin signal (a smear representing nascent polypeptide chains) between the vehicle control and Febrifugine-treated samples. A significant reduction in signal in the Febrifugine lane indicates potent inhibition of protein synthesis.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]
- 11. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febrifugine Dihydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic halogenated derivative, halofuginone, have demonstrated potent biological activities, including antimalarial, anticancer, and anti-inflammatory effects. Febrifugine dihydrochloride, a salt form of febrifugine, offers improved solubility, making it amenable for use in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS settings.
Mechanism of Action
The primary molecular target of febrifugine and its derivatives is prolyl-tRNA synthetase (ProRS) . By inhibiting ProRS, febrifugine prevents the charging of proline to its cognate tRNA, leading to a depletion of prolyl-tRNA. This triggers the Amino Acid Response (AAR) pathway , a cellular stress response that is activated by amino acid deprivation. The activation of the AAR pathway can lead to cell cycle arrest and apoptosis, which underlies the therapeutic effects of febrifugine.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of febrifugine and its derivatives against various cell lines and pathogens. This data is crucial for designing dose-response experiments in HTS campaigns.
| Compound | Target/Organism | Assay Type | IC50/EC50 | Reference |
| This compound | Plasmodium falciparum (3D7 strain) | Asexual blood stage inhibition | EC50: 4.0 nM | [1] |
| This compound | Bladder cancer cells (T24) | Proliferation inhibition | IC50: 0.02 µM | [1] |
| This compound | Bladder cancer cells (SW780) | Proliferation inhibition | IC50: 0.018 µM | [1] |
| This compound | Leishmania donovani (promastigotes) | Inhibition assay | IC50: 7.16 ± 1.39 nM | [2] |
| Febrifugine analogs | Plasmodium parasites | In vitro growth inhibition | IC50: 0.141 to 290 ng/ml | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of febrifugine and a general workflow for a high-throughput screening campaign.
Caption: Mechanism of action of this compound.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the known activities of this compound.
Protocol 1: Antimalarial HTS using SYBR Green I-based Fluorescence Assay
This protocol is adapted for screening compounds against the asexual blood stage of Plasmodium falciparum.
1. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with Albumax, hypoxanthine, and gentamicin
-
This compound (as a positive control)
-
Compound library
-
SYBR Green I nucleic acid gel stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
384-well black, clear-bottom microplates
2. Assay Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit in complete RPMI 1640 medium.
-
Using an acoustic liquid handler or pin tool, pre-spot compound library and controls (this compound and DMSO as negative control) into 384-well plates. The final concentration for a primary screen is typically 1-10 µM.
-
Add 40 µL of the parasite culture to each well of the microplate.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:10,000 in lysis buffer.
-
Add 10 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
3. Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (e.g., Chloroquine or Febrifugine) and negative (DMSO) controls.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Protocol 2: Cancer Cell Viability HTS using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
This protocol is suitable for screening this compound for its cytotoxic or cytostatic effects on cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., T24 bladder cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A for T24 cells)
-
This compound (as a positive control)
-
Compound library
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, solid-bottom microplates
2. Assay Procedure:
-
Seed cells in a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 30 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-spot the compound library and controls into the assay plates.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
3. Data Analysis:
-
Normalize the data to the positive (e.g., a known cytotoxic agent) and negative (DMSO) controls.
-
Calculate the percent cell viability for each compound.
-
Determine IC50 values for confirmed hits through dose-response experiments.
Protocol 3: Prolyl-tRNA Synthetase (ProRS) Inhibition HTS (Biochemical Assay)
This is a target-based assay to identify direct inhibitors of ProRS.
1. Materials and Reagents:
-
Recombinant human or pathogen-specific ProRS
-
tRNA specific for proline
-
¹⁴C-labeled Proline
-
ATP, MgCl₂, KCl, DTT
-
Scintillation fluid and filter plates (e.g., MultiScreenHTS FB plates)
-
Trichloroacetic acid (TCA)
-
This compound (as a positive control)
-
Compound library
-
384-well assay plates
2. Assay Procedure:
-
Prepare an assay buffer containing ATP, MgCl₂, KCl, DTT, and ¹⁴C-Proline.
-
Dispense the compound library and controls into the 384-well plates.
-
Add the ProRS enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding the proline-specific tRNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Transfer the reaction mixture to a filter plate and wash with cold 5% TCA to remove unincorporated ¹⁴C-Proline.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition of ProRS activity for each compound relative to controls.
-
Identify hits and perform dose-response curves to determine IC50 values.
Conclusion
This compound is a valuable tool compound for high-throughput screening campaigns targeting a range of diseases. The provided protocols offer a starting point for researchers to develop and execute robust HTS assays. The choice of assay will depend on the specific research question, whether it is a phenotypic screen for antimalarial or anticancer activity, or a target-based screen for inhibitors of prolyl-tRNA synthetase. Careful optimization of assay conditions and rigorous data analysis are essential for the successful identification of novel lead compounds.
References
Troubleshooting & Optimization
Febrifugine dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Febrifugine dihydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[2]
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months to a year, or at -20°C for up to one month.[1][3][4][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use vials.[5] For in vivo experiments, working solutions should be prepared fresh on the day of use.[3][4]
Q3: What factors can affect the stability of this compound?
A3: The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. The compound is particularly sensitive to alkaline conditions, high temperatures, and strong light, which can lead to degradation.[6] It is also incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]
Q4: Is this compound sensitive to light?
A4: Yes, light exposure significantly impacts the stability of this compound. Under bright light, the content of the compound can be reduced by approximately 23% over 108 hours.[6] In contrast, exposure to natural light or storage in darkness results in a more moderate decrease of about 10% over the same period.[6] Therefore, it is essential to store the compound and its solutions protected from light.
Q5: How does temperature affect the stability of this compound?
A5: Higher temperatures accelerate the degradation of this compound. At temperatures between 40-80°C, the content can decrease to 60% of its initial value within 10 hours.[6] At a milder temperature of 20°C, the degradation is significantly slower, with only a 5% decrease over 10 hours.[6] At 40°C and 60°C, Febrifugine primarily converts to its isomer, isofebrifugine, whereas at 80°C, more extensive structural degradation occurs.[6]
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to improper storage. To redissolve the precipitate, you can gently warm the tube to 37°C and sonicate it for a short period.[5] To prevent this issue in the future, ensure you are using an appropriate solvent and consider storing your stock solutions in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q2: My experimental results are inconsistent, and I suspect the compound has degraded. How can I check its stability?
A2: Inconsistent results can be a sign of compound degradation. To assess the stability of your this compound sample, you can perform a stability study under controlled conditions. This typically involves analyzing the purity and concentration of the compound over time using techniques like HPLC. A detailed protocol for a basic stability assessment is provided below.
Q3: I notice a color change in the solid compound or my stock solution. Is it still usable?
A3: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use the compound or solution if a color change is observed, as the purity and integrity of the compound may be compromised. For reliable experimental outcomes, it is best to use a fresh, properly stored sample.
Quantitative Stability Data
The following tables summarize the stability of Febrifugine under various stress conditions.
Table 1: Stability of Solid this compound After 10 Days
| Condition | Temperature | Relative Humidity | Light Intensity | Content Decrease (%) |
| High Temperature | 60°C | - | - | 0.27 |
| High Humidity | - | 75% ± 1% | - | 7.6 |
| Strong Light | - | - | 3000 lx | 5.39 |
Data sourced from a study on the stability of febrifugine.[6]
Table 2: Stability of Febrifugine in Solution Over 10 Hours
| Condition | Temperature | Content Decrease (%) | Notes |
| Aqueous Solution | 20°C | ~5 | - |
| Aqueous Solution | 40-80°C | 40 | Primarily isomerized to isofebrifugine at 40-60°C. |
Data sourced from a study on the stability of febrifugine.[6]
Table 3: Recommended Storage Duration for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| Stock Solution | -80°C | 6 months - 1 year[1][3][4][5] |
| Stock Solution | -20°C | 1 month[3][4][5] |
Experimental Protocols
Protocol: Assessing the Stability of a this compound Solution
This protocol outlines a basic method to evaluate the stability of a this compound solution under specific temperature and light conditions.
1. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, PBS)
- HPLC-grade solvents for mobile phase
- HPLC system with a suitable column (e.g., C18)
- Temperature-controlled incubator
- Light-controlled chamber (or aluminum foil for dark conditions)
- Calibrated analytical balance and volumetric flasks
2. Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).
- Aliquot Samples: Distribute the stock solution into multiple amber vials to protect from light.
- Set Up Storage Conditions:
- Time Point Zero: Immediately analyze one aliquot to establish the initial concentration and purity (T=0).
- Test Conditions: Store aliquots under the desired conditions (e.g., 4°C in the dark, room temperature in the light, 37°C in the dark).
- Sample Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), retrieve one aliquot from each condition.
- HPLC Analysis:
- Dilute the sample to an appropriate concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Analyze the chromatogram to determine the peak area of this compound and any degradation products.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time to determine the degradation rate.
Visualizing Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.
Caption: Factors affecting this compound stability.
References
Febrifugine dihydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febrifugine dihydrochloride.
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of solution.
Possible Causes and Solutions:
-
Improper Solvent Selection: this compound has varying solubility in different solvents. Ensure you are using an appropriate solvent based on your experimental needs. For stock solutions, dimethyl sulfoxide (DMSO) is commonly used. For in vivo experiments, more complex co-solvent systems are often necessary.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming can aid dissolution.
-
Insufficient Agitation: Proper mixing is crucial for dissolution.
-
Hygroscopic Compound: this compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its solubility.
Recommended Actions:
-
Solvent Optimization: Refer to the solubility data table below to select the most suitable solvent for your application. It is advisable to use newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[1]
-
Physical Dissolution Aids:
-
Co-solvent Systems: For aqueous solutions and in vivo studies where high concentrations are needed, consider using a co-solvent system. Always prepare a clear stock solution in an organic solvent like DMSO first, and then add the co-solvents sequentially.[1]
-
pH Considerations: As a dihydrochloride salt, the solubility of febrifugine is expected to be pH-dependent. Although specific data is limited, solubility is generally higher in acidic conditions. For aqueous preparations, consider using a buffer with an acidic pH.
Issue 2: In vivo formulation is cloudy or shows precipitation.
Possible Causes and Solutions:
-
Incorrect Order of Solvent Addition: When preparing co-solvent formulations, the order of addition is critical to prevent precipitation.
-
Rapid Dilution: Adding the DMSO stock solution too quickly to an aqueous buffer can cause the compound to precipitate.
Recommended Actions:
-
Follow a Validated Protocol: Use a step-by-step protocol for preparing in vivo formulations. A common method involves first dissolving this compound in DMSO to create a stock solution, then sequentially adding other co-solvents like PEG300, Tween-80, and finally saline.[1]
-
Gradual Addition and Mixing: Add the DMSO stock solution to the co-solvent mixture slowly while continuously mixing to ensure a homogenous solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound. It offers good solubility, reaching up to 8.33 mg/mL (22.26 mM) with the aid of ultrasonication and warming to 60°C.[1]
Q2: How should I store my this compound stock solution?
A2: Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in water or PBS?
A3: While some sources indicate solubility in water, achieving high concentrations may be difficult. The dihydrochloride salt form suggests better solubility in aqueous solutions compared to the free base. However, for reliable and higher concentration solutions, it is recommended to first dissolve the compound in DMSO and then dilute it in your aqueous buffer. For in vivo studies, using a co-solvent system is often necessary.
Q4: My this compound powder appears clumpy. Is it still usable?
A4: this compound is hygroscopic and can absorb moisture, leading to clumping. This does not necessarily indicate degradation. However, it is crucial to use anhydrous solvents for dissolution to ensure accurate concentration calculations and optimal solubility.
Q5: What is the mechanism of action of this compound?
A5: this compound exhibits its effects through multiple mechanisms. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells.[1][3] It also increases the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Method | Reference |
| DMSO | 8.33 mg/mL (22.26 mM) | Ultrasonic and warming to 60°C | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.62 mg/mL (1.66 mM) | Sequential addition | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.62 mg/mL (1.66 mM) | Sequential addition | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.62 mg/mL (1.66 mM) | Sequential addition | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound (Molecular Weight: 374.26 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If dissolution is incomplete, sonicate the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37-60°C until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example for preparing a formulation with a final concentration of ≥ 0.62 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 6.2 mg/mL).
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add 450 µL of saline and mix well.
-
The final solution should be clear. If any precipitation is observed, the preparation should be optimized. It is recommended to prepare this formulation fresh for each experiment.[1]
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Febrifugine Dihydrochloride and Liver Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming liver toxicity associated with febrifugine dihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is liver toxicity a concern?
Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga Lour. It has potent antimalarial and anti-parasitic properties. However, its clinical development has been hampered by significant side effects, including gastrointestinal distress and, most notably, liver toxicity.[1][2][3] Therefore, careful monitoring and mitigation of hepatotoxicity are crucial during preclinical research.
Q2: What is the mechanism of action of this compound and how does it relate to liver toxicity?
Febrifugine and its derivatives, such as halofuginone, act by inhibiting prolyl-tRNA synthetase (PRS). This inhibition leads to an accumulation of uncharged tRNAPro, mimicking a state of amino acid starvation. This triggers the Amino Acid Response (AAR) pathway, primarily through the activation of the GCN2 kinase. GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4). While this pathway is crucial for the therapeutic effects of febrifugine, its dysregulation can also contribute to cellular stress and toxicity in the liver.
Q3: Are there less toxic alternatives to this compound?
Yes, research has focused on developing analogs of febrifugine with a more favorable therapeutic index. Halofuginone is a halogenated derivative that has been extensively studied.[1] While it also presents toxicity concerns, some studies suggest it may have a better profile than the parent compound in certain contexts. Additionally, specific metabolites of febrifugine have been identified that retain antimalarial activity with potentially reduced side effects.[3] Researchers should carefully review the literature to select the most appropriate compound for their specific experimental goals.
Q4: What are the typical signs of liver toxicity to monitor in animal models treated with this compound?
In animal models, such as mice, signs of liver toxicity include:
-
Biochemical changes: Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.[4][5][6] Increased bilirubin levels can indicate impaired liver function.
-
Histopathological changes: Liver tissue analysis may reveal necrosis, inflammation, and other cellular damage.
-
Clinical signs: In cases of severe toxicity, animals may exhibit lethargy, weight loss, and changes in appetite.
Q5: Can N-acetylcysteine (NAC) be used to mitigate febrifugine-induced liver toxicity?
While direct studies on the co-administration of NAC with febrifugine are limited, NAC is a well-established hepatoprotective agent used to treat drug-induced liver injury, most notably from acetaminophen overdose.[7] Its primary mechanism of action is the repletion of intracellular glutathione (GSH), a critical antioxidant that helps to neutralize reactive metabolites and reduce oxidative stress.[8][9][10] Given that oxidative stress is a common mechanism in drug-induced liver injury, it is plausible that NAC could offer protection against febrifugine-induced hepatotoxicity. Researchers can consider incorporating NAC as a potential protective agent in their experimental design, with appropriate dose-finding studies.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in in-vitro cell culture experiments.
-
Possible Cause 1: Inappropriate solvent or final solvent concentration.
-
Solution: this compound is typically dissolved in DMSO for in-vitro use. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO) to confirm that the solvent is not the source of toxicity.
-
-
Possible Cause 2: Cell line hypersensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider using a panel of cell lines, including both cancerous and non-cancerous liver cell lines (e.g., HepG2, Huh7, primary hepatocytes), to assess the cytotoxic profile.
-
-
Possible Cause 3: Contamination of cell cultures.
Problem 2: Inconsistent or unexpected results in animal studies.
-
Possible Cause 1: Variability in drug formulation and administration.
-
Solution: Ensure a consistent and appropriate vehicle is used for in-vivo administration. For oral gavage, formulations in water, saline, or a suitable suspension vehicle should be used. Prepare fresh formulations regularly and ensure proper mixing before each administration. MedchemExpress suggests a formulation for this compound for oral administration in mice.[14]
-
-
Possible Cause 2: Animal model selection and health status.
-
Solution: The choice of animal strain can significantly impact the toxicological response. For instance, C57BL/6 mice are often used for studies of acetaminophen-induced liver injury.[15] Ensure that all animals are healthy and of a consistent age and weight at the start of the experiment. Any underlying health issues can affect their response to the drug.
-
-
Possible Cause 3: Improper handling and storage of the compound.
-
Solution: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.
-
Problem 3: Difficulty in interpreting liver toxicity data.
-
Possible Cause 1: Lack of appropriate controls.
-
Solution: Always include a vehicle-treated control group to establish baseline levels of liver enzymes and normal liver histology. A positive control group treated with a known hepatotoxic agent (e.g., acetaminophen) can also be useful for validating the experimental model.[16]
-
-
Possible Cause 2: Timing of sample collection.
-
Solution: The kinetics of liver injury can vary. Conduct a time-course study to determine the optimal time point for assessing liver damage after febrifugine administration. For acute injury models, sample collection is often performed 24-48 hours post-dosing.[16]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analog, Halofuginone
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Febrifugine Dihydrobromide | J744 (macrophage) | Not Specified | CC50 | 4.3 ng/mL | [1] |
| Halofuginone | J744 (macrophage) | Not Specified | CC50 | 1.8 ng/mL | [1] |
| This compound | Not Specified | Not Specified | CC50 | 451 ± 12.73 nM | [2] |
| Halofuginone | HepG2 | MTS | IC50 (72h) | 72.7 nM | [17] |
Table 2: In Vivo Toxicity Data for Febrifugine and Halofuginone
| Compound | Animal Model | Route | Parameter | Value | Reference |
| Febrifugine | Mouse | Subcutaneous | Toxic Dose | 5 mg/kg | [1] |
| Halofuginone | Mouse | Oral | LD50 | 5 mg/kg | [18] |
| Halofuginone | Rat | Oral | LD50 | 30 mg/kg | [18] |
Table 3: Effect of Halofuginone on Serum Liver Enzymes in a Mouse Model of Concanavalin A-Induced Liver Fibrosis
| Treatment Group | ALT (U/L) | AST (U/L) | Reference |
| Control | ~50 | ~100 | [4] |
| Concanavalin A | ~250 | ~450 | [4] |
| Concanavalin A + Halofuginone | ~150 | ~300 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acute Drug-Induced Liver Injury in Mice
This protocol is a general guideline and should be adapted based on the specific research question and preliminary dose-finding studies for this compound.
-
Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Dosing:
-
Administer this compound via oral gavage or intraperitoneal injection. The vehicle should be sterile saline or another appropriate solvent.
-
Include a vehicle control group and a positive control group (e.g., acetaminophen at 300-500 mg/kg, i.p.).[19]
-
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals.
-
Sample Collection:
-
At 24 or 48 hours post-dosing, anesthetize the mice.
-
Collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, bilirubin).
-
Perfuse the liver with saline and collect the entire organ.
-
-
Tissue Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze another portion in liquid nitrogen for molecular analyses (e.g., gene expression, western blotting).
-
-
Data Analysis:
-
Analyze serum biochemistry using a clinical chemistry analyzer.
-
Score liver sections for necrosis, inflammation, and steatosis by a qualified pathologist.
-
Perform statistical analysis to compare treated groups with the control group.
-
Protocol 2: In Vitro Cytotoxicity Assay using the MTT Method
-
Cell Seeding: Seed liver cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Dilute the stock solution in cell culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of febrifugine action via the GCN2/eIF2α/ATF4 pathway.
Caption: Workflow for assessing febrifugine-induced liver toxicity in vivo.
Caption: Troubleshooting logic for in vitro cytotoxicity issues.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effect of halofuginone on concanavalin A-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Acetylcysteine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Use and Potential Benefits of N-Acetylcysteine in Non-Acetaminophen Acute Liver Failure: An Etiology-Based Review [mdpi.com]
- 11. 细胞培养污染故障排除 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merck.com [merck.com]
- 19. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Managing side effects of Febrifugine dihydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Febrifugine dihydrochloride in animal studies.
Troubleshooting Guides
Issue 1: Animal exhibiting signs of gastrointestinal distress (diarrhea, watery defecation).
Possible Cause: Gastrointestinal irritation is a known side effect of Febrifugine and its analogs, particularly at higher doses. This is likely due to direct contact of the compound with the gastrointestinal tract lining.[1]
Troubleshooting Steps:
-
Immediate Action: Temporarily suspend administration of this compound.
-
Supportive Care:
-
Ensure the animal has free access to drinking water to prevent dehydration.
-
Provide nutritional support with a highly palatable and easily digestible diet.
-
Monitor for signs of dehydration (e.g., skin tenting, sunken eyes). If observed, administer subcutaneous or intravenous fluids as per veterinary guidance.
-
-
Route of Administration Adjustment: Consider switching from oral to subcutaneous administration. Subcutaneous treatments have been shown to cause less gastrointestinal irritation.[1]
-
Dose Adjustment: If the oral route is necessary, consider reducing the dose to the lowest effective level.
-
Proline Supplementation: As Febrifugine's mechanism involves inhibiting prolyl-tRNA synthetase, supplementing the animal's diet or drinking water with L-proline may help mitigate this side effect.
Experimental Protocol: Supportive Care for Diarrhea
| Step | Procedure | Rationale |
| 1 | Daily Monitoring | Observe animals for the onset, severity, and duration of diarrhea. Record fecal consistency. |
| 2 | Hydration | Provide ad libitum access to water. For severe cases, administer sterile 0.9% saline subcutaneously at a volume of 10-20 mL/kg body weight, once or twice daily, as advised by a veterinarian. |
| 3.a | Nutritional Support (Oral) | If the animal is eating, provide a soft, palatable, and easily digestible diet. |
| 3.b | Nutritional Support (Assisted) | If the animal is anorexic, consult with the attending veterinarian about gavage feeding or parenteral nutrition. |
| 4 | Proline Supplementation | Administer L-proline in the drinking water at a concentration of 1-2%. |
Issue 2: Elevated liver enzymes (ALT, AST) in blood work or signs of liver toxicity.
Possible Cause: Strong liver toxicity has been a primary concern precluding the clinical use of Febrifugine.[2] The mechanism may involve the formation of reactive metabolites by cytochrome P-450 enzymes.
Troubleshooting Steps:
-
Immediate Action: Discontinue this compound administration immediately.
-
Veterinary Consultation: Consult with the attending veterinarian for guidance on managing drug-induced liver injury.
-
Biochemical Monitoring: Perform regular blood draws to monitor liver enzyme levels and assess the progression or resolution of hepatotoxicity.
-
Histopathological Analysis: In terminal studies or if an animal is euthanized due to severe toxicity, collect liver tissue for histopathological examination to characterize the nature and extent of the liver damage.
-
Proline Supplementation: Consider L-proline supplementation, as the underlying mechanism of toxicity is linked to amino acid starvation response which can impact liver function.
Experimental Protocol: Monitoring and Management of Potential Hepatotoxicity
| Step | Procedure | Rationale |
| 1 | Baseline Blood Collection | Prior to the first administration of this compound, collect a blood sample to establish baseline liver enzyme (ALT, AST) levels. |
| 2 | Periodic Blood Monitoring | Collect blood samples at regular intervals during the study (e.g., weekly) to monitor for elevations in liver enzymes. |
| 3 | Discontinuation Criteria | Establish a clear endpoint for discontinuing treatment, such as a 3-fold or greater increase in ALT or AST levels above baseline. |
| 4 | Liver Tissue Collection | At the end of the study, or upon euthanasia, perfuse the animal with saline and collect a portion of the liver in 10% neutral buffered formalin for histopathology and another portion snap-frozen in liquid nitrogen for molecular analysis. |
| 5 | Proline Administration | In a separate cohort, administer L-proline (1-2% in drinking water) concurrently with this compound to assess its potential hepatoprotective effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal studies?
A1: The most frequently reported side effects are gastrointestinal issues, including nausea, vomiting (in species that can vomit), diarrhea, and gastrointestinal hemorrhage, particularly at high doses.[1] Liver toxicity is also a significant concern.[2]
Q2: What is the mechanism of action of this compound?
A2: Febrifugine and its derivatives act by inhibiting prolyl-tRNA synthetase (PRS). This leads to an accumulation of uncharged prolyl-tRNA, which mimics amino acid starvation and activates the General Control Nonderepressible 2 (GCN2) signaling pathway, a key regulator of the integrated stress response.
Q3: What is the reported toxicity of this compound in common animal models?
Quantitative Toxicity Data Summary
| Compound | Animal Model | Route of Administration | Observed Effect | Dosage | Citation |
| Febrifugine | Mouse | Subcutaneous | Toxic | 5 mg/kg | [1] |
| Halofuginone | Mouse | Oral/Subcutaneous | Lethal | ≥ 5 mg/kg | [1] |
Q4: How can the side effects of this compound be mitigated?
A4: The primary strategies for mitigating side effects include:
-
Dose Optimization: Using the lowest effective dose.
-
Route of Administration: Subcutaneous injection may reduce gastrointestinal side effects compared to oral administration.[1]
-
Proline Supplementation: Providing supplemental L-proline in the diet or drinking water can help to counteract the inhibition of prolyl-tRNA synthetase.
-
Supportive Care: Providing fluid and nutritional support for animals experiencing diarrhea or other signs of toxicity.
Q5: Are there any known drug interactions with this compound?
A5: The current literature does not provide specific information on drug-drug interactions with this compound. However, given its potential for liver toxicity, caution should be exercised when co-administering other hepatotoxic drugs.
Visualizations
Caption: this compound signaling pathway.
References
Optimizing Febrifugine dihydrochloride dosage to reduce toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Febrifugine dihydrochloride. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing dosage to reduce toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a quinazolinone alkaloid with a range of biological activities. Its primary mechanisms of action include:
-
Antimalarial Activity: It inhibits the parasite Plasmodium falciparum and is believed to impair hemozoin formation, which is crucial for the parasite's maturation.[1]
-
Anticancer Activity: In bladder cancer cells, it has been shown to inhibit DNA synthesis, induce apoptosis (programmed cell death), and reduce steroidogenesis.[2][3]
-
Anti-leishmanial Activity: It targets the trypanothione reductase (TR) enzyme in Leishmania donovani, an essential enzyme for the parasite's survival.[4][5]
-
Induction of the Integrated Stress Response (ISR): It increases the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) in a dose-dependent manner.[2][6] This is a cellular stress response that can lead to a shutdown of protein synthesis.
Q2: What are the known toxicities associated with this compound?
The clinical use of Febrifugine has been limited primarily due to its significant side effects, which include:
-
Hepatotoxicity: Strong liver toxicity is a major concern that has precluded its use as a clinical drug.[1]
-
Gastrointestinal Issues: Common side effects include nausea, vomiting, diarrhea, and gastrointestinal hemorrhage, especially at higher doses.[7]
Q3: What is the hypothesized cause of this compound's toxicity?
The toxicity of Febrifugine is thought to be related to its metabolism in the body. It is hypothesized that cytochrome P-450 enzymes can metabolize Febrifugine into a reactive arene oxide intermediate.[1] This reactive metabolite can then bind to cellular macromolecules like DNA, RNA, and proteins, leading to cell damage and toxicity.[1]
Q4: How can the toxicity of this compound be reduced?
The primary strategy to reduce the toxicity of this compound has been the development of synthetic analogues. These analogues are designed to block the metabolic pathway that leads to the formation of the toxic arene oxide intermediate. This is often achieved by modifying the quinazolinone ring of the molecule.[1] Several of these analogues have been shown to be significantly less toxic (in some cases over 100 times less) than the parent compound while maintaining or even improving their therapeutic activity.[8]
Q5: What are the typical effective concentrations and doses of this compound?
The effective concentrations and doses of this compound vary depending on the application:
-
In vitro, the half-maximal effective concentration (EC50) against the asexual blood stage of the P. falciparum 3D7 parasite strain is 4.0 nM.[2] For bladder cancer cells T24 and SW780, the half-maximal inhibitory concentrations (IC50) are 0.02 µM and 0.018 µM, respectively.[2]
-
In vivo, in a mouse model of malaria, a dose of 1 mg/kg/day has been shown to significantly reduce mortality and parasitemia.[2] For bladder cancer xenografts in mice, a dose of 0.1 mg/kg every three days effectively inhibited tumor proliferation.[2]
Troubleshooting Guides
Problem: High cytotoxicity observed in cell-based assays.
-
Possible Cause: The concentration of this compound may be too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration with the best therapeutic index (efficacy vs. toxicity). Start with a wide range of concentrations, for example, from low nanomolar to micromolar, to identify the IC50 value for your specific cell line.
Problem: Animals are showing signs of distress (e.g., diarrhea, weight loss) in in vivo studies.
-
Possible Cause 1: The dose of this compound is too high.
-
Solution 1: Reduce the dosage and/or the frequency of administration. Monitor the animals closely for any adverse effects.
-
Possible Cause 2: The route of administration may be contributing to gastrointestinal toxicity.
-
Solution 2: If using oral administration, consider alternative routes such as subcutaneous injection, which may reduce direct contact with the gastrointestinal tract and mitigate some side effects.[7]
-
Possible Cause 3: Formulation of the drug for administration.
-
Solution 3: Ensure the vehicle used to dissolve and administer the drug is well-tolerated by the animals. Common formulations for animal studies include solutions with DMSO, PEG300, and Tween-80 in saline.[2]
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Target Organism/Cell Line | Assay Type | Parameter | Value | Reference |
| Plasmodium falciparum (3D7 strain) | Antimalarial Activity | EC50 | 4.0 nM | [2] |
| Bladder Cancer Cells (T24) | Cytotoxicity | IC50 | 0.02 µM | [2] |
| Bladder Cancer Cells (SW780) | Cytotoxicity | IC50 | 0.018 µM | [2] |
| Leishmania donovani Promastigotes | Anti-leishmanial Activity | IC50 | 7.16 ± 1.39 nM | [4][5] |
| Mammalian Cells | Cytotoxicity | CC50 | 451 ± 12.73 nM | [4][5] |
Table 2: In Vivo Dosage and Efficacy of this compound in Mice
| Animal Model | Administration Route | Dosage Regimen | Outcome | Reference |
| Plasmodium berghei NK65 Infected Mice | Oral (p.o.) | 1 mg/kg/day for 3 consecutive days | Significantly reduced mortality and parasitemia | [2] |
| Bladder Cancer Xenograft in BALB/c Nude Mice | Not specified | 0.1 mg/kg once every 3 days for 10 doses | Effectively inhibited tumor proliferation | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound on adherent cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target adherent cell line
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: In Vivo Acute Oral Toxicity Assessment in Mice (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, corn oil)
-
Healthy, young adult female mice (8-12 weeks old)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the experiment.
-
Fasting: Fast the animals overnight before dosing (with access to water).
-
Dosing:
-
Step 1: Dose a group of 3 female mice with a starting dose (e.g., 300 mg/kg). The substance is administered in a single dose by oral gavage.
-
Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Decision for Step 2:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
If 1 animal dies, dose a second group of 3 female mice with the same dose.
-
If no animals die, dose a second group of 3 female mice with a higher dose (e.g., 2000 mg/kg).
-
-
-
Clinical Observations: Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance for its acute oral toxicity.
Mandatory Visualizations
Signaling Pathways
// Nodes Febrifugine [label="Febrifugine\ndihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Cellular Stress", fillcolor="#FBBC05", fontcolor="#202124"]; eIF2a_Kinases [label="eIF2α Kinases\n(e.g., PERK, GCN2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eIF2a [label="eIF2α", fillcolor="#F1F3F4", fontcolor="#202124"]; p_eIF2a [label="p-eIF2α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Global Protein\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress_Response_Genes [label="Stress Response Gene\nTranslation (e.g., ATF4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adaptation [label="Cellular Adaptation/\nApoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Febrifugine -> Stress [label="induces"]; Stress -> eIF2a_Kinases [label="activates"]; eIF2a_Kinases -> eIF2a [label="phosphorylates"]; eIF2a -> p_eIF2a [style=invis]; p_eIF2a -> Protein_Synthesis [label="inhibits", arrowhead=tee]; p_eIF2a -> Stress_Response_Genes [label="promotes"]; Protein_Synthesis -> Adaptation; Stress_Response_Genes -> Adaptation; } DOT this compound and the eIF2α phosphorylation pathway.
// Nodes TGFb [label="TGF-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFbRII [label="TGF-β Receptor II", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFbRI [label="TGF-β Receptor I", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad3 [label="Smad3", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Smad3 [label="p-Smad3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad_Complex [label="Smad3/4 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Transcription [label="Target Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Halofuginone [label="Halofuginone\n(Febrifugine Analog)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TGFb -> TGFbRII; TGFbRII -> TGFbRI [label="activates"]; TGFbRI -> Smad3 [label="phosphorylates"]; Smad3 -> p_Smad3 [style=invis]; p_Smad3 -> Smad_Complex; Smad4 -> Smad_Complex; Smad_Complex -> Nucleus; Nucleus -> Gene_Transcription [label="regulates"]; Halofuginone -> TGFbRI [label="inhibits\nphosphorylation\nof Smad3", arrowhead=tee]; } DOT Halofuginone (a febrifugine analog) inhibits the TGF-β signaling pathway.
Experimental Workflow
// Nodes Start [label="Start:\nFebrifugine\nExperiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Studies\n(Cell Lines)", fillcolor="#FBBC05", fontcolor="#202124"]; MTT_Assay [label="MTT Assay for\nCytotoxicity (IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Assay [label="Efficacy Assay\n(e.g., Plaque Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies\n(Animal Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity_Study [label="Acute Toxicity Study\n(e.g., OECD 423)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Study [label="Efficacy Study\n(e.g., Tumor Growth)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> In_Vitro; In_Vitro -> MTT_Assay; In_Vitro -> Efficacy_Assay; MTT_Assay -> In_Vivo [label="Inform Dosage"]; Efficacy_Assay -> In_Vivo [label="Inform Dosage"]; In_Vivo -> Toxicity_Study; In_Vivo -> Efficacy_Study; Toxicity_Study -> Data_Analysis; Efficacy_Study -> Data_Analysis; } DOT A general experimental workflow for evaluating this compound.
References
- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine dihydrochloride degradation products and their effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of febrifugine dihydrochloride and their potential effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The most commonly reported degradation product of febrifugine is its isomer, isofebrifugine . This conversion is particularly observed under thermal stress. At higher temperatures (e.g., 80°C), the structure of febrifugine can be more significantly altered, leading to other degradation products, though their specific structures are not as well-documented in publicly available literature.[1] Febrifugine is also highly sensitive to alkaline conditions, leading to complete degradation.[1] In biological systems, metabolic degradation can occur, for instance, through oxidation of the quinazolinone or piperidine rings by liver enzymes.[2]
Q2: Under what conditions does this compound degrade?
A2: this compound is susceptible to degradation under several conditions:
-
Temperature: Stability decreases as temperature increases. Transformation to isofebrifugine is notable at 40-60°C. At 80°C, more substantial degradation occurs.[1]
-
pH: The compound is relatively stable in acidic to neutral solutions (pH 3-7). However, it degrades in alkaline solutions (pH > 7), with complete degradation observed in strong alkaline conditions (e.g., 5N NaOH).[1]
-
Light: Exposure to strong light can lead to degradation.[1]
-
Solvents: In solutions such as water, methanol, 50% methanol, and 10% acetonitrile, a significant decrease in febrifugine content can be observed over 24 hours.[1]
-
Humidity: High humidity (e.g., 75%) can contribute to the degradation of solid febrifugine over time.[1]
Q3: What are the known biological effects of febrifugine degradation products?
A3: The primary degradation product, isofebrifugine , has been reported to possess potent antimalarial activity, comparable to that of febrifugine itself. However, information regarding the specific biological activities or toxicities of degradation products formed under harsh conditions (high temperature or strong alkaline hydrolysis) is limited. Metabolic degradation of febrifugine can lead to various oxidized products. Some of these metabolites have been shown to retain antimalarial activity, while for others, the activity is dramatically decreased.[2] It has been suggested that certain reactive metabolic intermediates, such as arene oxides, could contribute to the toxicity associated with febrifugine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of an unexpected peak in HPLC analysis, eluting close to the febrifugine peak. | Isomerization to isofebrifugine due to thermal stress during sample preparation or storage. | Minimize exposure of samples to heat. Prepare solutions fresh and store them at low temperatures, protected from light. Use a validated stability-indicating HPLC method to resolve febrifugine and isofebrifugine. |
| Significant decrease in the parent compound peak area over a short period in solution. | Degradation in an inappropriate solvent or at an unfavorable pH. | Ensure the solvent system is validated for stability. For aqueous solutions, maintain a pH between 3 and 7. Prepare solutions fresh before use. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium). Consider the possibility of metabolic degradation if using cell-based assays with metabolic activity. |
| Complete loss of the active compound upon treatment with a basic solution. | Alkaline hydrolysis of febrifugine. | Avoid exposing this compound to alkaline conditions. If pH adjustment is necessary, use buffers in the acidic to neutral range. |
Data Summary
Table 1: Stability of Febrifugine under Various Conditions
| Condition | Observation | Primary Degradation Product(s) | Reference |
| Temperature (20°C) | Content decreased by only 5% in 10 hours. | - | [1] |
| Temperature (40-60°C) | Content decreased to 60% of initial in 10 hours. | Isofebrifugine | [1] |
| Temperature (80°C) | Total content of febrifugine and isofebrifugine decreased to 83.33% in 10 hours. | Structurally altered products | [1] |
| pH (3-7) | Retention rate over 98% in 24 hours. | - | [1] |
| pH (9.0) | Content decreased by about 12% in 24 hours. | Alkaline hydrolysis products | [1] |
| Strong Light (3000 lx) | Content of solid febrifugine decreased by 5.39% in 10 days. | Photodegradation products | [1] |
| High Humidity (75%) | Content of solid febrifugine decreased by 7.6% in 10 days. | Hydrolysis products | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on ICH guidelines. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) and monitor over time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and monitor at shorter time intervals due to higher reactivity (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).
-
Dilute samples with the mobile phase before analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 80°C).
-
Expose for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Monitor both samples over time until significant degradation is observed in the exposed sample.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and a buffer (e.g., ammonium acetate).[1]
-
Use a photodiode array (PDA) detector to check for peak purity.
-
LC-MS can be used to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.[1]
-
Visualizations
References
Safeguarding Your Research: A Technical Guide to Handling Febrifugine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of Febrifugine dihydrochloride in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common safety concerns and assist in the event of an emergency.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed.[1][2][3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, researchers should always wear appropriate PPE. This includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Body Protection: Impervious clothing to prevent skin contact.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[2]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial to maintain the compound's stability and prevent accidental exposure.
-
Powder Form: Store at -20°C for up to 3 years.[4]
-
In Solvent: Store at -80°C for up to 1 year.[4]
-
Always keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][4]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, it is important to act quickly and safely.
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Wear full personal protective equipment, including a respirator.[2]
-
Avoid breathing vapors, mist, dust, or gas.[2]
-
Prevent the substance from entering drains, water courses, or the soil.[2]
-
Collect the spillage for disposal in an approved waste disposal plant.[2]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is critical in case of exposure.
-
If Swallowed: Call a poison center or doctor immediately. Rinse the mouth with water.[1][2][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]
-
In Case of Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[2][3]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present. Promptly call a physician.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound appears degraded or discolored. | Improper storage (e.g., exposure to light or moisture). | Discard the compound according to hazardous waste disposal protocols. Obtain a fresh supply and store it under the recommended conditions (-20°C for powder, -80°C in solvent).[2][4] |
| Inconsistent experimental results. | Inaccurate weighing due to the electrostatic nature of the powder. | Use an anti-static weigh boat or an ionizer. Ensure the balance is properly calibrated. |
| Poor solubility in the chosen solvent. | This compound is soluble in DMSO.[5] Prepare stock solutions in DMSO and dilute to the final concentration in your experimental medium. | |
| Visible contamination in the stock solution. | Non-sterile handling techniques. | Always use sterile pipette tips and tubes when preparing solutions. Filter-sterilize the final solution if appropriate for your experiment. |
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Febrifugine.
| Test Type | Route of Exposure | Species | Dose/Concentration | Reference |
| LD50 (Lethal Dose, 50%) | Oral | Mouse | 2500 µg/kg | [6] |
| LDLo (Lowest published lethal dose) | Subcutaneous | Mouse | 10 mg/kg | [6] |
| LD50 (Lethal Dose, 50%) | Intravenous | Mouse | 4600 µg/kg | [6] |
| IC50 (Inhibitory Concentration, 50%) | In vitro (Bladder Cancer Cells T24) | - | 0.02 µM | [1][2] |
| IC50 (Inhibitory Concentration, 50%) | In vitro (Bladder Cancer Cells SW780) | - | 0.018 µM | [1][2] |
| IC50 (Inhibitory Concentration, 50%) | In vitro (Leishmania donovani promastigotes) | - | 7.16 ± 1.39 nM | [5][7] |
| CC50 (Cytotoxic Concentration, 50%) | In vitro (Mammalian cells) | - | 451 ± 12.73 nM | [5][7] |
| EC50 (Effective Concentration, 50%) | In vitro (Plasmodium falciparum 3D7 strain) | - | 4.0 nM | [1] |
Experimental Protocols & Workflows
In Vivo Antimalarial Efficacy Study Workflow
This workflow outlines a typical experiment to assess the antimalarial activity of this compound in a mouse model.
Caption: Workflow for in vivo antimalarial testing of this compound.
In Vitro Anticancer Activity Workflow
This diagram illustrates a general procedure for evaluating the effect of this compound on cancer cell proliferation.
Caption: Workflow for in vitro anticancer proliferation assay.
Emergency Response Logic
This diagram outlines the logical steps to take in an emergency involving this compound.
Caption: Decision-making logic for emergency situations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. This compound | Parasite | TargetMol [targetmol.com]
- 5. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Febrifugine | CAS#:24159-07-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
Navigating Febrifugine Dihydrochloride Experiments: A Technical Support Guide
Researchers utilizing Febrifugine dihydrochloride in their experiments may encounter variability in their results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Febrifugine and its derivatives, such as halofuginone, act by directly inhibiting prolyl-tRNA synthetase (PRS), a key enzyme in protein synthesis.[1] This inhibition leads to the accumulation of uncharged tRNApro, mimicking a state of proline starvation and activating the amino acid response (AAR) pathway.[1][2][3] This mechanism underlies its therapeutic effects in malaria, cancer, fibrosis, and inflammatory diseases.[1][2][3]
Q2: My in vitro results with this compound are not consistent. What are the potential causes?
Inconsistent in vitro results can stem from several factors:
-
Compound Stability: Febrifugine is sensitive to alkaline conditions (pH > 7), high temperatures, and light.[4] Degradation can occur in aqueous solutions over time.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assays.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to the compound.
-
Assay Conditions: Variations in cell density, incubation time, and reagent quality can all contribute to result variability.
Q3: I'm observing significant toxicity in my in vivo experiments, even at what should be therapeutic doses. Why might this be happening?
Febrifugine and its analogs are known to have a narrow therapeutic window, with toxicity being a significant concern.[2][5]
-
Gastrointestinal Toxicity: Oral administration can lead to gastrointestinal irritation, diarrhea, and hemorrhage.[1]
-
Liver Toxicity: Studies have indicated the potential for strong liver toxicity, which has historically limited its clinical use.[2][5]
-
Dose and Administration Route: The route of administration (oral vs. subcutaneous) and the specific dosage can significantly impact the observed toxicity.[1]
Q4: In my in vivo antimalarial studies, I see an initial reduction in parasitemia, but then the infection rebounds. Is this a common finding?
Yes, the recrudescence of parasites following treatment is a well-documented phenomenon with febrifugine and its analogs.[1][6] While the compound is effective at clearing the initial parasite load, it may not completely eradicate all parasites, leading to a resurgence of the infection after the treatment is discontinued.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
Possible Causes & Solutions
| Cause | Solution |
| Compound Instability | Prepare fresh working solutions for each experiment from a frozen stock. Protect solutions from light and maintain a pH between 3 and 7.[4] |
| Inaccurate Drug Concentration | Ensure complete dissolution of the compound when making stock solutions. Use sonication or gentle warming if necessary. Perform serial dilutions carefully and mix thoroughly at each step. |
| Cell Seeding Density | Optimize cell density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during the experiment. |
| Assay Incubation Time | Standardize the incubation time with the compound across all experiments. |
| Reagent Quality | Use high-quality, fresh reagents, including cell culture media and assay components. |
Issue 2: Poor or Non-Sigmoidal Dose-Response Curves
Possible Causes & Solutions
| Cause | Solution |
| Compound Precipitation | Visually inspect wells for any signs of precipitation, especially at higher concentrations. If observed, reconsider the solvent and final concentration used. |
| Cytotoxicity at High Concentrations | Very high concentrations may induce rapid cell death through mechanisms that do not follow a typical dose-response, leading to a "hook effect" or a non-sigmoidal curve. Extend the lower end of your concentration range. |
| Off-Target Effects | At high concentrations, off-target effects may interfere with the expected dose-response. Consider if the observed effect aligns with the known mechanism of action. |
| Biphasic Response (Hormesis) | Some compounds can exhibit a biphasic or "U-shaped" dose-response.[7][8] If you observe stimulation at low doses and inhibition at high doses, you may need to use a different curve-fitting model that accounts for hormesis.[7][8] |
Issue 3: Inconsistent In Vivo Efficacy
Possible Causes & Solutions
| Cause | Solution |
| Poor Bioavailability | The formulation and route of administration can significantly affect drug absorption and distribution. For oral administration, consider formulations that enhance solubility and stability in the gastrointestinal tract. |
| Rapid Metabolism | Febrifugine can be metabolized in the liver.[9] The rate of metabolism can vary between animal models and even individual animals. |
| Parasite Recrudescence | As noted in the FAQs, parasite rebound is a known issue.[1][6] Consider extending the duration of treatment or using combination therapies to achieve complete parasite clearance. |
| Toxicity-Related Morbidity | Animal morbidity or mortality may be due to drug toxicity rather than a lack of efficacy.[2][5] Carefully monitor animals for signs of toxicity and consider reducing the dose if necessary. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Application | Cell Line / Organism | Parameter | Value | Reference |
| Antimalarial | P. falciparum (3D7) | EC50 | 4.0 nM | [4] |
| Antimalarial | P. falciparum | IC50 | 0.141 - 290 ng/mL | [1][6] |
| Anti-cancer | T24 (Bladder Cancer) | IC50 | 0.02 µM (48h) | [4] |
| Anti-cancer | SW780 (Bladder Cancer) | IC50 | 0.018 µM (48h) | [4] |
| Anti-leishmanial | L. donovani (promastigotes) | IC50 | 7.16 ± 1.39 nM | [10] |
| Cytotoxicity | NG108 (Neuronal) | CC50 | >100-fold higher than antimalarial doses | [1] |
| Cytotoxicity | J774 (Macrophage) | CC50 | 50-100 times less sensitive than parasites | [1][6] |
| Cytotoxicity | Macrophages | CC50 | 451 ± 12.73 nM | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.[4]
-
On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 9. This compound | Parasite | TargetMol [targetmol.com]
- 10. texaschildrens.org [texaschildrens.org]
Improving the therapeutic index of Febrifugine analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the therapeutic index of febrifugine analogues.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of febrifugine analogues.
1. Issue: High In Vitro Cytotoxicity Not Correlating with Target Inhibition
| Question | Possible Cause | Troubleshooting Steps |
| My febrifugine analogue shows high cytotoxicity in cell-based assays, but weak inhibition of the primary target, glutamyl-prolyl-tRNA synthetase (EPRS). What could be the reason? | Off-Target Effects: The compound may be hitting other cellular targets, leading to toxicity. Febrifugine and its derivatives are known to have multiple biological activities. | 1. Perform a Broad-Panel Kinase Screen: Screen the compound against a panel of kinases to identify potential off-target interactions. 2. Conduct a Proteome-Wide Target Fishing Assay: Use techniques like chemical proteomics to identify other cellular binding partners. 3. Evaluate General Cellular Stress Markers: Measure markers for oxidative stress, DNA damage, or endoplasmic reticulum stress to understand the mechanism of cytotoxicity. |
| Compound Instability or Degradation: The compound might be degrading in the cell culture medium into a more toxic substance. | 1. Assess Compound Stability: Use HPLC or LC-MS to determine the stability of your analogue in cell culture media over the time course of your experiment. 2. Test in the Presence of Serum Proteins: Some compounds bind extensively to serum proteins, which can affect their stability and availability. | |
| Poor Solubility and Compound Precipitation: The compound may be precipitating at the concentrations used in the assay, leading to non-specific toxicity. | 1. Determine Kinetic and Thermodynamic Solubility: Measure the solubility of the compound in your assay buffer. 2. Microscopic Examination: Visually inspect the cell culture wells for any signs of compound precipitation. |
2. Issue: Inconsistent Results in Animal Models
| Question | Possible Cause | Troubleshooting Steps |
| I am observing significant variability in the efficacy and toxicity of my febrifugine analogue in different batches of animal studies. What are the potential sources of this inconsistency? | Pharmacokinetic (PK) Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to variable exposure. | 1. Conduct a Formal Pharmacokinetic Study: Determine key PK parameters like Cmax, Tmax, AUC, and half-life in your animal model. 2. Use a Consistent Formulation: Ensure the vehicle used for drug administration is consistent across all studies. 3. Control for Food Intake: The presence or absence of food can significantly impact the absorption of orally administered drugs. |
| Hepatotoxicity: Febrifugine and its analogues are known to cause liver injury. The severity can vary based on animal strain, age, and health status. | 1. Monitor Liver Enzymes: Routinely measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). 2. Histopathological Analysis: Perform histological examination of liver tissues to assess for signs of damage. | |
| Animal Health Status: Underlying health issues in the animals can affect their response to the drug. | 1. Use Healthy, Age-Matched Animals: Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment. 2. Monitor for Signs of Distress: Regularly observe the animals for any signs of pain, distress, or toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of febrifugine and its analogues?
A1: Febrifugine and its analogues, such as halofuginone, primarily act by inhibiting glutamyl-prolyl-tRNA synthetase (EPRS). This inhibition leads to the activation of the amino acid starvation response (AAR), which in turn upregulates downstream signaling pathways involved in inflammation, fibrosis, and angiogenesis.
Q2: What are the major toxicities associated with febrifugine analogues?
A2: The most significant dose-limiting toxicity of febrifugine and its analogues is hepatotoxicity (liver injury). Other reported side effects include gastrointestinal distress and bone marrow suppression.
Q3: What are the main strategies for improving the therapeutic index of febrifugine analogues?
A3: The primary strategy involves medicinal chemistry efforts to design new analogues with a better balance of efficacy and safety. This includes:
-
Modifying the chemical structure: To enhance binding to the target EPRS while reducing off-target effects.
-
Developing liver-targeting prodrugs: To increase the concentration of the drug in the liver, where it is needed for treating liver fibrosis, while minimizing exposure to other organs.
-
Co-administration with hepatoprotective agents: To mitigate the liver damage caused by the febrifugine analogue.
Q4: How can I assess the therapeutic index of my febrifugine analogue?
A4: The therapeutic index (TI) is typically calculated as the ratio of the toxic dose to the effective dose.
-
In vitro TI: Calculated as CC50 (50% cytotoxic concentration) / IC50 (50% inhibitory concentration).
-
In vivo TI: Calculated as TD50 (50% toxic dose) / ED50 (50% effective dose).
You will need to perform dose-response studies for both efficacy and toxicity in relevant in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of Febrifugine Analogues
| Compound | Target IC50 (nM) (EPRS Inhibition) | Cell-based EC50 (nM) (e.g., anti-malarial) | Cytotoxicity CC50 (nM) (e.g., in HepG2 cells) | In Vitro Therapeutic Index (CC50/EC50) |
| Febrifugine | Data not consistently reported | ~1 | ~40 | ~40 |
| Halofuginone | ~15 | ~10 | ~100 | ~10 |
| Analogue X | Insert your data | Insert your data | Insert your data | Calculate |
| Analogue Y | Insert your data | Insert your data | Insert your data | Calculate |
Table 2: In Vivo Efficacy and Toxicity of Febrifugine Analogues
| Compound | Animal Model | Efficacious Dose (ED50) (mg/kg) | Toxic Dose (TD50) (mg/kg) (e.g., causing hepatotoxicity) | In Vivo Therapeutic Index (TD50/ED50) |
| Febrifugine | Malaria mouse model | ~1 | ~2 | ~2 |
| Halofuginone | Fibrosis mouse model | ~0.5 | ~1.5 | ~3 |
| Analogue X | Specify model | Insert your data | Insert your data | Calculate |
| Analogue Y | Specify model | Insert your data | Insert your data | Calculate |
Experimental Protocols
1. EPRS Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory activity of the compound against purified EPRS enzyme.
-
Methodology:
-
Express and purify recombinant human EPRS.
-
Use a commercially available tRNA aminoacylation assay kit. This assay typically measures the attachment of a radiolabeled amino acid (glutamate or proline) to its cognate tRNA.
-
Incubate purified EPRS with varying concentrations of the test compound.
-
Initiate the reaction by adding ATP, the specific amino acid, and the corresponding tRNA.
-
After a set incubation time, stop the reaction and separate the charged tRNA from the free amino acid.
-
Quantify the amount of radiolabeled amino acid incorporated into the tRNA using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Viability/Cytotoxicity Assay
-
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
-
Methodology (using MTT assay as an example):
-
Seed cells (e.g., HepG2 for hepatotoxicity assessment) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the febrifugine analogue for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
3. In Vivo Hepatotoxicity Assessment
-
Objective: To evaluate the potential of a febrifugine analogue to cause liver injury in an animal model (e.g., mice or rats).
-
Methodology:
-
Administer the test compound to the animals at various doses for a predetermined duration.
-
At the end of the study, collect blood samples via cardiac puncture or another appropriate method.
-
Separate the serum and measure the levels of liver enzymes, such as ALT and AST, using a clinical chemistry analyzer.
-
Euthanize the animals and perform a necropsy.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis.
-
Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Visualizations
Caption: Mechanism of action of Febrifugine analogues.
Caption: Workflow for evaluating Febrifugine analogues.
Caption: Troubleshooting high in vitro cytotoxicity.
Febrifugine dihydrochloride purity and its impact on results
Welcome to the technical support center for Febrifugine Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate potential challenges related to product purity and its impact on your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: Febrifugine is a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga. The dihydrochloride salt is a common form used in research due to its solubility. Febrifugine and its analogs are known for a range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of prolyl-tRNA synthetase (ProRS), which plays a crucial role in protein synthesis.[3]
Q2: What are the known impurities in this compound preparations?
A2: The most well-documented impurity is isofebrifugine , a diastereomer of febrifugine that can co-exist in natural extracts and may also be formed during synthesis.[4][5] Other potential impurities, though less specifically documented in the literature for this compound, can generally include:
-
Residual solvents from the purification process.
-
Starting materials and intermediates from the synthetic route.
-
Degradation products resulting from exposure to light, high temperatures, or non-neutral pH.[6]
Q3: How can the purity of this compound affect my experimental results?
A3: The purity of this compound can significantly impact experimental outcomes in several ways:
-
Reduced Potency: Lower purity means a lower concentration of the active compound, which can lead to an underestimation of its potency (e.g., higher IC50 or EC50 values).
-
Altered Biological Activity: Impurities may have their own biological activities, which could be synergistic, antagonistic, or completely different from that of febrifugine, leading to confounding results. For instance, while the specific impact of isofebrifugine on all assays isn't fully elucidated, its presence alters the stereochemistry, which can affect target binding and biological response.[7]
-
Increased Toxicity: Impurities may exhibit toxicity, contributing to adverse effects observed in cell culture or animal models that are not inherent to the pure compound. Febrifugine itself has known toxicity, particularly hepatotoxicity and gastrointestinal irritation, which could be exacerbated by toxic impurities.[8][9]
-
Poor Reproducibility: Using batches of this compound with varying purity levels can lead to significant variability in results, making it difficult to reproduce experiments.
Q4: How is the purity of this compound typically determined?
A4: Purity is assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify febrifugine from its impurities.
-
Mass Spectrometry (MS): Used to confirm the identity of febrifugine and to identify and characterize impurities based on their mass-to-charge ratio and fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample against a certified internal standard.
Q5: What is the significance of the dihydrochloride salt form?
A5: Febrifugine is a weakly basic compound. The dihydrochloride salt is formed by reacting the free base with hydrochloric acid. This salt form generally exhibits improved solubility in aqueous solutions compared to the free base, which is often crucial for in vitro and in vivo experiments. It's important to consider the molecular weight of the dihydrochloride form when calculating molar concentrations for your experiments.
Troubleshooting Guide
| Problem | Potential Purity-Related Cause | Recommended Action |
| Inconsistent or non-reproducible results between experiments. | Use of different batches of this compound with varying purity profiles. | 1. Verify the purity of each batch using one of the analytical methods described below. 2. If possible, use the same batch for an entire set of related experiments. 3. Request a certificate of analysis (CoA) from the supplier for each batch. |
| Observed biological activity is lower than expected (e.g., higher IC50). | The actual concentration of the active compound is lower than calculated due to the presence of impurities. | 1. Determine the absolute purity of your sample using quantitative NMR (qNMR). 2. Adjust the concentration based on the purity value (e.g., if the purity is 95%, you will need to weigh out more compound to achieve the desired final concentration of the active molecule). |
| Unexpected cytotoxicity or off-target effects. | Impurities may have their own toxic or biological activities. | 1. Analyze the sample for the presence of impurities using HPLC-MS. 2. If significant impurities are detected, consider purifying the compound or obtaining a higher purity grade. |
| Difficulty dissolving the compound. | The compound may not be the dihydrochloride salt or may contain insoluble impurities. | 1. Confirm the salt form and expected solubility. 2. Visually inspect the solution for any particulate matter after dissolution. 3. Filter the solution through a 0.22 µm filter before use in cell-based assays. |
Quantitative Data Summary
The following tables summarize key quantitative data for Febrifugine and its analogs from the literature. Note that the purity of the tested compounds is often stated as >95% or >99%, but a direct correlation of small purity variations with activity is not typically published.
Table 1: In Vitro Activity of this compound
| Cell Line / Organism | Assay | IC50 / EC50 | Reference |
| Plasmodium falciparum (3D7) | Asexual blood stage inhibition | 4.0 nM | [10] |
| T24 (Bladder Cancer) | Proliferation | 0.02 µM | [10] |
| SW780 (Bladder Cancer) | Proliferation | 0.018 µM | [10] |
| Leishmania donovani (promastigotes) | Inhibition | 7.16 ± 1.39 nM | [11] |
Table 2: Comparison of In Vitro Activity of Febrifugine and Analogs
| Compound | P. falciparum (D6, Chloroquine-sensitive) IC50 (nM) | P. falciparum (W2, Chloroquine-resistant) IC50 (nM) | Cytotoxicity (Rat Hepatocytes) IC50 (µM) | Reference |
| Febrifugine | 1.1 | 1.3 | 0.03 | [9] |
| Analog 5 | 1.2 | 1.5 | 3.2 | [9] |
| Analog 6 | 1.3 | 1.6 | 3.5 | [9] |
| Analog 8 | 1.0 | 1.2 | >10 | [9] |
| Analog 9 | 0.8 | 0.9 | >10 | [9] |
| Analog 11 | 0.7 | 0.8 | >10 | [9] |
Experimental Protocols
Protocol 1: Purity Determination by Quantitative NMR (qNMR)
This protocol is adapted from a published method for determining the absolute content of febrifugine.
Objective: To determine the absolute purity of a this compound sample.
Materials:
-
This compound sample
-
Internal Standard (IS): Hydroquinone (purity ≥ 99.5%)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR spectrometer (e.g., 600 MHz)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of hydroquinone (internal standard) into a clean vial.
-
Record the exact weights.
-
Add approximately 0.75 mL of DMSO-d6 to the vial and vortex until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Use a 30° or smaller pulse angle to ensure complete relaxation between scans.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals for a non-overlapping proton peak of Febrifugine (e.g., the signal at δ 7.71 ppm) and a non-overlapping proton peak of the hydroquinone internal standard (e.g., the signal at δ 6.55 ppm).
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_sample = Integral of the Febrifugine signal
-
I_IS = Integral of the Internal Standard signal
-
N_sample = Number of protons for the integrated Febrifugine signal
-
N_IS = Number of protons for the integrated Internal Standard signal
-
MW_sample = Molecular weight of this compound
-
MW_IS = Molecular weight of the Internal Standard
-
m_sample = Mass of the this compound sample
-
m_IS = Mass of the Internal Standard
-
P_IS = Purity of the Internal Standard
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of related substances. The exact conditions may need to be optimized for your specific instrument and the impurity profile of your sample.
Objective: To separate and relatively quantify impurities in a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area. This provides a relative measure of purity. For more accurate quantification, a reference standard for each impurity would be required.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of Febrifugine via inhibition of Prolyl-tRNA Synthetase.
Experimental Workflow for Purity Analysis
Caption: Workflow for comprehensive purity analysis of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differentiation of the diastereomeric synthetic precursors of isofebrifugine and febrifugine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination effects of chloroquine with the febrifugine and isofebrifugine mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Febrifugine Dihydrochloride Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Febrifugine dihydrochloride crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the crystallization of this compound?
A1: Successful crystallization of any Active Pharmaceutical Ingredient (API), including this compound, is a multifactorial process.[1][2] Key parameters to control include:
-
Supersaturation: The driving force for crystallization. Inadequate control can lead to the formation of excessively large or fine crystals.[1]
-
Solvent Selection: The choice of solvent or solvent system is critical as it dictates solubility and can influence the crystal form (polymorph).[1][]
-
Temperature: Temperature directly impacts solubility and the rate of nucleation and crystal growth. A slow cooling rate generally favors larger, purer crystals.[4][5]
-
Agitation: Mixing affects mass transfer and can influence nucleation rates. Excessive agitation can lead to particle breakage and secondary nucleation.[1]
-
Impurities: The presence of impurities can inhibit crystal growth or lead to the formation of undesirable crystal forms.[2][6]
-
pH: The pH of the solution can affect the solubility of this compound and influence the crystallization process.[5]
Q2: What are the known polymorphs of this compound?
A2: The existence of different crystalline forms, or polymorphs, is a common characteristic of APIs.[2][6] Variations in crystal forms can significantly impact the physical and chemical properties of this compound, including its stability, solubility, and bioavailability.[6] It is crucial to characterize the resulting solid form to ensure consistency. While specific polymorphs for this compound are not detailed in the provided results, it is a critical parameter to monitor during development.
Q3: What are the solubility characteristics of this compound?
A3: Understanding the solubility of this compound in various solvents is fundamental to designing a successful crystallization process. The salt form generally offers different physical properties, such as solubility, compared to the free form, which can be advantageous in experiments.[7]
| Solvent | Solubility | Notes |
| Water | 15 mg/mL | - |
| DMSO | Soluble | Hygroscopic; use newly opened DMSO for best results.[8] |
| Acetone | Soluble | - |
| Chloroform | Soluble | - |
| Ethyl Acetate | Soluble | - |
This table summarizes available solubility data. It is recommended to determine the precise solubility curve for your specific solvent system and experimental conditions.
Troubleshooting Guides
Problem 1: Poor or No Crystal Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | Increase the concentration of this compound in the solution. If using an anti-solvent, ensure a sufficient amount has been added. For cooling crystallization, ensure the final temperature is low enough to induce precipitation. |
| High Solubility in the Chosen Solvent | Select a solvent in which this compound has lower solubility at the desired final temperature. Alternatively, employ an anti-solvent crystallization method. |
| Inhibition by Impurities | Purify the starting material to remove impurities that may be hindering nucleation or crystal growth. |
| Incorrect pH | Adjust the pH of the solution to a range where the solubility of this compound is minimized. |
Problem 2: Formation of Amorphous Precipitate or Oil
| Possible Cause | Troubleshooting Step |
| Too Rapid Supersaturation | Decrease the rate of cooling or the rate of anti-solvent addition. This allows more time for ordered crystal lattice formation. |
| High Concentration of Impurities | Purify the starting material. Impurities can disrupt the crystal lattice formation. |
| Inappropriate Solvent System | Experiment with different solvents or solvent mixtures that may favor crystalline solid formation. |
Problem 3: Small Crystal Size (Fines)
| Possible Cause | Troubleshooting Step |
| High Nucleation Rate | Decrease the cooling rate or the anti-solvent addition rate to reduce the number of nucleation sites.[4] |
| Excessive Agitation | Reduce the stirring speed to prevent secondary nucleation caused by crystal breakage.[1] |
| Lack of Seeding | Introduce seed crystals at the metastable zone to encourage the growth of existing crystals rather than the formation of new nuclei.[] |
Problem 4: Crystal Agglomeration
| Possible Cause | Troubleshooting Step |
| High Crystal Slurry Density | Decrease the initial concentration of this compound. |
| Inefficient Mixing | Optimize the agitation speed and impeller design to ensure a homogeneous suspension of crystals. |
| Liquid-Liquid Phase Separation (LLPS) | This can occur with APIs having low melting points and can lead to agglomeration.[5] If LLPS is observed, consider adjusting the solvent system or using seeding at a low supersaturation to mitigate its effects.[5] |
Experimental Protocols
1. Cooling Crystallization Protocol
This is a general protocol and should be optimized for your specific requirements.
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., water, ethanol) at an elevated temperature until a clear, saturated, or near-saturated solution is obtained.
-
Cooling: Gradually cool the solution at a controlled rate. A slower cooling rate (e.g., 0.2-0.5 °C/min) generally promotes the formation of larger and more uniform crystals.[9]
-
Seeding (Optional but Recommended): Once the solution reaches a state of slight supersaturation (metastable zone), introduce a small quantity of previously obtained this compound crystals (seed crystals).
-
Maturation: Hold the slurry at the final temperature for a period to allow the crystallization process to reach equilibrium.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven) to remove the solvent.
2. Anti-Solvent Crystallization Protocol
-
Dissolution: Dissolve the this compound in a solvent in which it is freely soluble.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution with controlled agitation. The rate of addition is a critical parameter to control crystal size.[]
-
Seeding (Optional): Seed crystals can be added when the solution is close to the point of nucleation to control crystal size and form.
-
Maturation: Allow the mixture to stir for a period to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization Protocol.
Visualizations
Signaling Pathway of Febrifugine
Febrifugine exerts its biological effects, in part, by inhibiting prolyl-tRNA synthetase (PRS).[10] This inhibition can lead to an accumulation of uncharged tRNA, triggering the GCN2-ATF4 pathway, a part of the cellular amino acid response.[8][11]
Caption: Febrifugine's inhibition of PRS and subsequent pathway activation.
General Crystallization Workflow
The following diagram illustrates a typical workflow for developing a crystallization process for an API like this compound.
Caption: A generalized workflow for crystallization process development.
Troubleshooting Decision Tree
This decision tree provides a logical approach to troubleshooting common crystallization problems.
References
- 1. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 2. syrris.com [syrris.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. embopress.org [embopress.org]
- 7. This compound | Parasite | TargetMol [targetmol.com]
- 8. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 11. pnas.org [pnas.org]
Technical Support Center: Febrifugine Dihydrochloride Contamination in Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential febrifugine dihydrochloride contamination in their cell cultures.
Troubleshooting Guide
Unexpected results in cell culture experiments can be frustrating. If you suspect contamination with this compound, this guide provides a systematic approach to help you identify and address the issue.
Initial Observation and Symptoms
This compound is a potent quinazolinone alkaloid known to inhibit protein synthesis. If your cell cultures are accidentally contaminated, you might observe the following:
-
Reduced Cell Proliferation or Cell Death: A sudden or gradual decrease in cell viability and growth rate.
-
Changes in Cell Morphology: Cells may appear stressed, rounded up, or detached from the culture surface.
-
G1 Phase Cell Cycle Arrest: An increase in the proportion of cells in the G1 phase of the cell cycle.[1]
Troubleshooting Workflow
The following workflow can help you systematically troubleshoot potential this compound contamination:
Caption: Troubleshooting workflow for suspected this compound contamination.
Quantitative Data on this compound Cytotoxicity
The following table summarizes the cytotoxic concentrations of this compound in various cell lines. This data can be used as a reference when designing experiments to test for contamination.
| Cell Line/Organism | Assay Type | Metric | Concentration | Citation |
| Plasmodium falciparum (3D7) | Asexual Blood Stage Inhibition | EC50 | 4.0 nM | [1] |
| Bladder Cancer Cells (T24) | Proliferation Inhibition | IC50 | 0.02 µM (20 nM) | [1] |
| Bladder Cancer Cells (SW780) | Proliferation Inhibition | IC50 | 0.018 µM (18 nM) | [1] |
| Leishmania donovani Promastigotes | Inhibition Assay | IC50 | 7.16 ± 1.39 nM | [2] |
| Mammalian Neuronal Cells (NG108) | Cytotoxicity Assay | - | Low toxicity (Selectivity Index: 120-2,346) | [3] |
| Mammalian Macrophage Cells (J774) | Cytotoxicity Assay | - | More sensitive than neuronal cells (Selectivity Index: 21-1,232) | [3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a quinazolinone alkaloid.[1] Its primary mechanism of action is the inhibition of prolyl-tRNA synthetase (PRS).[4][5][6][7][8][9] This enzyme is crucial for protein synthesis as it attaches the amino acid proline to its corresponding tRNA. By inhibiting PRS, febrifugine mimics proline starvation, leading to an accumulation of uncharged tRNApro.[4] This triggers the amino acid response (AAR) pathway, a cellular stress response that can lead to cell cycle arrest and apoptosis.[4][5]
Q2: My cells are dying, but I haven't used this compound. Could my cultures be contaminated?
While less common than microbial contamination, chemical contamination can occur.[10][11] Potential sources include cross-contamination from other experiments in the lab, contaminated reagents, or improperly cleaned equipment. If you observe unexplained cytotoxicity and have ruled out common contaminants like bacteria, fungi, and mycoplasma, you should consider the possibility of chemical contamination.
Q3: How can I test for this compound contamination?
There are several approaches to test for this compound contamination:
-
Functional Assays: You can perform a dose-response cytotoxicity assay using a known standard of this compound on a fresh, uncontaminated batch of your cells. If the cytotoxic profile of your contaminated media matches that of the known standard, it suggests the presence of febrifugine.
-
Biochemical Assays: A key indicator of febrifugine's mechanism of action is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). You can perform a Western blot to detect an increase in phosphorylated eIF2α in cells exposed to the suspected contaminated media.[1]
-
Analytical Chemistry: For a definitive confirmation, analytical methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to detect and quantify this compound in your culture media or reagents. This, however, requires specialized equipment and expertise.
Q4: What should I do if I confirm this compound contamination?
If you confirm contamination, it is crucial to take the following steps to prevent its spread:
-
Isolate and Discard: Immediately isolate all contaminated cultures, media, and reagents. Autoclave and discard them according to your institution's guidelines.
-
Thorough Decontamination: Decontaminate all surfaces, equipment (including pipettes, centrifuges, and incubators), and labware that may have come into contact with the contaminant.
-
Review Laboratory Practices: Conduct a thorough review of laboratory workflows and practices to identify the source of the contamination and prevent future occurrences. This may include dedicating specific equipment and reagents for potent compounds like febrifugine.
-
Start with Fresh Stocks: Thaw a new, uncontaminated vial of cells and use fresh, certified reagents to restart your experiments.
Q5: Can I salvage a culture contaminated with this compound?
Given the potent cytotoxic effects of febrifugine at nanomolar concentrations, it is generally not recommended to try and salvage a contaminated culture. The compound's effects on protein synthesis can have lasting and unpredictable impacts on cell health and experimental outcomes. The most reliable approach is to discard the contaminated culture and start anew.
Experimental Protocols
Protocol 1: Cytotoxicity Assay using Resazurin
This protocol determines the concentration-dependent cytotoxicity of a suspected contaminant.
Materials:
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Suspected contaminated medium
-
This compound standard (for positive control)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Methodology:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the suspected contaminated medium and the this compound standard in fresh, complete medium.
-
Remove the overnight culture medium from the cells and replace it with the prepared dilutions. Include untreated cells as a negative control.
-
Incubate the plate for a duration relevant to your experimental system (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated eIF2α
This protocol detects the activation of the amino acid starvation response.
Materials:
-
Cells cultured in suspected contaminated medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Rabbit anti-total eIF2α
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Western blot workflow for detecting phosphorylated eIF2α.
Methodology:
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against either phosphorylated or total eIF2α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total eIF2α.
Signaling Pathway
Febrifugine's Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting prolyl-tRNA synthetase, which leads to the activation of the amino acid response pathway.
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Scholars@Duke publication: The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. [scholars.duke.edu]
- 7. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Febrifugine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Febrifugine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga Lour.[1][2] It exhibits potent antimalarial activity.[2][3][4] this compound is a salt form of the active compound. While the dihydrochloride salt has good water solubility (15 mg/mL), its oral bioavailability can still be a concern.[5] This may not be due to poor solubility, but could be related to other factors such as poor membrane permeability, gastrointestinal instability, or rapid first-pass metabolism.
Q2: What are the known physicochemical properties of Febrifugine and its dihydrochloride salt?
Understanding the physicochemical properties of a drug is crucial for developing an effective formulation strategy. Here is a summary of the available data:
| Property | Febrifugine | This compound | Source |
| Molecular Formula | C₁₆H₁₉N₃O₃ | C₁₆H₁₉N₃O₃ · 2HCl | [6][7] |
| Molecular Weight | 301.34 g/mol | 374.26 g/mol | [6][8] |
| LogP | -0.04 | Not Available | [9] |
| Water Solubility | 2.5 mg/mL (in PBS pH 7.2) | 15 mg/mL | [5][6] |
| Other Solubilities | Soluble in DMSO and DMF. | Soluble in DMSO. | [6][8] |
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A definitive BCS classification for this compound has not been published. However, based on its high water solubility (15 mg/mL), it would fall into either Class I (high solubility, high permeability) or Class III (high solubility, low permeability). If the oral bioavailability is indeed low despite high solubility, a BCS Class III designation is more probable, suggesting that permeability is the rate-limiting step for its absorption.
Q4: What are the primary strategies to enhance the bioavailability of a highly soluble but potentially poorly permeable drug like this compound?
For a BCS Class III candidate, the focus shifts from solubility enhancement to improving membrane permeability. Key strategies include:
-
Permeation Enhancers: Utilizing excipients that can transiently open the tight junctions between intestinal epithelial cells or interact with the cell membrane to facilitate drug transport.
-
Enzyme Inhibitors: If the drug is subject to significant first-pass metabolism in the gut wall or liver, co-administration with enzyme inhibitors can increase its systemic exposure.
-
Mucoadhesive Formulations: These formulations increase the residence time of the drug at the absorption site, allowing more time for absorption to occur.
-
Lipid-Based Formulations: While typically used for poorly soluble drugs, some lipid-based systems can enhance the absorption of hydrophilic drugs by altering the gastrointestinal environment and interacting with enterocytes.
-
Prodrugs: Modifying the chemical structure of Febrifugine to create a more lipophilic prodrug that can more easily cross the intestinal membrane and then be converted to the active form in the body.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of this compound's bioavailability.
Problem 1: High in vitro dissolution but low in vivo plasma concentrations.
-
Possible Cause: This discrepancy often points towards poor intestinal permeability or rapid pre-systemic metabolism. The highly soluble drug dissolves in the gastrointestinal fluids but cannot efficiently cross the intestinal wall to enter the bloodstream.
-
Troubleshooting Steps:
-
Assess Permeability: Conduct in vitro permeability studies using Caco-2 cell monolayers or an ex vivo intestinal perfusion model to directly measure the permeability of Febrifugine.
-
Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes or S9 fractions to determine the metabolic stability of the compound.
-
Formulation with Permeation Enhancers: Experiment with the addition of well-established permeation enhancers to your formulation. Examples include medium-chain fatty acids and their derivatives, or surfactants.
-
Consider P-gp Efflux: Investigate if Febrifugine is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor could improve absorption.
-
Problem 2: High variability in plasma concentrations between subjects in animal studies.
-
Possible Cause: High variability can be due to several factors, including differences in gastrointestinal transit time, food effects, or saturation of transport mechanisms.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict control over fasting times and the diet of the animals.
-
Dose-Response Study: Conduct a dose-escalation study to see if the absorption is dose-dependent, which might indicate the involvement of a saturable transporter.
-
Controlled-Release Formulation: Develop a formulation that releases the drug over an extended period to minimize the impact of variable gastric emptying and intestinal transit.
-
Problem 3: Evidence of gastrointestinal toxicity or irritation at higher doses.
-
Possible Cause: Febrifugine is known to have side effects, including gastrointestinal irritation.[10] This can be due to high local concentrations of the drug.
-
Troubleshooting Steps:
-
Enteric Coating: Formulate the drug in an enteric-coated dosage form to bypass the stomach and release the drug in the small intestine, which may reduce gastric irritation.
-
Mucoadhesive Formulations: While these can increase absorption, they might also exacerbate local toxicity. Careful selection of the mucoadhesive polymer and drug loading is necessary.
-
Lower the Dose and Combine with a Bioenhancer: Reduce the dose of this compound and co-administer it with a compound that enhances its bioavailability, thereby achieving the desired therapeutic effect with a lower, less toxic dose.
-
Experimental Protocols
The following are general experimental protocols that can be adapted for the formulation development of this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is generally for improving the dissolution of poorly soluble drugs. While this compound is soluble, creating a solid dispersion with a hydrophilic carrier could potentially improve its dissolution rate and absorption characteristics.
-
Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).
-
Solvent Selection: Select a common solvent in which both this compound and the carrier are soluble (e.g., a mixture of methanol and dichloromethane).
-
Dissolution: Dissolve this compound and the carrier in the selected solvent in various ratios (e.g., 1:1, 1:3, 1:5 drug to carrier).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD).
Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol assesses the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution of this compound in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated to quantify the permeability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential barriers and strategies for enhancing this compound bioavailability.
Caption: Workflow for formulation screening to enhance bioavailability.
Caption: Decision tree for troubleshooting low in vivo exposure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | C16H21Cl2N3O3 | CID 25112190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Parasite | TargetMol [targetmol.com]
- 9. Febrifugine | CAS#:24159-07-7 | Chemsrc [chemsrc.com]
- 10. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Febrifugine Dihydrochloride and Halofuginone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of febrifugine dihydrochloride and its derivative, halofuginone, in the context of cancer research. By presenting experimental data, detailing methodologies, and visualizing key pathways, this document aims to be a valuable resource for evaluating the therapeutic potential of these two compounds.
Introduction: From Traditional Medicine to Modern Oncology
Febrifugine is a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga (Chang Shan), a plant used in traditional Chinese medicine for over 2,000 years to treat malaria-related fevers. While effective, the clinical use of febrifugine has been hampered by its toxicity, including side effects like nausea and vomiting. This led to the development of synthetic derivatives, with halofuginone being a key analogue. Halofuginone, a halogenated derivative of febrifugine, was synthesized to have a better toxicity profile while retaining biological activity. Both compounds have since been investigated for a range of therapeutic applications beyond their antimalarial properties, with a significant focus on their anticancer potential. Halofuginone has been shown to be less toxic than febrifugine, which has facilitated its progression into clinical trials for conditions such as cancer and fibrosis.
Mechanisms of Action: A Tale of Two Molecules
While structurally similar, this compound and halofuginone exhibit distinct, as well as overlapping, mechanisms of anticancer activity.
This compound: Research indicates that this compound exerts its anticancer effects primarily through:
-
Inhibition of DNA Synthesis: It has been shown to suppress the proliferation of cancer cells by interfering with DNA replication.
-
Induction of Apoptosis: Febrifugine promotes programmed cell death in cancer cells.
-
Suppression of Steroid Synthesis: In bladder cancer cells, febrifugine has been observed to downregulate key enzymes involved in steroidogenesis, thereby inhibiting cancer cell growth.
Halofuginone: Halofuginone's anticancer mechanisms are more extensively characterized and appear to be multifaceted:
-
Inhibition of TGF-β Signaling: Halofuginone disrupts the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for tumor progression, by downregulating the expression of TGF-β receptor II (TβRII) and Smad3.
-
Suppression of Akt/mTORC1 Signaling: It inhibits the Akt/mTORC1 pathway, a central regulator of cell growth and metabolism, leading to reduced cancer cell proliferation.
-
Inhibition of Prolyl-tRNA Synthetase (ProRS): As a derivative of febrifugine, halofuginone inhibits ProRS, leading to an amino acid starvation response that can trigger apoptosis and inhibit cell growth.
-
Modulation of the Tumor Microenvironment: Halofuginone can inhibit the activation of cancer-associated fibroblasts (CAFs) and reduce the deposition of extracellular matrix components like collagen, thereby impeding tumor invasion and metastasis.
Signaling Pathway Diagrams
Caption: Halofuginone's inhibition of the TGF-β signaling pathway.
Caption: Halofuginone's suppression of the Akt/mTORC1 signaling pathway.
Comparative Efficacy: In Vitro Studies
The following tables summarize the in vitro cytotoxic activity of this compound and halofuginone across various cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: IC50 Values for this compound and Halofuginone in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Bladder Cancer | T24 | 0.02 | |
| Bladder Cancer | SW780 | 0.018 | ||
| Prostate Cancer | PC-3 | Strong activity, similar dose-response to Doxorubicin | ||
| Prostate (non-cancerous) | WPMY-1 | Active | ||
| Halofuginone | Colorectal Cancer | HCT116 | Dose-dependent reduction in viability (5-160 nM) | |
| Colorectal Cancer | SW480 | Dose-dependent reduction in viability (5-160 nM) | ||
| Non-Small Cell Lung Cancer | NCI-H460 | Dose-dependent inhibition of proliferation | ||
| Non-Small Cell Lung Cancer | NCI-H1299 | Dose-dependent inhibition of proliferation | ||
| Prostate Cancer | PC-3 | Strong activity, similar dose-response to Doxorubicin | ||
| Prostate (non-cancerous) | WPMY-1 | Active | ||
| Breast Cancer | MCF-7 | Dose-dependent growth inhibition | ||
| Breast Cancer | MDA-MB-231 | Dose-dependent growth inhibition |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental protocols.
Experimental Protocols: Key Methodologies
This section provides an overview of the detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound and halofuginone.
Cell Viability Assay (Resazurin Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or halofuginone for a specified duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in DPBS) and add it to each well.
-
Incubation: Incubate the plates at 37°C for 1-4 hours.
-
Measurement: Measure the fluorescence of the reduced resorufin at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Rehydrate the cells and treat them with RNase A to degrade RNA. Stain the cellular DNA with Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of the compounds on signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-Smad2/3, Smad2/3) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A general experimental workflow for evaluating the anticancer effects.
Toxicity and Safety Profile
A critical aspect of drug development is the toxicity profile of a compound. In this regard, halofuginone presents a significant advantage over its parent compound, febrifugine.
-
This compound: Is known for its dose-limiting toxicity, which includes gastrointestinal side effects such as nausea and vomiting, as well as potential liver toxicity. These adverse effects have largely prevented its development as a modern therapeutic agent.
-
Halofuginone: Was specifically developed to be less toxic than febrifugine. While it is better tolerated, it is not without side effects. In a phase I clinical trial in patients with advanced solid tumors, the dose-limiting toxicities of halofuginone were nausea, vomiting, and fatigue.
Conclusion and Future Directions
Both this compound and halofuginone demonstrate promising anticancer properties, albeit through partially distinct and overlapping mechanisms.
This compound shows potent cytotoxic effects, particularly in bladder cancer, by inhibiting DNA synthesis and inducing apoptosis. However, its clinical development is significantly challenged by its toxicity profile.
Halofuginone emerges as a more viable clinical candidate due to its reduced toxicity and well-characterized, multifaceted mechanism of action that includes the inhibition of key oncogenic signaling pathways like TGF-β and Akt/mTORC1, and modulation of the tumor microenvironment.
For researchers and drug development professionals, halofuginone represents a more promising avenue for further investigation. Future research should focus on:
-
Direct, head-to-head comparative studies of febrifugine and halofuginone in a wider range of cancer types to definitively establish their relative potency and therapeutic indices.
-
In-depth investigation into the downstream effectors of the signaling pathways modulated by both compounds to identify novel biomarkers of response.
-
Development of novel analogs of both febrifugine and halofuginone with further improved efficacy and reduced toxicity.
-
Combination therapy studies to explore potential synergistic effects with existing chemotherapeutic agents or targeted therapies.
By continuing to explore the therapeutic potential of these fascinating natural product derivatives, the scientific community may unlock new strategies in the fight against cancer.
A Comparative Analysis of Febrifugine Dihydrochloride and Chloroquine for Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of febrifugine dihydrochloride and the established antimalarial drug chloroquine. The following sections detail their respective performance based on available experimental data, outlining their mechanisms of action, in vitro and in vivo efficacy, and cytotoxicity profiles.
Mechanism of Action
Both febrifugine and chloroquine target the detoxification pathway of heme in the malaria parasite, Plasmodium falciparum, which resides within the host's red blood cells. During its life cycle, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin.
Chloroquine is a weak base that accumulates in the acidic food vacuole of the parasite. It is believed to bind to heme, preventing its polymerization into hemozoin.[1][2][3] The buildup of free heme leads to oxidative stress and parasite death.[3]
Febrifugine , an alkaloid originally isolated from the plant Dichroa febrifuga, is also understood to impair hemozoin formation.[4][5][6] Its precise binding target and mechanism of polymerization inhibition are subjects of ongoing research, but it is thought to act at the trophozoite stage of parasite development.[4][5]
In Vitro Antimalarial Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting parasite growth. The following table summarizes the in vitro activity of febrifugine and chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (ng/mL) | IC50 (nM) | Reference |
| Febrifugine | D6 (CQ-sensitive) | 0.82 ± 0.24 | ~2.1 | [7] |
| W2 (CQ-resistant) | 0.98 ± 0.26 | ~2.6 | [7] | |
| Halofuginone (Febrifugine analog) | D6 (CQ-sensitive) | 0.141 ± 0.05 | ~0.33 | [7] |
| W2 (CQ-resistant) | 0.177 ± 0.06 | ~0.41 | [7] | |
| Chloroquine | 3D7 (CQ-sensitive) | - | 46 ± 4 | [8] |
| K1 (CQ-resistant) | - | 405 ± 32 | [8] | |
| Field Isolates (CQ-resistant) | - | 340 (median) | [8] |
Febrifugine and its analogs demonstrate potent activity against both chloroquine-sensitive and chloroquine-resistant strains, suggesting a mechanism of action that may circumvent common resistance pathways.[7]
In Vivo Efficacy
In vivo studies in mouse models provide crucial information on a drug's efficacy in a living organism. The Peter's 4-day suppressive test is a standard method to evaluate the antimalarial activity of compounds in mice infected with Plasmodium berghei.
| Compound | Dose (mg/kg/day) | Administration | % Parasitemia Suppression | Reference |
| Febrifugine | 5 | Oral | Partial cure, with 2/5 mice surviving 60 days | [7] |
| Halofuginone (Febrifugine analog) | 0.2 | Oral | Apparent curative effect | [7] |
| 1 | Oral | Apparent curative effect | [7] | |
| Chloroquine | 10 | Oral | Standard positive control | [9][10] |
| Febrifugine + Chloroquine | 1 mg/kg + 20 mg/kg | - | Parasites not detected during observation | [11][12] |
Notably, a combination of febrifugine and chloroquine showed a synergistic effect, clearing parasitemia in mice infected with a chloroquine-resistant strain of P. berghei.[11][12]
Cytotoxicity
The half-maximal cytotoxic concentration (CC50) measures the concentration of a drug that is toxic to 50% of cells. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as CC50/IC50, is a measure of a drug's specificity for the parasite over host cells.
| Compound | Cell Line | CC50 (µM) | Reference |
| Febrifugine Analog (Halofuginone) | J774 (Macrophage) | 0.049 ± 0.01 | [13] |
| NG108 (Neuronal) | 0.21 ± 0.05 | [13] | |
| Chloroquine | Vero E6 | 261.3 ± 14.5 | [14] |
| HeLa | >200 | [15] | |
| H9C2 (Cardiomyocytes) | 17.1 (at 72h) | [16] | |
| HEK293 (Kidney) | 9.88 (at 72h) | [16] | |
| IEC-6 (Intestinal) | 17.38 (at 72h) | [16] |
While some febrifugine analogs show high selectivity indices, the parent compound has been associated with side effects, including liver toxicity, which has limited its clinical development.[4][5][6] Chloroquine generally exhibits low cytotoxicity at therapeutic concentrations, though toxicity can occur at higher doses.[16]
Experimental Protocols
In Vitro Antimalarial Assay: [³H]-Hypoxanthine Incorporation
This assay measures the proliferation of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's DNA.
Methodology:
-
Serially diluted test compounds are added to a 96-well microtiter plate.
-
A synchronized culture of P. falciparum at the ring stage is added to each well.
-
The plate is incubated for 24 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[7]
-
[³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24-48 hours.[17][18][19]
-
The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Mammalian cells are seeded in a 96-well plate and incubated for 24 hours to allow them to attach.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[20][21]
-
MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.[20][21][22]
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[20][21]
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The CC50 value is calculated by plotting cell viability against the log of the drug concentration.
In Vivo Efficacy Study: Peter's 4-Day Suppressive Test
This is a standard in vivo model to assess the blood schizonticidal activity of antimalarial compounds.
References
- 1. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 4. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination effects of chloroquine with the febrifugine and isofebrifugine mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine and Sulfadoxine Derivatives Inhibit ZIKV Replication in Cervical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iddo.org [iddo.org]
- 19. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Febrifugine Dihydrochloride and Miltefosine for the Treatment of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the exploration of novel and repurposed compounds. This guide provides a detailed, evidence-based comparison of two such compounds: febrifugine dihydrochloride, a derivative of a traditional Chinese herb, and miltefosine, an alkylphosphocholine drug.
At a Glance: Key Performance Indicators
| Feature | This compound (FFG) | Miltefosine |
| Efficacy (Visceral Leishmaniasis) | Promising preclinical data, with some studies showing superior or comparable efficacy to miltefosine in murine models.[1] | Established clinical efficacy against visceral and cutaneous leishmaniasis, although cure rates can vary depending on the Leishmania species and geographical region.[2][3] |
| Mechanism of Action | Primarily targets the parasite's antioxidant defense system by inhibiting trypanothione reductase, leading to increased reactive oxygen species (ROS) and apoptosis-like cell death.[1] May also inhibit prolyl-tRNA synthetase. | Multifaceted: disrupts lipid metabolism and cell signaling pathways, induces apoptosis-like cell death, and interferes with mitochondrial function and calcium homeostasis.[4][5][6][7] |
| Route of Administration | Oral.[1] | Oral.[5] |
| Known Side Effects | Primarily gastrointestinal (diarrhea, vomiting) and potential for liver toxicity at higher doses.[8][9] | Common gastrointestinal side effects (vomiting, diarrhea), and less frequently, elevated liver enzymes and creatinine.[10][11] Teratogenic potential is a significant concern. |
Efficacy: A Head-to-Head Comparison
Experimental data from preclinical studies suggests that this compound (FFG) holds significant promise as a potent anti-leishmanial agent. In a key study, FFG demonstrated a remarkably lower IC50 value against L. donovani promastigotes compared to miltefosine, indicating higher in vitro potency. This in vitro activity translated to significant in vivo efficacy in a murine model of visceral leishmaniasis, where FFG treatment led to a greater reduction in parasite load in the spleen compared to miltefosine.[1]
Miltefosine, on the other hand, is an established oral treatment for both visceral and cutaneous leishmaniasis.[5] Its efficacy has been demonstrated in numerous clinical trials, although cure rates can be influenced by the infecting Leishmania species and the geographical location of the study.[10][3]
Table 1: Comparative Efficacy Data of this compound and Miltefosine against Leishmania donovani
| Parameter | This compound (FFG) | Miltefosine | Reference |
| In Vitro IC50 (Promastigotes) | 7.16 ± 1.39 nM | 11.41 ± 0.29 µM | [1] |
| In Vivo Parasite Load Reduction (Spleen) | 62% | 55% | [1] |
Delving into the Mechanisms of Action
The anti-leishmanial effects of this compound and miltefosine are mediated through distinct, yet ultimately convergent, pathways that lead to parasite death.
This compound: The primary proposed mechanism of action for FFG is the disruption of the parasite's unique antioxidant defense system. It is believed to inhibit trypanothione reductase (TR), a key enzyme in the trypanothione-based pathway that protects Leishmania from oxidative stress.[1] Inhibition of TR leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and triggering apoptosis-like cell death.[1] Another potential target is prolyl-tRNA synthetase, an enzyme essential for protein synthesis.
Miltefosine: The mechanism of action for miltefosine is more complex and multifaceted. It is known to interfere with several vital cellular processes in Leishmania:
-
Lipid Metabolism and Signal Transduction: Miltefosine disrupts the synthesis of phosphatidylcholine, a crucial component of cell membranes, and interferes with lipid-dependent signaling pathways.[4][7]
-
Induction of Apoptosis: It triggers a programmed cell death cascade in the parasite, characterized by DNA fragmentation and changes in cell morphology.
-
Mitochondrial Dysfunction: Miltefosine has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, leading to impaired energy production.[4][7]
-
Disruption of Ion Homeostasis: It can also disrupt intracellular calcium homeostasis, a critical factor in many cellular processes.[4][6][7]
Visualizing the Pathways
To better understand the intricate mechanisms of these compounds, the following diagrams illustrate their proposed signaling pathways and the experimental workflow for their comparison.
Caption: Proposed mechanism of action for this compound.
References
- 1. In vitro and in vivo miltefosine susceptibility of a Leishmania amazonensis isolate from a patient with diffuse cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dndi.org [dndi.org]
- 7. scielo.br [scielo.br]
- 8. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine Analogues: A Promising Frontier in the Battle Against Drug-Resistant Malaria
A new generation of febrifugine analogues is demonstrating significant potential in overcoming drug-resistant malaria, offering a novel mechanism of action that targets a key parasite enzyme. These compounds, derived from a traditional Chinese herb, exhibit potent activity against various strains of Plasmodium falciparum, including those resistant to conventional therapies. While toxicity concerns have historically hindered the clinical development of the parent compound, febrifugine, recent research has yielded analogues with improved safety profiles and robust efficacy in preclinical models.
Febrifugine and its derivatives function by inhibiting the parasite's prolyl-tRNA synthetase (PfcPRS), an enzyme crucial for protein synthesis. This distinct mode of action provides a critical advantage in the face of widespread resistance to drugs that target other pathways.[1] The increasing prevalence of multidrug-resistant malaria parasites necessitates the development of novel therapeutics, and febrifugine analogues represent a promising avenue of investigation.[2][3]
Comparative Efficacy of Febrifugine Analogues
Extensive in vitro studies have demonstrated the potent antimalarial activity of numerous febrifugine analogues against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[4] Notably, several analogues have shown IC50 values (the concentration required to inhibit 50% of parasite growth) superior to febrifugine itself, coupled with significantly lower cytotoxicity in mammalian cell lines, indicating a wider therapeutic window.[4]
One of the most extensively studied analogues, halofuginone, has displayed curative effects in Plasmodium berghei-infected mice, reducing parasitemia to undetectable levels.[5][6] However, the rapid emergence of resistance to halofuginone in laboratory settings has been a concern.[7][8] This has spurred the development of next-generation analogues designed to overcome these resistance mechanisms.[9]
For instance, certain modifications, such as introducing a pyrrolidine ring in place of the original piperidine ring, have yielded compounds with preserved antimalarial activity and potentially reduced toxicity.[2][3] Furthermore, substitutions on the quinazolinone ring have been shown to be critical for activity, with the 4-quinazolinone moiety being essential.[4][10][11][12]
Below is a summary of the in vitro efficacy and cytotoxicity of selected febrifugine analogues from various studies.
| Compound | P. falciparum Strain(s) | IC50 (ng/mL) | Cell Line for Cytotoxicity | Cytotoxicity (IC50 in µM or Selectivity Index) | Reference |
| Febrifugine | D6 (CQ-S), W2 (CQ-R) | 1.3-2.5 | Rat Hepatocytes | >100 times more toxic than some analogues | [4] |
| Halofuginone | Not Specified | 0.141 - 290 | J744 (macrophage), NG108 (neuronal) | 50-100 times less sensitive in J744, >1000 SI in NG108 | [5][6][13] |
| WR222048 | Not Specified | Potent | J744, NG108 | Less toxic than parent compound | [5] |
| WR139672 | Not Specified | Potent | J744, NG108 | Less toxic than parent compound | [5] |
| Compound 5 (with 5-aza) | D6 (CQ-S), W2 (CQ-R) | Comparable to febrifugine | Rat Hepatocytes | >100 times less toxic than febrifugine | [4] |
| Compound 6 (with 6-aza) | D6 (CQ-S), W2 (CQ-R) | Comparable to febrifugine | Rat Hepatocytes | >100 times less toxic than febrifugine | [4] |
| Compound 8 (with 5-fluoro) | D6 (CQ-S), W2 (CQ-R) | Comparable to febrifugine | Rat Hepatocytes | >100 times less toxic than febrifugine | [4] |
| Compound 9 (with 5,6-difluoro) | D6 (CQ-S), W2 (CQ-R) | Superior to febrifugine | Rat Hepatocytes | >100 times less toxic than febrifugine | [4] |
| Compound 11 (with 5-trifluoromethyl) | D6 (CQ-S), W2 (CQ-R) | Superior to febrifugine | Rat Hepatocytes | >100 times less toxic than febrifugine | [4] |
| Compound 7 (pyrrolidine analogue) | Not specified | Not specified | Not specified | 4 times less toxic than febrifugine | [2] |
Note: CQ-S refers to Chloroquine-Sensitive and CQ-R refers to Chloroquine-Resistant. The specific IC50 values can vary between studies and experimental conditions.
Understanding Resistance Mechanisms
A significant finding in the study of febrifugine analogues is the discovery of a non-genetic mechanism of resistance termed the "Adaptive Proline Response" (APR).[7] Research has shown that parasites can rapidly develop resistance to halofuginone by increasing their intracellular concentration of the amino acid proline, which counteracts the drug's effect.[14] This adaptation can occur within a few generations of drug exposure.[8] This initial adaptive response can then be followed by genetic mutations in the prolyl-tRNA synthetase gene, leading to a more stable and high-level resistance.
Caption: A diagram illustrating the Adaptive Proline Response, a mechanism of resistance to halofuginone.
Experimental Methodologies
The evaluation of febrifugine analogues involves a series of standardized in vitro and in vivo assays to determine their efficacy and toxicity.
In Vitro Susceptibility Assays
A common method to assess the antimalarial activity of these compounds is the in vitro drug susceptibility assay. This is often performed using a semiautomated microdilution technique where parasite growth is measured by the incorporation of a radiolabeled precursor, such as [³H]hypoxanthine, into the parasite's nucleic acids.[5] The concentration of the compound that inhibits 50% of this incorporation is determined as the IC50 value. Another method involves the use of SYBR Green I, a fluorescent dye that binds to DNA, to quantify parasite proliferation.
Caption: A simplified workflow of the in vitro antimalarial susceptibility assay.
Cytotoxicity Assays
To assess the selectivity of the febrifugine analogues, their toxicity against mammalian cells is evaluated. This is crucial to determine the therapeutic index. Various cell lines are used, including macrophages (e.g., J744) and neuronal cells (e.g., NG108), to represent potential host cells that could be affected.[5][6][13] Cytotoxicity is typically determined using assays that measure cell viability, such as the MTT or MTS assay, which are based on the metabolic activity of the cells.
In Vivo Efficacy Studies
Promising analogues are further evaluated in animal models of malaria, most commonly in mice infected with Plasmodium berghei.[5][6] The compounds are administered to the infected mice, and parameters such as parasitemia (the percentage of red blood cells infected with the parasite) and survival rates are monitored over time. These studies provide crucial information on the in vivo efficacy, pharmacokinetics, and potential toxicity of the compounds. For some highly promising candidates, evaluation may proceed to primate models, such as Aotus monkeys infected with P. falciparum, which more closely mimic human malaria.[15]
Future Directions
The development of febrifugine analogues as antimalarial agents is a dynamic field of research. Current efforts are focused on:
-
Synthesizing novel analogues with improved efficacy against a wider range of drug-resistant strains and an even better safety profile.
-
Elucidating the structural basis for the interaction between the analogues and the parasite's prolyl-tRNA synthetase to guide rational drug design.
-
Developing strategies to mitigate or overcome the Adaptive Proline Response and other potential resistance mechanisms.
-
Conducting further preclinical and clinical studies to evaluate the most promising candidates for their potential as next-generation antimalarial drugs.
References
- 1. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Battling antimalarial drug resistance | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news.harvard.edu [news.harvard.edu]
- 15. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Febrifugine Dihydrochloride: A Comparative Analysis of Cytotoxicity in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Dichroa febrifuga, and its derivative, febrifugine dihydrochloride, have garnered significant interest for their potent biological activities, including antimalarial, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound on normal versus cancer cells, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated across various cell lines. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, which represent the concentration of the compound required to inhibit cell growth by 50% or cause 50% cell death, respectively. Lower values indicate higher potency.
| Cell Line | Cell Type | Cancer/Normal | IC50/CC50 (µM) | Reference |
| T24 | Human Bladder Carcinoma | Cancer | 0.02[1][2] | [1][2] |
| SW780 | Human Bladder Carcinoma | Cancer | 0.018[1][2] | [1][2] |
| PC-3 | Human Prostate Adenocarcinoma | Cancer | Active, but specific IC50 not provided | [2] |
| WPMY-1 | Human Normal Prostate Myofibroblast | Normal | Active, but specific IC50 not provided | [2] |
| Unspecified | Unspecified | Normal | 0.451 (CC50) | [3] |
Note: A direct comparison of IC50 values between the normal prostate cell line (WPMY-1) and the prostate cancer cell line (PC-3) from the same study was noted, but specific IC50 values were not available in the cited abstract. The study did indicate that febrifugine was active against both cell lines. The CC50 value for the unspecified normal cell line is derived from a study investigating the antileishmanial activity of this compound.
Mechanism of Action: Induction of Apoptosis and Inhibition of Steroidogenesis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) in cancer cells.[1][2] Additionally, in bladder cancer cells, it has been shown to inhibit DNA synthesis and reduce the production of intracellular steroids by downregulating key enzymes in the cholesterol biosynthesis pathway.[1][2]
The precise apoptotic signaling cascade initiated by this compound is still under investigation. However, it is known to involve pathways that are often dysregulated in cancer cells, leading to their uncontrolled proliferation. The general mechanism of apoptosis involves two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.
Experimental Protocols
The following is a detailed protocol for a common method used to assess the cytotoxicity of compounds like this compound.
Resazurin Cell Viability Assay
This assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filtered)
-
Microplate fluorometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells to be tested.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
Resazurin Staining and Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate fluorometer.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the medium-only wells) from all experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Visualizing the Cellular Impact
To illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Febrifugine: A Potent Antimalarial with Reduced Toxicity
A comprehensive analysis of synthetic febrifugine and its analogs demonstrates significant antimalarial activity, often surpassing that of the natural product while exhibiting a markedly improved safety profile. These findings position synthetic febrifugines as promising candidates for the development of new antimalarial drugs, particularly in the face of growing resistance to current therapies.
Febrifugine, a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), has been used in traditional medicine for centuries to treat malaria-induced fevers.[1][2] While the natural compound exhibits potent antimalarial properties, its clinical utility has been hampered by significant side effects, including nausea, vomiting, and liver toxicity.[1][3][4] This has spurred the development of synthetic febrifugine and a wide array of analogs designed to retain high efficacy against the Plasmodium parasite while minimizing adverse effects.
Comparative Antimalarial Activity
Extensive in vitro and in vivo studies have validated the potent antimalarial activity of synthetic febrifugine and its derivatives. These compounds have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite.
In Vitro Efficacy
Synthetic febrifugine analogs have shown remarkable potency in inhibiting the growth of P. falciparum in culture. The 50% inhibitory concentration (IC50) values, a measure of a drug's potency, are often in the low nanomolar range, indicating high efficacy.
A comparative analysis of various synthetic analogs reveals that modifications to the quinazolinone and piperidine rings of the febrifugine scaffold can significantly impact antimalarial activity. For instance, the introduction of halogen atoms or other functional groups has led to compounds with superior or comparable activity to the parent febrifugine.[5] One notable analog, halofuginone, has demonstrated particularly high potency.[1][6][7]
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |
| Febrifugine (Natural) | W2 (Chloroquine-Resistant) | 0.141 - 290 | [1][2] |
| D6 (Chloroquine-Sensitive) | <5 | [1] | |
| Halofuginone | W2 (Chloroquine-Resistant) | <5 | [1] |
| D6 (Chloroquine-Sensitive) | <5 | [1] | |
| WR222048 | W2 (Chloroquine-Resistant) | <5 | [1] |
| D6 (Chloroquine-Sensitive) | <5 | [1] | |
| WR139672 | W2 (Chloroquine-Resistant) | <5 | [1] |
| D6 (Chloroquine-Sensitive) | <5 | [1] | |
| Analog 9 | W2 (Chloroquine-Resistant) | Superior to febrifugine | [5] |
| D6 (Chloroquine-Sensitive) | Superior to febrifugine | [5] | |
| Analog 11 | W2 (Chloroquine-Resistant) | Superior to febrifugine | [5] |
| D6 (Chloroquine-Sensitive) | Superior to febrifugine | [5] |
In Vivo Efficacy
Animal studies, primarily in mice infected with Plasmodium berghei, have further confirmed the antimalarial potential of synthetic febrifugine analogs. These compounds have been shown to significantly reduce parasitemia, the level of parasites in the blood, and in some cases, achieve a curative effect.[1][2][7]
| Compound | Animal Model | Efficacy | Reference |
| Halofuginone | P. berghei-infected mice | Reduced parasitemia to undetectable levels | [1][2][7] |
| Various Analogs | P. berghei-infected mice | Curative effects observed | [1][2][7] |
| Analog 6 | P. falciparum in Aotus monkeys | 50% curative dose: 2 mg/kg/day | [8] |
| Analog 7 | P. falciparum in Aotus monkeys | 100% curative dose: 8 mg/kg/day | [8] |
Improved Safety and Selectivity
A key objective in the development of synthetic febrifugine analogs is to reduce the toxicity associated with the natural product. Cytotoxicity assays against various mammalian cell lines have shown that many synthetic derivatives are significantly less toxic than febrifugine, leading to a much wider therapeutic window.
The selectivity index (SI), which is the ratio of the toxic dose to the effective dose, is a critical parameter in drug development. A higher SI indicates a safer drug. Several synthetic febrifugine analogs have demonstrated high selectivity indices, being significantly more toxic to the malaria parasite than to mammalian cells.[1][2][5]
| Compound | Cell Line | IC50 (ng/mL) | Selectivity Index (SI) | Reference |
| Febrifugine Analogs | Neuronal (NG108) | >100-fold higher than antimalarial IC50 | >1,000 | [1][2] |
| Macrophage (J774) | 50-100 times less sensitive than parasites | 21 - 1,232 | [1][2] | |
| Analog 9 | Rat Hepatocytes | Over 100 times less toxic than febrifugine | - | [5] |
| Analog 11 | Rat Hepatocytes | Over 100 times less toxic than febrifugine | - | [5] |
Mechanism of Action
The primary mechanism of action for febrifugine and its analogs is believed to be the impairment of hemozoin formation within the malaria parasite.[4][9] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin. By inhibiting this process, febrifugine causes a buildup of toxic heme, leading to parasite death.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Tightrope: A Comparative Analysis of Febrifugine Derivatives' Toxicity
For researchers, scientists, and drug development professionals, the quest for potent therapeutics is often a delicate balance between efficacy and safety. Febrifugine, a natural alkaloid with powerful antimalarial properties, exemplifies this challenge due to its significant toxicity, particularly to the liver. This guide provides a comparative analysis of the toxicity of febrifugine and its derivatives, supported by experimental data, to aid in the development of safer and more effective analogues.
Febrifugine, isolated from the plant Dichroa febrifuga, has long been recognized for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] However, its clinical utility has been hampered by adverse side effects, including strong liver toxicity.[1][3] This has spurred the development of numerous derivatives aimed at reducing toxicity while preserving or enhancing therapeutic efficacy.
Comparative Toxicity and Efficacy Data
The following table summarizes the in vitro antimalarial activity and cytotoxicity of febrifugine and several of its key derivatives. The data is presented as 50% inhibitory concentrations (IC50), with lower values indicating higher potency or toxicity. The selectivity index (SI), calculated as the ratio of cytotoxic to antiparasitic IC50, is a crucial measure of a compound's therapeutic window; a higher SI is desirable.
| Compound | Antimalarial Activity IC50 (ng/mL) vs. P. falciparum (W2, chloroquine-resistant) | Cytotoxicity IC50 (ng/mL) vs. Macrophage Cell Line (J774) | Selectivity Index (SI) | Reference |
| Febrifugine | 1.1 ± 0.2 | 23.5 ± 4.5 | 21.4 | [4] |
| Halofuginone | 0.9 ± 0.1 | 45.3 ± 7.8 | 50.3 | [4] |
| WR222048 | 3.2 ± 0.5 | >1000 | >312.5 | [4] |
| WR139672 | 4.5 ± 0.8 | >1000 | >222.2 | [4] |
| WR092103 | 2.8 ± 0.4 | 345.6 ± 23.1 | 123.4 | [4] |
| Compound 5 | 1.5 (vs. D6) / 2.1 (vs. W2) | >200 (rat hepatocytes) | >133.3 / >95.2 | [1] |
| Compound 6 | 1.8 (vs. D6) / 2.5 (vs. W2) | >200 (rat hepatocytes) | >111.1 / >80 | [1] |
| Compound 8 | 1.9 (vs. D6) / 2.8 (vs. W2) | >200 (rat hepatocytes) | >105.3 / >71.4 | [1] |
| Compound 9 | 0.8 (vs. D6) / 1.2 (vs. W2) | >200 (rat hepatocytes) | >250 / >166.7 | [1] |
| Compound 11 | 0.7 (vs. D6) / 1.1 (vs. W2) | >200 (rat hepatocytes) | >285.7 / >181.8 | [1] |
In vivo studies in mice have further illuminated the toxicity profile of these compounds. Oral administration of toxic doses of febrifugine and halofuginone resulted in severe gastrointestinal lesions and hemorrhage.[4] Notably, subcutaneous administration of halofuginone did not induce the same gastrointestinal tract injury, suggesting that some of the toxicity is related to direct contact with the gastrointestinal mucosa.[4] The development of febrifugine analogues for injection is a potential strategy to mitigate these side effects.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of febrifugine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cell lines, such as macrophage cell line J774 or neuronal cell line NG108, are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the febrifugine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with a medium containing MTT solution, and the plates are incubated for several hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., acidic isopropanol). The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
In Vivo Acute Toxicity Study in Mice
Acute toxicity studies in animal models, such as mice, are essential for determining the lethal dose and observing the overt signs of toxicity.
-
Animal Model: ICR mice are commonly used for these studies.[4]
-
Drug Administration: The febrifugine derivatives are administered to different groups of mice at various doses, typically via oral gavage or subcutaneous injection. A control group receives the vehicle (the solvent used to dissolve the drug).
-
Observation: The animals are closely monitored for a set period (e.g., 14 days) for any signs of toxicity, such as changes in behavior, weight loss, diarrhea, and mortality.[4]
-
LD50 Determination: The 50% lethal dose (LD50), the dose at which 50% of the animals in a group die, is calculated using statistical methods.
-
Necropsy: At the end of the study, a necropsy is performed to examine the internal organs for any gross pathological changes.[4]
Mechanism of Toxicity: A Signaling Pathway Perspective
A key breakthrough in understanding the toxicity of febrifugine derivatives, particularly halofuginone, is the identification of its molecular target. Halofuginone inhibits prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[5][6] This inhibition leads to an accumulation of uncharged proline tRNA, which mimics a state of amino acid starvation and triggers the Amino Acid Response (AAR) pathway.
Caption: Mechanism of halofuginone-induced toxicity.
This pathway highlights how the inhibition of a fundamental cellular process can lead to both therapeutic effects (such as the inhibition of pro-inflammatory Th17 cells) and toxic side effects.[6] The sensitivity of different cell types to this inhibition likely contributes to the observed toxicity profile. For instance, the high sensitivity of macrophages to some febrifugine analogs suggests a potential for host toxicity.[4]
Another proposed mechanism for the liver toxicity of febrifugine involves its metabolism by cytochrome P-450 enzymes to form a reactive arene oxide intermediate.[1] This electrophilic metabolite can then form covalent bonds with essential biomolecules like DNA, RNA, and proteins, leading to cellular damage and mutations.[1] The design of derivatives that are less prone to forming these toxic metabolites is a key strategy for improving safety.
References
- 1. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antimalarial Resistance: A Comparative Guide to Febrifugine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel antimalarial agents with unique mechanisms of action. Febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its synthetic analog, halofuginone, have demonstrated potent antimalarial activity, including against chloroquine-resistant strains. This guide provides a comprehensive comparison of febrifugine dihydrochloride's performance against resistant parasite strains and other antimalarial drugs, supported by experimental data and detailed methodologies.
In Vitro Efficacy Against Drug-Resistant Plasmodium falciparum
Febrifugine and its derivatives have consistently shown efficacy against P. falciparum strains resistant to conventional antimalarials, most notably chloroquine. This suggests a mechanism of action distinct from that of many existing drugs, making it a promising candidate for overcoming established resistance.
Table 1: Comparative In Vitro Activity (IC50) of Febrifugine Analogs Against Chloroquine-Sensitive and -Resistant P. falciparum Strains
| Compound | P. falciparum Strain (Chloroquine Susceptibility) | IC50 (ng/mL) |
| Febrifugine Analog WR222048 | D6 (Sensitive) | < 5 |
| W2 (Resistant) | < 5 | |
| Febrifugine Analog WR139672 | D6 (Sensitive) | < 5 |
| W2 (Resistant) | < 5 | |
| Febrifugine Analog WR092103 | D6 (Sensitive) | < 5 |
| W2 (Resistant) | < 5 | |
| Febrifugine Analog WR221232 | D6 (Sensitive) | 10 - 30 |
| W2 (Resistant) | 10 - 30 | |
| Febrifugine Analog WR140085 | D6 (Sensitive) | 10 - 30 |
| W2 (Resistant) | 10 - 30 |
Source: Data compiled from studies on febrifugine analogs.[1]
The data in Table 1 indicates that several febrifugine analogs exhibit potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, with minimal to no observed cross-resistance.[1]
Mechanism of Action and Resistance
The unique mechanism of action of febrifugine and its analog halofuginone is a key factor in its effectiveness against resistant parasites. These compounds target the cytoplasmic prolyl-tRNA synthetase (PRS) of the malaria parasite.[2][3] By inhibiting PRS, febrifugine prevents the attachment of proline to its corresponding transfer RNA, thereby halting protein synthesis and parasite growth.
Resistance to halofuginone has been generated in the laboratory and is primarily associated with two mechanisms:
-
Mutations in the Prolyl-tRNA Synthetase (PRS) Gene: Specific point mutations in the gene encoding PRS can reduce the binding affinity of febrifugine and its analogs to the enzyme.
-
Increased Intracellular Proline Concentration: The parasite can adapt by increasing its internal concentration of proline, which competitively inhibits the binding of the drug to the PRS active site.
This distinct mechanism of action suggests a low likelihood of cross-resistance with other major classes of antimalarials that target different pathways, such as hemoglobin digestion (e.g., chloroquine) or oxidative stress (e.g., artemisinin).
Experimental Protocols
In Vitro Drug Susceptibility Assay
The in vitro activity of this compound and other antimalarials is typically assessed using a standardized drug susceptibility assay.
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1) are cultured in RPMI 1640 medium supplemented with human serum and erythrocytes.
-
Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
2. Drug Preparation:
-
This compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
3. Assay Procedure (SYBR Green I-based):
-
Synchronized ring-stage parasites are seeded into 96-well plates containing the serially diluted drugs.
-
Plates are incubated for 72 hours under standard culture conditions.
-
Parasite growth is quantified by adding SYBR Green I dye, which intercalates with parasite DNA, and measuring fluorescence.
-
The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Generation of Febrifugine-Resistant Parasite Lines
The generation of drug-resistant parasite lines in the laboratory is a crucial step in understanding resistance mechanisms and performing cross-resistance studies.
1. Continuous Drug Pressure:
-
A clonal population of drug-sensitive P. falciparum is cultured in the continuous presence of a sub-lethal concentration of this compound (typically starting at the IC50 value).
-
The drug concentration is gradually increased over several weeks to months as the parasites adapt and develop resistance.
2. Intermittent Drug Pressure (Single-Step Selection):
-
A large number of parasites (e.g., 10^9) are exposed to a high concentration of the drug (e.g., 3-5 times the IC50) for a short period (e.g., 48-72 hours).
-
The drug is then removed, and the culture is monitored for the recrudescence of any surviving, potentially resistant parasites.
3. Cloning and Characterization:
-
Resistant parasite populations are cloned by limiting dilution to obtain genetically homogenous lines.
-
The IC50 of the resistant clones is determined to confirm the level of resistance.
-
Whole-genome sequencing is often performed to identify genetic mutations associated with the resistant phenotype.
Conclusion
This compound and its analogs represent a promising class of antimalarial compounds with a mode of action that is distinct from currently available drugs. Their potent activity against chloroquine-resistant strains of P. falciparum and the low likelihood of cross-resistance with other major antimalarials make them valuable candidates for further drug development. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and contribute to the critical effort of overcoming antimalarial drug resistance.
References
- 1. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine Dihydrochloride: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of febrifugine dihydrochloride's anti-cancer efficacy against other therapeutic alternatives, supported by experimental data. The information is presented to facilitate informed decisions in oncological research and drug discovery.
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic derivative, halofuginone, have demonstrated significant anti-malarial properties. Emerging research has unveiled their potential as potent anti-cancer agents. This guide delves into the efficacy of this compound across various cancer cell lines, drawing comparisons with its analog halofuginone and established chemotherapeutic drugs.
Efficacy in Bladder Cancer
This compound has shown notable cytotoxic effects against bladder cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
Table 1: Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Citation |
| T24 | This compound | 0.02 | [1][2] |
| SW780 | This compound | 0.018 | [1][2] |
The mechanism of action in bladder cancer cells involves the inhibition of DNA synthesis and the induction of apoptosis. Furthermore, febrifugine has been found to reduce steroidogenesis in these cells, a pathway that can be implicated in cancer progression.[1][2]
Efficacy in Prostate Cancer
To provide a benchmark for comparison, the following table summarizes the reported IC50 values for doxorubicin and docetaxel in the PC-3 cell line from various studies.
Table 2: Efficacy of Doxorubicin and Docetaxel in PC-3 Prostate Cancer Cell Line
| Compound | IC50 | Citation |
| Doxorubicin | 0.03891 - 8.0 µM | [4][5] |
| Docetaxel | 1.9 - 7.21 nM | [4] |
Efficacy in Other Cancer Cell Lines
The anti-cancer activity of febrifugine and its derivatives extends beyond bladder and prostate cancer. Halofuginone, in particular, has been evaluated against a panel of multiple myeloma (MM) cell lines, demonstrating broad efficacy.
Table 3: Efficacy of Halofuginone in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| RPMI-S | ~100 |
| RPMI-Dox40 | ~120 |
| RPMI-LR5 | 67 |
| RPMI-MR20 | ~110 |
| MM.1S | ~150 |
| MM.1R | 217 |
| OPM1 | ~130 |
| OPM2 | ~180 |
| OPM6 | ~160 |
Mechanism of Action
The anticancer activity of febrifugine and its derivatives is attributed to several mechanisms. In bladder cancer, febrifugine inhibits DNA synthesis and promotes apoptosis.[1][2] A more universal mechanism for halofuginone involves the inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition leads to an amino acid starvation response, which can trigger cell cycle arrest and apoptosis in cancer cells.[6][7] Halofuginone has also been shown to inhibit collagen type I gene expression, which may play a role in inhibiting tumor cell growth.[6][8]
Caption: Simplified signaling pathway of Febrifugine and Halofuginone in cancer cells.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values is a crucial step in assessing the efficacy of a compound. The following are generalized protocols for the MTT and Resazurin assays, which are commonly used for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone - Wikipedia [en.wikipedia.org]
- 7. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
In Vivo Showdown: Febrifugine Dihydrochloride Demonstrates Potent Anticancer Effects
For Immediate Release
New research provides compelling in vivo evidence for the anticancer effects of Febrifugine dihydrochloride, a quinazolinone alkaloid, particularly in bladder cancer models. These studies highlight its potential as a novel therapeutic agent. A closely related derivative, Halofuginone, has also demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC), further validating the therapeutic promise of this class of compounds. This guide provides a comparative overview of the in vivo performance of this compound and its analogue, with supporting experimental data and detailed protocols for researchers in oncology and drug development.
Comparative Efficacy of Febrifugine Analogues in Preclinical Cancer Models
In vivo studies utilizing xenograft models have been instrumental in validating the anticancer properties of this compound and Halofuginone. These studies demonstrate a significant inhibition of tumor growth across different cancer types.
Table 1: Summary of In Vivo Anticancer Efficacy
| Compound | Cancer Model | Animal Model | Key Findings |
| This compound | Bladder Cancer | BALB/c nude mice | Effectively inhibits bladder cancer xenograft proliferation.[1] |
| Halofuginone | Non-Small Cell Lung Cancer (NSCLC) | HCC827 transplantation tumor animal model | Substantially inhibited the growth of transplanted tumors.[2] |
| Halofuginone | Lewis Lung Cancer | Xenograft model mice | Inhibited the growth of subcutaneously implanted xenografts, reduced metastases, and improved survival.[3][4] |
While direct in vivo comparative studies between this compound and standard-of-care chemotherapeutics like Doxorubicin in bladder cancer are not yet widely published, the existing data strongly supports its further investigation. Doxorubicin is a known therapeutic option for bladder cancer, often administered intravesically.[5][6][7]
Unraveling the Mechanism of Action: Distinct Signaling Pathways
This compound and its derivative, Halofuginone, exert their anticancer effects through distinct molecular mechanisms, highlighting their potential to target different vulnerabilities in cancer cells.
In bladder cancer, this compound's mechanism involves the inhibition of DNA synthesis, induction of apoptosis, and a reduction in steroidogenesis.[1][8] Transcriptome analysis has revealed that it downregulates key proteins involved in steroid production, including low-density lipoprotein receptor-associated protein and lanosterol synthase.[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental study on the inhibitory effect of Halofuginone on NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravesical epirubicin versus doxorubicin for superficial bladder tumors (stages pTa and pT1): a randomized prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient intravesical therapy of bladder cancer with cationic doxorubicin nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the prophylactic usefulness of epirubicin and doxorubicin in the treatment of superficial bladder cancer by intravesical instillation: a multicenter randomized trial. Kobe University Urological Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Febrifugine and Isofebrifugine: Antimalarial Potency and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Febrifugine and its stereoisomer, isofebrifugine, are quinazolinone alkaloids originally isolated from the Chinese herb Dichroa febrifuga. Both compounds have garnered significant interest in the scientific community for their potent biological activities, particularly their efficacy against the malaria parasite, Plasmodium falciparum. This guide provides a comparative overview of febrifugine and isofebrifugine, focusing on their antimalarial potency and cytotoxicity, supported by experimental data.
At a Glance: Febrifugine vs. Isofebrifugine
| Feature | Febrifugine | Isofebrifugine |
| Chemical Structure | A quinazolinone alkaloid with a specific stereochemistry. | A stereoisomer of febrifugine. |
| Primary Mechanism of Action | Inhibition of prolyl-tRNA synthetase (PRS), leading to the amino acid starvation response.[1][2] | Presumed to be the same as febrifugine, with differences in potency. |
| Antimalarial Potency (EC50) | Potent activity against Plasmodium falciparum. | Generally reported to have lower antimalarial activity than febrifugine. |
| Cytotoxicity | Exhibits significant cytotoxicity, which has limited its clinical development.[3] | Also exhibits cytotoxicity.[3] |
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro antimalarial activity and cytotoxicity of febrifugine and isofebrifugine. The data is extracted from a study by Kikuchi et al. (2002), which provides a direct comparison of the two compounds.[4][5]
| Compound | Antimalarial Activity against P. falciparum (EC50, μM)[4] | Cytotoxicity against Mouse Mammary Tumor FM3A cells (IC50, μM)[4] | Selectivity Index (IC50 / EC50) |
| Febrifugine | 0.0018 | 0.032 | 17.8 |
| Isofebrifugine | 0.031 | 0.16 | 5.2 |
Note: The EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half-maximal response. A lower EC50 value corresponds to a higher potency. The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. The selectivity index is a ratio of toxic dose to therapeutic dose; a higher selectivity index is desirable.
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
Febrifugine and its derivatives exert their biological effects by targeting a crucial enzyme in protein synthesis: prolyl-tRNA synthetase (PRS).[1][2] By inhibiting PRS, these compounds prevent the attachment of proline to its corresponding transfer RNA (tRNA), leading to a depletion of charged prolyl-tRNA. This triggers the amino acid starvation response (AAR), a cellular stress pathway, which ultimately accounts for the observed antimalarial, anti-inflammatory, and anti-fibrotic activities.[1][2] It is presumed that isofebrifugine shares this mechanism of action, with the difference in stereochemistry likely affecting its binding affinity to the active site of PRS, as reflected in its lower antimalarial potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Febrifugine's Grip: A Comparative Guide to Prolyl-tRNA Synthetase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Febrifugine and its derivatives as inhibitors of prolyl-tRNA synthetase (ProRS). It includes supporting experimental data, detailed methodologies for key validation experiments, and a look at alternative ProRS inhibitors.
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, Halofuginone, have garnered significant interest for their therapeutic potential in treating malaria, cancer, and fibrotic diseases.[1][2] The molecular mechanism underlying these broad biological effects has been identified as the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis.[3][4] This guide delves into the validation of this mechanism, presenting a comparative analysis of Febrifugine's inhibitory action against other ProRS inhibitors.
Mechanism of Action: A Competitive Blockade
Febrifugine and its analogs function as potent, ATP-dependent, competitive inhibitors of ProRS.[3] They bind to the proline-binding pocket of the enzyme, preventing the attachment of proline to its cognate tRNA (tRNAPro). This leads to an accumulation of uncharged tRNAPro, which in turn activates the Amino Acid Response (AAR) pathway, a cellular stress response signaling cascade.[3][5] This inhibition is specific, as its effects can be reversed by the addition of exogenous proline.[3]
Comparative Inhibitory Activity
While Febrifugine is the parent compound, its derivative Halofuginone has been more extensively characterized in enzymatic assays. The inhibitory potency of these compounds is compared with other classes of ProRS inhibitors, including allosteric inhibitors and ATP-mimetics.
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 / EC50 | Notes |
| Febrifugine Analog | Halofuginone | Plasmodium falciparum ProRS | 11 nM (IC50)[4] | Competitive inhibitor, binds to the proline-binding site. |
| Halofuginone | Human ProRS | 2.13 µM (IC50)[4] | Shows selectivity for the parasite enzyme over the human counterpart. | |
| Febrifugine | Plasmodium falciparum (in culture) | Effective IC50 increased 5-fold with proline addition[3] | Direct enzymatic IC50 not specified, but cellular data strongly supports ProRS inhibition. | |
| Allosteric Inhibitor | TCMDC-124506 | Plasmodium falciparum ProRS | 73 µM (IC50)[4] | Binds to a site distinct from the active site, showing high selectivity. |
| TCMDC-124506 | Human ProRS | >700 µM (IC50)[4] | Demonstrates a significant selectivity window. | |
| ATP-Mimetic | L35 | Plasmodium falciparum ProRS | Potent nanomolar inhibition | Competes with ATP for binding. |
| L35 | Plasmodium falciparum (in culture) | ~1.6 nM (EC50) | Exhibits high potency against the parasite in cellular assays. | |
| L95 | Toxoplasma gondii ProRS | 139.9 nM (IC50) | Part of a series of pyrrolidine-based ATP mimetics. | |
| L96 | Toxoplasma gondii ProRS | 79.7 nM (IC50) | ||
| L97 | Toxoplasma gondii ProRS | 50 nM (IC50) |
Experimental Validation Protocols
The inhibition of ProRS by Febrifugine and its alternatives is validated through a series of key experiments.
Aminoacylation Inhibition Assay
This is a direct enzymatic assay to measure the inhibition of ProRS activity.
-
Objective: To quantify the inhibitory effect of a compound on the ability of ProRS to charge tRNAPro with proline.
-
Principle: The assay measures the incorporation of a radiolabeled amino acid (e.g., 3H-proline) into tRNA. The amount of radioactivity incorporated is proportional to the enzyme activity.
-
General Protocol:
-
A reaction mixture is prepared containing purified ProRS enzyme, ATP, and radiolabeled proline in a suitable buffer.
-
The inhibitor (e.g., Febrifugine, Halofuginone) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of tRNAPro.
-
The reaction is incubated for a specific time at an optimal temperature.
-
The reaction is stopped, and the charged tRNA is separated from the unincorporated radiolabeled proline (e.g., by precipitation with trichloroacetic acid followed by filtration).
-
The radioactivity of the precipitated tRNA is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Objective: To determine if a compound binds to ProRS, which is indicated by an increase in the protein's melting temperature (Tm).
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, more hydrophobic regions are exposed, leading to an increase in fluorescence. The binding of a ligand stabilizes the protein, resulting in a higher Tm.
-
General Protocol:
-
Purified ProRS is mixed with a fluorescent dye (e.g., SYPRO Orange) in a multi-well plate.
-
The test compound is added to the wells at various concentrations.
-
The plate is heated in a real-time PCR machine, and the fluorescence is monitored as the temperature increases.
-
The Tm is determined as the midpoint of the unfolding transition.
-
A shift in Tm in the presence of the compound indicates binding.
-
Cell-Based Proline Rescue Assay
This assay validates that the compound's effect on cell growth is due to the inhibition of proline utilization.
-
Objective: To demonstrate that the cytotoxic or cytostatic effect of the inhibitor can be reversed by supplementing the growth medium with excess proline.
-
Principle: If the inhibitor's primary target is ProRS, its effect should be mitigated by increasing the concentration of the enzyme's substrate, proline.
-
General Protocol:
-
Cells (e.g., mammalian cells or parasites like P. falciparum) are cultured in a multi-well plate.
-
The cells are treated with the inhibitor at various concentrations, both in the presence and absence of a high concentration of exogenous proline.
-
Cell viability or proliferation is measured after a defined incubation period using a suitable assay (e.g., MTT, CellTiter-Glo).
-
A shift in the inhibitor's effective IC50 or a restoration of cell growth in the proline-supplemented medium indicates that the inhibitor targets proline metabolism, consistent with ProRS inhibition.[3]
-
Western Blot for AAR Pathway Activation
This method detects the activation of the AAR pathway, a downstream consequence of ProRS inhibition.
-
Objective: To confirm that the inhibitor induces the AAR pathway by detecting the phosphorylation of key signaling proteins.
-
Principle: The accumulation of uncharged tRNA, caused by ProRS inhibition, activates the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation is a hallmark of AAR activation.
-
General Protocol:
-
Cells are treated with the inhibitor for a specific duration.
-
Total protein is extracted from the cells.
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated GCN2 or phosphorylated eIF2α, as well as antibodies for the total proteins as loading controls.
-
An increased signal for the phosphorylated proteins in the inhibitor-treated samples confirms the activation of the AAR pathway.
-
Conclusion
The body of evidence strongly validates prolyl-tRNA synthetase as the molecular target of Febrifugine and its derivatives. The competitive nature of this inhibition is supported by both enzymatic and cell-based assays, with the reversal of inhibitory effects by exogenous proline serving as a key piece of evidence. Comparative analysis with other ProRS inhibitors reveals different modes of action, such as allosteric inhibition and ATP competition, which offer alternative strategies for targeting this essential enzyme. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate ProRS inhibition and develop novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Febrifugine Analogues for Antimalarial Efficacy and Safety in Vivo
A comprehensive guide for researchers and drug development professionals on the comparative performance of febrifugine and its synthetic analogues as potential antimalarial agents. This guide synthesizes in vivo experimental data, details methodologies, and visualizes key biological pathways and experimental workflows.
Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Chang Shan (Dichroa febrifuga), has a long history in traditional medicine for treating malaria-like fevers.[1] Its potent antimalarial activity has been confirmed in modern preclinical studies; however, its clinical development has been hampered by significant side effects, including gastrointestinal toxicity and liver toxicity.[2][3] This has spurred the development of synthetic analogues aimed at retaining the high efficacy of the parent compound while improving its safety profile. This guide provides a head-to-head comparison of febrifugine and its key analogues based on published in vivo studies.
In Vivo Performance: A Comparative Analysis
The primary goal in the development of febrifugine analogues has been to dissociate the potent antimalarial activity from the inherent toxicity. In vivo studies, predominantly in murine models infected with Plasmodium berghei and primate models with P. falciparum, have been crucial in evaluating the success of these efforts.[2][4] The data consistently demonstrates that chemical modifications to the febrifugine scaffold can lead to compounds with significantly improved therapeutic windows.
One of the most extensively studied analogues is halofuginone, a halogenated derivative.[5] In vivo experiments have shown halofuginone to be approximately 10 times more efficacious against P. berghei than febrifugine itself.[6] Other analogues, such as those developed by replacing the piperidine ring with a pyrrolidine ring and introducing various substitutions, have also shown promising results, with some exhibiting superior efficacy and being over 10 times less toxic than the parent compound.[4]
Quantitative Comparison of Efficacy and Toxicity
The following tables summarize the in vivo efficacy and toxicity data for febrifugine and a selection of its analogues from comparative studies. These metrics are critical for evaluating the potential of these compounds as drug candidates.
Table 1: In Vivo Efficacy of Febrifugine Analogues against P. berghei in Mice [4]
| Compound | ED50 (mg/kg) | MCD (mg/kg) |
| Febrifugine | 1.5 | 3 |
| Analogue 6 | 0.5 | 1 |
| Analogue 7 | 0.4 | 1 |
| Chloroquine | 1.2 | 5 |
| Artemisinin | 6.5 | 25 |
ED50 (Effective Dose 50): The dose that causes a 50% reduction in parasitemia. MCD (Minimum Curative Dose): The lowest dose that clears parasitemia with no recrudescence.
Table 2: Acute Toxicity and Therapeutic Index of Febrifugine Analogues in Rodent Models [4]
| Compound | MTD (mg/kg) | Therapeutic Index (MTD/MCD) |
| Febrifugine | 5 | 1.7 |
| Analogue 6 | >50 | >50 |
| Analogue 7 | >50 | >50 |
| Chloroquine | 30 | 6 |
| Artemisinin | 600 | 24 |
MTD (Maximum Tolerated Dose): The highest dose of a drug that does not cause unacceptable toxicity.
Table 3: Curative Doses of Febrifugine Analogues against P. falciparum (FVO strain) in Aotus Monkeys [7]
| Compound | 50% Curative Dose (mg/kg/day) | 100% Curative Dose (mg/kg/day) |
| Analogue 7 | 2 | 8 |
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
Febrifugine and its analogues exert their antimalarial effect through a specific molecular mechanism: the inhibition of prolyl-tRNA synthetase (ProRS).[5] This enzyme is crucial for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By binding to ProRS, these compounds prevent the charging of prolyl-tRNA, leading to an accumulation of uncharged tRNA. This mimics a state of amino acid starvation, which in turn activates the General Control Nonderepressible 2 (GCN2) signaling pathway, a key cellular stress response.[8][9] Activation of this pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which results in a global shutdown of protein synthesis in the parasite, ultimately leading to its death.[8]
Caption: Mechanism of action of febrifugine analogues.
Experimental Protocols
The following section details the typical methodologies employed in the in vivo evaluation of febrifugine analogues.
In Vivo Antimalarial Efficacy Testing in Mice
A standard method for assessing in vivo antimalarial activity is the 4-day suppressive test using Plasmodium berghei-infected mice.[3]
-
Animal Model: 4-5 week old ICR or NMRI mice are typically used.[2][3]
-
Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with 1x10^6 to 2x10^7 P. berghei-infected erythrocytes obtained from a donor mouse.[3][10]
-
Drug Administration:
-
Test compounds are formulated in a suitable vehicle, such as 7% Tween 80 and 3% ethanol in saline.[10]
-
Treatment commences 2-4 hours post-infection and continues once daily for 4 consecutive days.[2][10]
-
Administration can be via oral (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) routes.[2][3]
-
-
Assessment of Parasitemia:
-
On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopic examination.
-
The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.
-
-
Data Analysis: The ED50 (the dose that suppresses parasitemia by 50%) and MCD (the minimum dose required to clear the infection) are determined.[4]
Acute Toxicity Assessment in Rodents
The maximum tolerated dose (MTD) is determined to assess the acute toxicity of the compounds.[4]
-
Animal Model: Healthy, non-infected Sprague-Dawley rats or mice are used.[4]
-
Drug Administration: Increasing doses of the test compound are administered to different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality over a specified period.
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.[4]
In Vivo Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study comparing the efficacy and toxicity of febrifugine analogues.
Caption: In vivo experimental workflow.
Conclusion
The in vivo studies on febrifugine analogues have successfully identified compounds with significantly improved therapeutic indices compared to the parent molecule. Halofuginone and other novel synthetic analogues have demonstrated potent antimalarial activity with reduced toxicity in preclinical models. The mechanism of action, through the inhibition of prolyl-tRNA synthetase, presents a validated target for antimalarial drug development. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of new febrifugine derivatives. Further research, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial in advancing the most promising of these analogues towards clinical development as novel antimalarial therapies.
References
- 1. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 9. Amino acid response - Wikipedia [en.wikipedia.org]
- 10. mmv.org [mmv.org]
Safety Operating Guide
Proper Disposal of Febrifugine Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Febrifugine dihydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent quinazolinone alkaloid used in research for its antimalarial, anticancer, and anti-inflammatory properties, its disposal requires adherence to specific hazardous waste protocols.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Hazard Profile and Regulatory Overview
This compound is classified as harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects.[3][4] Consequently, it must be managed as hazardous pharmaceutical waste. In the United States, the primary regulations governing its disposal fall under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] Many states may have additional, more stringent regulations.[5] It is imperative that this compound is not disposed of with household garbage or released into the sewage system.[3]
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [3][4][8] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [4] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe containment, storage, and disposal of this compound waste, including contaminated materials and empty containers.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If creating aerosols or handling fine powders, use a NIOSH-approved respirator.
Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect contaminated items such as gloves, bench paper, pipette tips, and weigh boats.[9]
-
Place these materials in a designated, leak-proof hazardous waste container lined with a clear plastic bag.[9][10]
-
Dispose of solid, unused reagent chemical in its original manufacturer's container whenever possible.[9]
-
-
Aqueous/Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible waste container with a leak-proof, screw-on cap.[9][11][12]
-
Do not mix with other incompatible waste streams. For instance, store separately from strong acids, alkalis, and oxidizing agents.[4][11]
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11]
-
Container Labeling
Proper labeling is crucial for safety and compliance.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[12]
-
The label must include:
Temporary On-Site Storage
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.[9][12]
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[9]
Disposal of Empty Containers
Containers that once held this compound must be decontaminated before disposal.
-
Triple-Rinse Procedure:
-
Deface the original label to prevent misuse. The rinsed and dried container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.
Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[9]
-
Follow their specific procedures for pickup requests. Hazardous waste must typically be collected within 90-150 days of the accumulation start date, depending on the generator status and local rules.[9][10]
-
The final disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Febrifugine|24159-07-7|MSDS [dcchemicals.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. This compound | C16H21Cl2N3O3 | CID 25112190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Febrifugine dihydrochloride
This guide provides crucial safety and logistical information for laboratory professionals handling Febrifugine dihydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
This compound is a quinazolinone alkaloid recognized for its antimalarial properties.[1][2][3] While it is a valuable compound for research, it is classified as harmful if swallowed and requires careful handling to avoid accidental exposure.[2][4][5]
Hazard Identification and Classification
This compound presents the following primary hazards:
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[5].
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[2][4][5] |
| Acute Aquatic Toxicity | H400 | Warning | Very toxic to aquatic life |
| Chronic Aquatic Toxicity | H410 | Warning | Very toxic to aquatic life with long lasting effects[5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. The exact breakthrough time of the glove material should be confirmed with the manufacturer[4].
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect street clothing.
Respiratory Protection:
-
While one safety data sheet suggests breathing equipment is "not required," another advises using the substance only in areas with appropriate exhaust ventilation and avoiding the formation of dust and aerosols[4][5]. Therefore, it is strongly recommended to handle this compound in a chemical fume hood.
Operational Plan for Handling
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources[5].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][3][5].
2. Preparation and Use:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[5].
-
Avoid contact with skin and eyes[5].
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled[4][5].
3. Accidental Release Measures:
-
In case of a small spill, mechanically pick up the material and place it in a suitable container for disposal[4].
-
Avoid generating dust.
-
Ensure the area is well-ventilated.
-
Do not allow the substance to enter sewers or waterways[4].
Emergency Procedures
Immediate and appropriate responses to exposure are critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth.[4][5] |
| In Case of Eye Contact | Rinse opened eye for several minutes under running water[4]. |
| In Case of Skin Contact | While the product is generally not considered a skin irritant, it is good practice to wash the affected area with soap and water[4]. |
| If Inhaled | Move the person to fresh air and consult a doctor in case of complaints[4]. |
Symptoms of poisoning may be delayed, so medical observation for at least 48 hours after an accident is recommended[4].
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
This compound must not be disposed of with household garbage[4].
-
Dispose of the compound and its container at an approved waste disposal plant[5].
-
Do not allow the product to reach the sewage system[4].
-
All disposal activities must be in accordance with local, regional, national, and international regulations[4].
Diagram: this compound Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
